Product packaging for 1,1-Dichloro-2,2-difluoroethylene(Cat. No.:CAS No. 79-35-6)

1,1-Dichloro-2,2-difluoroethylene

Cat. No.: B1203012
CAS No.: 79-35-6
M. Wt: 132.92 g/mol
InChI Key: QDGONURINHVBEW-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-difluoroethylene, also known as this compound, is a useful research compound. Its molecular formula is C2Cl2F2 and its molecular weight is 132.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2Cl2F2 B1203012 1,1-Dichloro-2,2-difluoroethylene CAS No. 79-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dichloro-2,2-difluoroethene
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InChI

InChI=1S/C2Cl2F2/c3-1(4)2(5)6
Source PubChem
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InChI Key

QDGONURINHVBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6073150
Record name Ethene, 1,1-dichloro-2,2-difluoro-
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Molecular Weight

132.92 g/mol
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Physical Description

Liquefied gas; Boiling point = 19 deg C; [Alfa Aesar MSDS]
Record name 1,1-Dichloro-2,2-difluoroethylene
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Vapor Pressure

370.0 [mmHg]
Record name 1,1-Dichloro-2,2-difluoroethylene
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CAS No.

79-35-6
Record name 1,1-Dichloro-2,2-difluoroethene
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Record name Ethene, 1,1-dichloro-2,2-difluoro-
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Record name 1,1-dichlorodifluoroethylene
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Record name 1,1-DICHLORO-2,2-DIFLUOROETHYLENE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1-Dichloro-2,2-difluoroethylene (DCDFE), a fluorinated alkene of interest in various chemical syntheses. The information is presented to support research, development, and safety protocols.

Core Physical and Chemical Properties

This compound, with the CAS number 79-35-6, is a volatile, colorless liquid at room temperature.[1][2][3] It is also known by other names, including 1,1-dichloro-2,2-difluoroethene and R-1112a.[4] This compound is an important intermediate, for instance, in the synthesis of the anesthetic methoxyflurane.[1]

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular FormulaC2Cl2F2
Molecular Weight132.92 g/mol
Melting Point-116°C
Boiling Point19°C
Density1.439g/cm³
Refractive Index1.3830
Vapor Pressure999mmHg at 25°C

Note: The refractive index and density values are often cited at temperatures below standard room temperature due to the compound's volatility.

Experimental Protocols

The determination of the physical properties of a volatile compound like this compound requires specific methodologies to ensure accuracy. Below are detailed experimental protocols for key properties.

Synthesis of this compound

A common laboratory-scale synthesis involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc powder in a suitable solvent like methanol.[5]

Materials:

  • 500-ml three-necked round-bottomed flask

  • 100-ml separatory funnel

  • Thermometer

  • Short fractionating column

  • Condenser

  • 100-ml tared receiver

  • Methanol (150 ml)

  • Powdered zinc (42.2 g, 0.65 g atom)

  • Zinc chloride (0.2 g)

  • 1,1,1,2-tetrachloro-2,2-difluoroethane (122.4 g, 0.6 mole) dissolved in 50 ml of methanol

  • Acetone-Dry Ice bath

  • Ice water bath

Procedure:

  • The flask is charged with methanol, powdered zinc, and zinc chloride.[5]

  • The apparatus is assembled with the separatory funnel, thermometer, and fractionating column connected to a condenser and a receiver cooled in an ice water bath. Acetone cooled in a Dry Ice-acetone bath is circulated through the condenser.[5]

  • The mixture in the flask is heated to 60–63°C.[5]

  • A small portion (10-15 ml) of the 1,1,1,2-tetrachloro-2,2-difluoroethane solution is added dropwise. The reaction should become moderately vigorous.[5]

  • The heating bath is removed, and the addition of the ethane derivative is continued at a rate that maintains the temperature at the head of the column between 18–22°C.[5]

  • The addition typically takes 45 minutes to 1 hour, during which the temperature in the distillation flask drops to 45–50°C.[5]

  • After the addition is complete, the heating bath is replaced, and the mixture is heated for another hour to complete the reaction and distill the remaining product. The temperature in the flask will gradually rise to 69–70°C.[5]

  • The product, this compound, is collected in the cooled receiver, distilling at 18–21°C.[5]

Determination of Boiling Point (Thiele Tube Method)

For a volatile liquid, the Thiele tube method provides an efficient way to determine the boiling point with a small sample size.

Materials:

  • Thiele tube

  • Heating oil

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or other heat source

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end down.

  • The test tube is attached to the thermometer.

  • The assembly is placed in the Thiele tube containing heating oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density of a Volatile Liquid

Materials:

  • Pycnometer (a small, calibrated flask)

  • Analytical balance

  • Water bath with temperature control

Procedure:

  • The mass of the clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with this compound, taking care to avoid bubbles, and placed in a water bath at a specific temperature until it reaches thermal equilibrium.

  • The volume is adjusted precisely to the calibration mark.

  • The pycnometer is removed from the bath, dried, and its mass is measured again.

  • The mass of the liquid is determined by subtraction.

  • The procedure is repeated with a reference liquid of known density (e.g., distilled water) to accurately determine the volume of the pycnometer.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the chemical transformation from the starting material to the final product in the synthesis of this compound.

Synthesis_Pathway Start 1,1,1,2-Tetrachloro-2,2-difluoroethane (C2Cl4F2) Product This compound (C2Cl2F2) Start->Product Dehalogenation Reagents Zinc (Zn) Methanol (CH3OH) Reagents->Product Byproduct Zinc Chloride (ZnCl2) Product->Byproduct forms

Caption: Synthesis of DCDFE via dehalogenation.

References

An In-depth Technical Guide to the Synthesis of 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,1-dichloro-2,2-difluoroethylene (DCDFE), a valuable fluorinated building block in organic synthesis. The document details established methodologies, including zinc dehalogenation, dehydrochlorination, and thermal cleavage, presenting them with in-depth experimental protocols. Quantitative data for each method are summarized in comparative tables. Furthermore, this guide includes key spectroscopic data for the characterization of this compound. Reaction pathways and experimental workflows are visualized using logical diagrams to facilitate understanding.

Introduction

This compound (DCDFE), also known by its ASHRAE number R-1112a, is a halogenated alkene with the chemical formula C₂Cl₂F₂.[1] It is a colorless, low-boiling liquid that serves as a versatile intermediate in the synthesis of various fluorinated compounds.[1] Its unique electronic and steric properties, imparted by the geminal dichloro and difluoro substituents, make it a valuable precursor in the preparation of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on the principal methods for the laboratory and potential industrial-scale synthesis of this compound.

Synthetic Methodologies

Several methods have been established for the synthesis of this compound. The most common and well-documented routes involve the dehalogenation of a polychlorofluoroethane, the dehydrochlorination of a hydrochlorofluoroethane, and thermal cleavage processes.

Zinc Dehalogenation of 1,1,1,2-Tetrachloro-2,2-difluoroethane

A widely used and high-yielding laboratory method for the preparation of this compound is the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc dust in a suitable solvent, such as methanol or ethanol.[2] This reaction proceeds readily under mild conditions.

G CF2Cl-CCl3 1,1,1,2-Tetrachloro-2,2-difluoroethane CF2=CCl2 This compound CF2Cl-CCl3->CF2=CCl2 Dehalogenation Zn Zinc (Zn) Zn->CF2=CCl2 MeOH Methanol (CH3OH) ZnCl2 Zinc Chloride (ZnCl2)

Caption: Zinc-mediated dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.

A detailed experimental procedure for this method is provided by Organic Syntheses.[2]

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a fractional distillation setup is required. The receiving flask should be cooled to collect the low-boiling product.

Procedure:

  • Charge the reaction flask with methanol, powdered zinc, and a catalytic amount of zinc chloride.

  • Heat the mixture to 60-63 °C.

  • Add a solution of 1,1,1,2-tetrachloro-2,2-difluoroethane in methanol dropwise from the dropping funnel.

  • Control the addition rate to maintain a steady reflux and a distillation temperature of 18-22 °C at the head of the column.

  • The product, this compound, is continuously distilled from the reaction mixture.

  • After the addition is complete, continue heating for approximately one hour to ensure complete reaction and distillation of the product.

ParameterValueReference
Yield89-95%[2]
Boiling Point18-21 °C (initial distillate)[2]
17 °C (redistilled)[2]
Refractive Index (n_D^0)1.3730–1.3746[2]
Dehydrochlorination of 1,2,2-Trichloro-1,1-difluoroethane

Another common synthetic route is the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane. This elimination reaction can be achieved using various bases, including sodium hydroxide and potassium hydroxide in an aqueous or alcoholic solution.[2]

G CHCl2-CF2Cl 1,2,2-Trichloro-1,1-difluoroethane CF2=CCl2 This compound CHCl2-CF2Cl->CF2=CCl2 Elimination Base Base (e.g., KOH) Base->CF2=CCl2 H2O Water (H2O) KCl Potassium Chloride (KCl)

Caption: Base-induced dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane.

While a specific detailed protocol with quantitative data is not as readily available as for the zinc dehalogenation method, the general procedure involves the reaction of 1,2,2-trichloro-1,1-difluoroethane with a solution of a strong base.

Procedure:

  • A solution of potassium hydroxide in aqueous methanol is prepared in a reaction vessel.

  • 1,2,2-Trichloro-1,1-difluoroethane is added to the basic solution.

  • The reaction mixture is typically heated to facilitate the elimination reaction.

  • The volatile product, this compound, is distilled from the reaction mixture as it is formed.

  • The collected distillate is then washed and dried to afford the pure product.

Thermal Cleavage

The synthesis of this compound can also be achieved through thermal cleavage, or pyrolysis, of suitable precursors. One documented method is the thermal decomposition of 1,2,2-trichloro-1,1-difluoroethane at high temperatures.[2]

G CHCl2-CF2Cl 1,2,2-Trichloro-1,1-difluoroethane CF2=CCl2 This compound CHCl2-CF2Cl->CF2=CCl2 Pyrolysis Heat Heat (590 °C) Heat->CF2=CCl2 HCl Hydrogen Chloride (HCl)

Caption: Thermal cleavage of 1,2,2-trichloro-1,1-difluoroethane.

This method typically involves passing the vapor of the starting material through a heated tube, often packed with a contact material. The high temperatures required (around 590 °C) necessitate specialized equipment.[2] The product stream is then cooled to condense the this compound, which would be further purified by distillation.

Characterization

Accurate characterization of this compound is crucial to ensure its purity and confirm its identity. The following table summarizes key physical and spectroscopic properties.

PropertyValueReference
Physical Properties
Molecular FormulaC₂Cl₂F₂[3]
Molecular Weight132.92 g/mol [1]
Boiling Point19 °C[3]
Melting Point-116 °C[3]
Density1.439 g/mL[3]
Spectroscopic Data
Mass Spectrum (EI) The NIST WebBook provides the mass spectrum, showing characteristic isotopic patterns for chlorine-containing fragments.[4]
Infrared Spectrum The NIST WebBook contains infrared spectral data for this compound.[5]

Conclusion

This technical guide has outlined the primary synthetic methodologies for the preparation of this compound. The zinc dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane stands out as a high-yielding and well-documented laboratory procedure. Dehydrochlorination and thermal cleavage offer alternative routes, though they may require more specialized conditions or optimization to achieve comparable yields and purity. The choice of synthetic method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the available equipment. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals working with this important fluorinated building block.

References

Technical Guide: 1,1-Dichloro-2,2-difluoroethene (CAS 79-35-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Structure

The compound with CAS number 79-35-6 is identified as 1,1-Dichloro-2,2-difluoroethene . It is a halogenated alkene with the molecular formula C₂Cl₂F₂.[1][2][3] Its structure consists of a carbon-carbon double bond, with one carbon atom bonded to two chlorine atoms and the other to two fluorine atoms.[1]

Synonyms: 1,1-Dichloro-2,2-difluoroethylene, Dichlorodifluoroethylene, Genetron 1112a, CFC 1112a, R-1112a.[2][3]

Chemical Structure:

Physicochemical Properties

1,1-Dichloro-2,2-difluoroethene is a colorless, volatile liquid or gas at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,1-Dichloro-2,2-difluoroethene

PropertyValueReference(s)
Molecular Formula C₂Cl₂F₂[1]
Molar Mass 132.92 g/mol [2]
Appearance Colorless liquid/gas[2]
Density 1.439 g/cm³[4]
Melting Point -116 °C[5]
Boiling Point 17-19 °C[2]
Vapor Pressure 999.2 mmHg at 25°C[6]
LogP 2.43[6]
Refractive Index 1.3730 - 1.3746[7]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,1-Dichloro-2,2-difluoroethene.

Table 2: Spectroscopic Data for 1,1-Dichloro-2,2-difluoroethene

TechniqueKey Observations/DataReference(s)
Mass Spectrometry (GC-MS) m/z Top Peak: 132; m/z 2nd Highest: 134; m/z 3rd Highest: 82[1]
Infrared (IR) Spectroscopy Characteristic C=C stretching and C-F stretching bands are present. Specific peak data is available in spectral databases.
¹⁹F NMR Spectroscopy A single resonance is expected due to the chemical equivalence of the two fluorine atoms. Detailed chemical shift data can be found in specialized databases.[7]
¹³C NMR Spectroscopy Two distinct signals are expected for the two carbon atoms of the double bond.

Note: Detailed, high-resolution spectra and specific peak assignments are available through resources such as the NIST Chemistry WebBook and SpectraBase.[8][9]

Synthesis and Experimental Protocols

1,1-Dichloro-2,2-difluoroethene can be synthesized through several routes, most notably by dehalogenation or dehydrochlorination of polychlorofluoroethanes.[7]

Synthesis via Zinc Dehalogenation

A common laboratory-scale synthesis involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc powder in a suitable solvent like methanol.[7]

Reaction: CCl₃-CClF₂ + Zn → CCl₂=CF₂ + ZnCl₂

Detailed Experimental Protocol: Zinc Dehalogenation

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

  • 500-mL three-necked round-bottomed flask

  • 100-mL separatory funnel

  • Thermometer

  • Short fractionating column and condenser

  • 100-mL tared receiver flask

  • Methanol (150 mL)

  • Powdered zinc (42.2 g, 0.65 g-atom)

  • Zinc chloride (0.2 g)

  • 1,1,1,2-tetrachloro-2,2-difluoroethane (122.4 g, 0.6 mole) dissolved in 50 mL of methanol

  • Dry ice-acetone bath

  • Ice water bath

Procedure:

  • Assemble the apparatus, charging the 500-mL flask with 150 mL of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.[7]

  • Circulate a coolant (acetone cooled in a dry ice-acetone bath) through the condenser and immerse the receiver flask in an ice water bath.[7]

  • Heat the mixture in the reaction flask to 60–63 °C.[7]

  • Add a 10–15 mL portion of the 1,1,1,2-tetrachloro-2,2-difluoroethane solution dropwise from the separatory funnel over a few minutes. The reaction should become moderately vigorous, with refluxing of the product observed part-way up the fractionating column.[7]

  • Remove the heating bath. Continue the addition of the ethane derivative at a rate that maintains the temperature at the head of the column at 18–22 °C. The product will co-distill as it is formed.[7]

  • The addition of the reactant typically takes 45 minutes to 1 hour. During this time, the temperature in the distillation flask will drop to 45–50 °C.[7]

  • After the addition is complete, reapply the heating bath and continue the distillation for another hour to ensure all the product is collected. The temperature in the flask will gradually rise to 69–70 °C.[7]

  • The collected product in the receiver will be 71–76 g (89–95% yield) of this compound, distilling at 18–21 °C.[7]

Applications in Research and Drug Development

1,1-Dichloro-2,2-difluoroethene is a valuable compound with several applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals, including the anesthetic drug methoxyflurane.[10]

  • Fundamental Research: Due to the electron-withdrawing nature of its halogen substituents, it has a highly polarized and electron-deficient π-system. This makes it a valuable substrate in fundamental chemical research, particularly in the study of cycloaddition reactions like the Diels-Alder reaction.

  • Refrigerant: It is known by the ASHRAE number R-1112a and has been used as a refrigerant.[2]

  • Solvent: While it can be used as a solvent, its practical application is limited by its very low boiling point.[2]

Safety and Toxicology

1,1-Dichloro-2,2-difluoroethene is considered a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for 1,1-Dichloro-2,2-difluoroethene

Hazard TypeDescriptionReference(s)
Acute Toxicity Toxic by inhalation.[6][6]
Irritation Causes irritation to the eyes, skin, and mucous membranes. May cause redness, itching, and pain upon skin contact.[2][6][2][6]
Organ Effects May cause respiratory and nervous system depression. Potential for kidney and liver damage.[6][6]
Inhalation LC50 (rat) 700 mg/m³/4H[6]
Fire Hazard Concentrated material can be ignited. If involved in a fire, it may emit toxic organic fumes and corrosive hydrogen and carbonyl fluorides.[2][6][2][6]

Handling Recommendations:

  • Store in a tightly sealed container in a cool, well-ventilated area.[6]

  • Always wear approved safety glasses and appropriate personal protective equipment (PPE) when handling.[6]

  • Handle in a well-ventilated area or fume hood to avoid inhalation of vapors.[6]

Visualization of Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 1,1-Dichloro-2,2-difluoroethene via zinc dehalogenation.

G Synthesis of 1,1-Dichloro-2,2-difluoroethene cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Byproducts A 1,1,1,2-Tetrachloro-2,2-difluoroethane (in Methanol) F Add Reactant Dropwise (Maintain Temp. 18-22 °C at Column Head) A->F B Zinc Powder (Zn) D Reaction Flask (Methanol, Zn, ZnCl2) B->D C Zinc Chloride (ZnCl2) (Catalyst) C->D E Heat to 60-63 °C D->E E->F G Distillation F->G H 1,1-Dichloro-2,2-difluoroethene (Product) G->H I Zinc Chloride (ZnCl2) (Byproduct) G->I

Caption: Workflow for the synthesis of 1,1-Dichloro-2,2-difluoroethene.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1,1-Dichloro-2,2-difluoroethylene (C2Cl2F2), a compound of interest in various chemical and industrial applications. This document summarizes key quantitative data in structured tables, details generalized experimental protocols for the determination of these properties, and presents a logical workflow for their experimental investigation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields requiring accurate thermodynamic data.

Introduction

This compound, also known by its refrigerant designation R-1112a, is a halogenated ethylene derivative.[1][2] Its molecular structure and the presence of both chlorine and fluorine atoms confer unique physical and chemical characteristics. A thorough understanding of its thermodynamic properties is essential for its application in synthesis, as a refrigerant, and for safety and handling considerations.[2] This guide consolidates available data on its fundamental thermodynamic parameters.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: General Properties of this compound

PropertyValue
Chemical Formula C2Cl2F2
Molecular Weight 132.92 g/mol [3]
CAS Number 79-35-6[2]
Appearance Colorless liquid[4]

Thermodynamic Data

The following tables summarize the core thermodynamic properties of this compound. The data has been compiled from various scientific databases and literature sources.

Table 2: Phase Transition Properties

PropertyValue
Boiling Point 19 °C (292.15 K)[5]
Melting Point -116 °C (157.15 K)[5]

Table 3: Critical Properties

PropertyValue
Critical Temperature Not available
Critical Pressure Not available
Critical Density Not available

Table 4: Other Thermodynamic Properties

PropertyValue
Density (liquid) 1.439 g/mL[5]
Vapor Pressure 999.2 mmHg at 25 °C[6]
Heat of Vaporization Not available
Ideal Gas Heat Capacity (Cp,gas) Data not available
Enthalpy of Formation (ΔfH°gas) Data not available
Standard Gibbs Free Energy of Formation (ΔfG°) Data not available
Enthalpy of Fusion (ΔfusH°) Data not available

Experimental Protocols

Boiling Point Determination

The boiling point of a volatile liquid such as this compound can be accurately determined using distillation methods.

  • Simple Distillation: A sample of the liquid is placed in a distillation flask with boiling chips and heated. A thermometer is positioned in the vapor path to measure the temperature at which the liquid and vapor phases are in equilibrium. The constant temperature observed during the collection of the distillate is recorded as the boiling point.

  • Fractional Distillation: For purification purposes or for separating mixtures, a fractionating column is inserted between the distillation flask and the condenser. This method provides a more precise boiling point for a pure substance.

Melting Point Determination

Due to its very low melting point, specialized apparatus is required for the determination of the melting point of this compound.

  • Capillary Tube Method: A small, powdered sample of the solidified compound is packed into a capillary tube. The tube is placed in a melting point apparatus where the temperature is slowly increased. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. For low-temperature measurements, the apparatus must be capable of controlled cooling and slow heating from a sub-ambient temperature.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point by detecting the heat flow associated with the phase transition. A small, weighed sample is hermetically sealed in a pan and subjected to a controlled temperature program. The onset temperature of the endothermic melting peak is taken as the melting point.

Vapor Pressure Measurement

The vapor pressure of a volatile liquid can be measured by static or dynamic methods.

  • Static Method: A small amount of the degassed liquid is introduced into an evacuated, thermostated vessel. The pressure exerted by the vapor in equilibrium with the liquid is measured directly with a pressure transducer at various temperatures.

  • Dynamic Method (Ebulliometry): This method involves measuring the boiling temperature of the liquid at a controlled, sub-atmospheric pressure. An ebulliometer is used to maintain a stable boiling state, and the corresponding pressure and temperature are recorded.

Heat of Vaporization Determination

The enthalpy of vaporization can be determined calorimetrically or calculated from vapor pressure data.

  • Calorimetry: A known amount of the substance is vaporized at a constant temperature, and the heat absorbed during this process is measured directly using a calorimeter.

  • Clausius-Clapeyron Equation: The heat of vaporization can be estimated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

Specific Heat Capacity Measurement

The specific heat capacity is determined using calorimetry.

  • Adiabatic Calorimetry: A known quantity of heat is supplied to a known mass of the substance in a thermally isolated container (calorimeter). The resulting temperature change is measured, and the specific heat capacity is calculated.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow required to raise the temperature of a sample compared to a reference. This difference in heat flow is directly proportional to the specific heat capacity of the sample.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive experimental determination of the thermodynamic properties of a chemical compound like this compound.

ThermodynamicPropertiesWorkflow cluster_sample Sample Preparation cluster_phase_transition Phase Transition Analysis cluster_vapor_properties Vapor-Liquid Equilibrium cluster_thermal_capacity Thermal Capacity cluster_critical_point Critical Point Determination Sample Pure Sample of this compound Purification Purification (e.g., Fractional Distillation) Sample->Purification Characterization Purity Analysis (e.g., GC-MS) Purification->Characterization BoilingPoint Boiling Point Determination (Distillation/Ebulliometry) Characterization->BoilingPoint MeltingPoint Melting Point Determination (DSC/Capillary Method) Characterization->MeltingPoint VaporPressure Vapor Pressure Measurement (Static/Dynamic Method) Characterization->VaporPressure SpecificHeat Specific Heat Capacity (Adiabatic Calorimetry/DSC) Characterization->SpecificHeat CriticalConstants Critical Temperature & Pressure (Sealed Tube Method) Characterization->CriticalConstants HeatOfVaporization Heat of Vaporization (Calorimetry/Clausius-Clapeyron) VaporPressure->HeatOfVaporization

References

"isomers of dichlorodifluoroethylene and their stability"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isomers of Dichlorodifluoroethylene and Their Stability

Abstract

Dichlorodifluoroethylene (C₂Cl₂F₂) is a halogenated alkene that exists as three distinct isomers: 1,1-dichloro-2,2-difluoroethylene, and the geometric isomers cis- and trans-1,2-dichloro-1,2-difluoroethylene. These compounds serve as important intermediates in the synthesis of various industrial chemicals and fluorinated compounds.[1][2] Understanding the relative thermodynamic stability of these isomers is crucial for optimizing reaction conditions, controlling product distribution, and ensuring process safety. This technical guide provides a comprehensive overview of the isomers, their thermodynamic properties, and the experimental and computational methodologies used to determine their stability.

Isomers of Dichlorodifluoroethylene

The chemical formula C₂Cl₂F₂ corresponds to three structural and geometric isomers. These colorless gases are classified as some of the simplest chlorodifluoroalkenes.[1]

  • This compound (R-1112a): A structural isomer where both chlorine atoms are attached to one carbon and both fluorine atoms to the other. It is a low-boiling liquid used as a refrigerant and solvent.[1]

  • cis-1,2-dichloro-1,2-difluoroethylene (R-1112c): A geometric isomer where the chlorine and fluorine atoms are on the same side of the double bond.

  • trans-1,2-dichloro-1,2-difluoroethylene (R-1112t): A geometric isomer where the chlorine and fluorine atoms are on opposite sides of the double bond.

The two 1,2-dichloro-1,2-difluoroethylene isomers are diastereomers and are typically available commercially as a mixture.[1]

Thermodynamic Stability

The relative stability of the dichlorodifluoroethylene isomers can be assessed by comparing their standard enthalpies of formation (ΔHf°). A lower (more negative) enthalpy of formation indicates greater thermodynamic stability.

In many substituted ethylenes, the trans isomer is more stable than the cis isomer due to reduced steric hindrance. However, for several 1,2-dihaloethenes, including 1,2-dichloroethene and 1,2-difluoroethylene, the cis isomer is found to be more stable, a phenomenon often referred to as the "cis effect".[3][4][5] This effect is often rationalized by a combination of factors including stabilizing electrostatic interactions and molecular orbital interactions.[5] Computational studies on related dihaloethenes have confirmed the greater stability of the cis isomers.[6]

Data Presentation: Properties and Stability

The following tables summarize key physical and thermodynamic properties for the three isomers of dichlorodifluoroethylene.

Table 1: General and Physical Properties of Dichlorodifluoroethylene Isomers

PropertyThis compoundcis-1,2-dichloro-1,2-difluoroethylenetrans-1,2-dichloro-1,2-difluoroethylene
Systematic Name 1,1-Dichloro-2,2-difluoroethene(Z)-1,2-Dichloro-1,2-difluoroethene(E)-1,2-Dichloro-1,2-difluoroethene
CAS Number 79-35-6[1]311-81-9[1]381-71-5[1]
Molar Mass 132.92 g·mol⁻¹[1]132.92 g·mol⁻¹[1]132.92 g·mol⁻¹[1]
Boiling Point 17-19 °C[1]--
Melting Point --119.6 °C[1]-93.3 °C[1]

Table 2: Thermodynamic Stability Data of Dichlorodifluoroethylene Isomers

IsomerStandard Enthalpy of Formation (ΔHf° at 298.15 K)Reference
cis-1,2-dichloro-1,2-difluoroethylene--
trans-1,2-dichloro-1,2-difluoroethylene18.19 kJ·mol⁻¹[7]

Experimental Protocols

The determination of isomer stability and properties relies on a combination of synthesis, purification, and analytical techniques.

Synthesis and Isolation

Protocol 3.1.1: Synthesis of this compound

This protocol describes the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.[8]

  • Apparatus Setup: A 500-ml three-necked round-bottomed flask is equipped with a separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared receiver. The condenser is cooled with a dry ice-acetone bath, and the receiver is immersed in ice water.

  • Reagents: Charge the flask with 150 ml of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

  • Initiation: Heat the mixture to 60–63 °C. Add a small portion (10-15 ml) of a solution of 122.4 g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 ml of methanol dropwise.

  • Reaction Control: Once the reaction becomes vigorous (refluxing is observed), remove the heating bath. Continue adding the ethane derivative at a rate that maintains the temperature at the head of the column at 18–22 °C.

  • Distillation: Adjust the take-off rate of the product to about half the input rate of the reactant. The reaction temperature will drop to 45–50 °C.

  • Completion: After the addition is complete (approx. 45-60 minutes), replace the heating bath and continue distillation for another hour until the flask temperature reaches 69–70 °C to distill the remaining product. The collected product is this compound.

Protocol 3.1.2: Isolation of cis- and trans-1,2-dichloro-1,2-difluoroethylene

The diastereomers were first co-isolated in 1965.[1] The methodology involves a precise physical separation technique.

  • Fractional Distillation: The initial mixture of isomers is subjected to fractional distillation to separate components based on their boiling points.

  • Fractional Melting: The resulting fractions are further purified by fractional melting, a technique that separates substances based on their melting points. This combination of methods allows for the isolation of the individual cis and trans isomers.

Computational Chemistry Protocol

Computational methods like Density Functional Theory (DFT) are powerful tools for predicting the relative stabilities of isomers where experimental data may be lacking.[9]

  • Structure Creation: Generate the 3D molecular structures of the three dichlorodifluoroethylene isomers.

  • Geometry Optimization: Perform geometry optimization for each isomer using a DFT method (e.g., B3LYP functional) and a suitable basis set. This step locates the lowest energy conformation for each structure.[9]

  • Frequency Calculation: Compute the vibrational frequencies for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Energy Calculation: The electronic energies obtained from the optimized structures provide a direct comparison of their relative stabilities. The isomer with the lowest total energy is predicted to be the most thermodynamically stable.

  • Thermochemical Analysis: From the frequency calculations, thermochemical properties such as enthalpy and Gibbs free energy can be calculated to provide a more complete picture of stability at different temperatures.

Logical and Workflow Diagrams

The following diagrams, rendered using Graphviz, illustrate key relationships and workflows pertinent to the study of dichlorodifluoroethylene isomers.

G Fig. 1: Isomers of Dichlorodifluoroethylene (C₂Cl₂F₂) 1_1 This compound cis_1_2 cis-1,2-dichloro-1,2-difluoroethylene structural Structural Isomer 1_1->structural trans_1_2 trans-1,2-dichloro-1,2-difluoroethylene geometric Geometric Isomers (Diastereomers) cis_1_2->geometric trans_1_2->geometric

Fig. 1: Isomers of Dichlorodifluoroethylene (C₂Cl₂F₂)

G Fig. 2: Experimental Workflow for Synthesis and Analysis start Select Starting Material (e.g., C₂Cl₄F₂) synthesis Chemical Synthesis (e.g., Dehalogenation with Zn) start->synthesis mixture Crude Product Mixture (Isomers + Impurities) synthesis->mixture purification Purification / Isolation (Fractional Distillation & Fractional Melting) mixture->purification isomers Isolated Isomers (cis-, trans-, 1,1-) purification->isomers analysis Physicochemical Analysis isomers->analysis spectroscopy Spectroscopy (IR, Raman, NMR) analysis->spectroscopy Characterization thermo Calorimetry / Thermochemical Measurement analysis->thermo Stability data Stability & Property Data spectroscopy->data thermo->data

Fig. 2: Experimental Workflow for Synthesis and Analysis

G Fig. 3: Computational Chemistry Workflow for Stability start Define Isomer Structures (1,1-, cis-, trans-) opt Geometry Optimization (e.g., DFT B3LYP) start->opt freq Vibrational Frequency Calculation opt->freq check_min Is Structure a True Minimum? check_min->opt No energy Single Point Energy Calculation (High Accuracy) check_min->energy Yes (No Imaginary Freq.) freq->check_min analysis Compare Energies & Thermochemical Data energy->analysis result Determine Relative Isomer Stabilities analysis->result

References

In-depth Technical Guide: Solubility of 1,1-Dichloro-2,2-difluoroethylene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-2,2-difluoroethylene (DCDFE), a halogenated hydrocarbon of significant interest as a chemical intermediate, presents a unique solubility profile critical for its application in synthesis and various industrial processes. This technical guide provides a comprehensive overview of the available information on the solubility of DCDFE in organic solvents. Despite extensive literature searches, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unpublished. This document summarizes the qualitative solubility information that has been established, outlines detailed experimental protocols for determining solubility, and presents a logical framework for approaching solubility studies of this compound.

Introduction

This compound (CAS No. 79-35-6), also known as DCDFE, is a colorless, volatile liquid with a boiling point of approximately 19°C.[1] Its chemical structure, featuring both chlorine and fluorine atoms on a carbon-carbon double bond, imparts distinct physical and chemical properties. Notably, it serves as a key precursor in the synthesis of various specialty chemicals, including the anesthetic methoxyflurane.[2]

Understanding the solubility of DCDFE in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling and storage. This guide addresses the current knowledge gap regarding quantitative solubility data and provides the necessary theoretical and practical framework for researchers to conduct their own solubility assessments.

Qualitative Solubility Profile

Based on available literature and chemical principles, a qualitative understanding of DCDFE's solubility can be inferred:

  • Water: this compound is consistently reported as being insoluble or poorly soluble in water. This is expected due to its nonpolar nature.

  • Organic Solvents: General statements in the literature indicate that DCDFE is soluble in a variety of organic solvents. This is attributed to the principle of "like dissolves like," where the nonpolar to weakly polar nature of DCDFE favors miscibility with other nonpolar or weakly polar organic liquids.

While these qualitative statements are helpful, they lack the precision required for many scientific and industrial applications, necessitating the experimental determination of quantitative solubility data.

Experimental Protocols for Solubility Determination

Given the low boiling point of this compound, specialized experimental techniques are required to accurately measure its solubility in organic solvents. The following protocols describe established methods for determining the solubility of gases or volatile liquids in liquids.

Isothermal Static Equilibrium Method

This method involves establishing a phase equilibrium between a known amount of the solvent and an excess of the gaseous solute (DCDFE) in a thermostated equilibrium cell at a constant temperature.

Methodology:

  • Apparatus Setup: A jacketed glass equilibrium cell equipped with a magnetic stirrer, a pressure transducer, and connections to a vacuum line and a gas-handling system is required. The temperature of the cell is controlled by circulating fluid from a thermostatic bath.

  • Solvent Degassing: A precisely known mass or volume of the organic solvent is introduced into the equilibrium cell. The solvent is then thoroughly degassed to remove any dissolved air by repeated freeze-pump-thaw cycles under vacuum.

  • Introduction of DCDFE: A known amount of this compound vapor is introduced into the cell from a calibrated gas reservoir.

  • Equilibration: The mixture is stirred vigorously at a constant temperature until the pressure within the cell remains constant, indicating that equilibrium has been reached.

  • Data Acquisition: The equilibrium pressure and temperature are recorded. The amount of DCDFE dissolved in the solvent can be calculated from the initial and final amounts of DCDFE in the gas phase using the ideal gas law or a suitable equation of state.

Experimental_Workflow_Static_Equilibrium cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Degas Solvent Cell Introduce Solvent to Equilibrium Cell Solvent->Cell DCDFE Prepare DCDFE Gas Introduce_DCDFE Introduce DCDFE to Cell DCDFE->Introduce_DCDFE Cell->Introduce_DCDFE Equilibrate Stir at Constant T until P is stable Introduce_DCDFE->Equilibrate Record Record P_eq, T Equilibrate->Record Calculate Calculate Solubility Record->Calculate

Caption: Workflow for the Isothermal Static Equilibrium Method.

Gas Chromatography Method

Gas chromatography (GC) can be employed to determine the Henry's Law constant, which relates the partial pressure of a solute above a solution to its concentration in the solution. For sparingly soluble gases, the Henry's Law constant can be used to approximate solubility.

Methodology:

  • Column Preparation: A GC column is packed with a solid support coated with the organic solvent of interest as the stationary phase.

  • Instrumentation: The column is installed in a gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).

  • Injection: A known volume of this compound vapor is injected into the GC.

  • Retention Time Measurement: The retention time of the DCDFE peak is measured as it passes through the column.

  • Calculation: The Henry's Law constant can be calculated from the retention time, the carrier gas flow rate, the amount of stationary phase (solvent) in the column, and other system parameters.

GC_Method_Workflow cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation Prepare_Column Prepare GC Column with Solvent Install_Column Install Column in GC Prepare_Column->Install_Column Inject Inject DCDFE Vapor Install_Column->Inject Measure_RT Measure Retention Time Inject->Measure_RT Calculate_H Calculate Henry's Law Constant Measure_RT->Calculate_H Approx_Sol Approximate Solubility Calculate_H->Approx_Sol Logical_Framework Define_Scope Define Scope of Study (Solvents, T, P ranges) Method_Selection Select Appropriate Experimental Method Define_Scope->Method_Selection Validation Validate Method with Known System Method_Selection->Validation Data_Collection Systematic Data Collection for DCDFE Validation->Data_Collection Data_Analysis Thermodynamic Modeling and Data Analysis Data_Collection->Data_Analysis Dissemination Publish and Disseminate Findings Data_Analysis->Dissemination

References

"vapor pressure and boiling point of 1,1-Dichloro-2,2-difluoroethylene"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 1,1-Dichloro-2,2-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 79-35-6, is a halogenated alkene with the chemical formula C₂Cl₂F₂.[1][2] This compound is a colorless, volatile liquid at room temperature.[2][3] It is also known by other names such as CFC 1112a and Genetron 1112a.[4][5] Due to its physical properties, it has applications as a refrigerant and as a chemical intermediate in the synthesis of other compounds, including anesthetic drugs like methoxyflurane.[1][3] Understanding its vapor pressure and boiling point is critical for its safe handling, storage, and application in various industrial and research settings.[3]

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties highlight its volatile nature.

PropertyValueSource(s)
Molecular Formula C₂Cl₂F₂[1][2][3][6]
Molecular Weight 132.92 g/mol [1][7][8]
Boiling Point 17-19 °C (290.15-292.15 K)[1][3][4][6]
Melting Point -116 °C (157.15 K)[3][6][9]
Density ~1.439 g/cm³ at 20 °C[3][6][7]
Vapor Pressure 370 mmHg (at unspecified temp.)760 mmHg @ 19 °C999.2 mmHg @ 25 °C[4][7][8]

Experimental Protocols for Vapor Pressure and Boiling Point Determination

While specific experimental data for this compound is proprietary to the measuring laboratories, the following are detailed, standard methodologies widely used for determining the vapor pressure and boiling point of volatile halogenated compounds.

Static Method

This method directly measures the vapor pressure of a substance in equilibrium with its liquid or solid phase without the substance being boiled.

Methodology:

  • Sample Preparation and Degassing: A purified sample of the compound is placed into a sample cell. To ensure that the measured pressure is solely due to the substance, any dissolved gases (like air) must be removed. This is typically achieved by repeated freeze-pump-thaw cycles, where the sample is frozen, the headspace is evacuated, and the sample is then thawed to release more dissolved gases.[10]

  • Thermostatic Control: The sample cell is placed in a thermostatically controlled bath to maintain a precise and uniform temperature.

  • Equilibrium: The sample is allowed to reach thermal and phase equilibrium, at which point the pressure in the headspace stabilizes.

  • Pressure Measurement: The vapor pressure is measured directly using a high-precision pressure transducer connected to the evacuated container.[10]

  • Data Collection: The procedure is repeated at various temperatures to generate a vapor pressure curve, which plots vapor pressure as a function of temperature.[10]

Dynamic Method (Ebulliometry)

The dynamic method involves measuring the boiling point of the liquid at a controlled, often sub-atmospheric, pressure. The vapor pressure is considered equal to the controlled external pressure at which the liquid boils.

Methodology:

  • Apparatus Setup: The substance is placed in a specialized boiling flask, known as an ebulliometer. This apparatus is connected to a pressure control system and a condenser to prevent the loss of the volatile compound.[10]

  • Pressure Control: The system pressure is set and maintained at a specific value using a vacuum pump and a precision pressure controller.[10]

  • Heating and Boiling Point Determination: The sample is heated until it boils. The boiling point is the temperature at which the vapor pressure of the liquid equals the set external pressure. This temperature is measured with a calibrated thermometer or thermocouple.

  • Data Series: By systematically varying the controlled pressure and measuring the corresponding boiling temperatures, a set of data points for the vapor pressure curve is obtained.

Transpiration Method

This method is particularly useful for substances with low volatility but can be adapted for more volatile compounds.

Methodology:

  • Gas Saturation: A slow, precisely metered stream of an inert gas (e.g., nitrogen) is passed over or through the liquid sample.[11] The gas becomes saturated with the vapor of the substance.

  • Vapor Trapping: The gas stream, now containing the vapor, is passed through a cold trap or a sorbent tube that captures the substance.[11]

  • Quantification: The amount (mass) of the condensed or adsorbed substance is determined, typically using gas chromatography.[11]

  • Vapor Pressure Calculation: The vapor pressure is then calculated based on the mass of the compound transferred, the total volume of the inert gas passed through, and the temperature, using the ideal gas law.[11]

Visualizations

The following diagrams illustrate the conceptual relationships and experimental workflows relevant to the physical properties of this compound.

G Workflow for Vapor Pressure Determination cluster_static Static Method cluster_dynamic Dynamic Method (Ebulliometry) A Sample Degassing (Freeze-Pump-Thaw) B Set Temperature A->B C Allow Equilibrium B->C D Measure Pressure C->D Result Vapor Pressure Data Point (P vs T) D->Result E Set External Pressure F Heat Sample to Boil E->F G Measure Boiling Temp. F->G G->Result Loop Repeat for Different Temperatures Result->Loop Loop->B Adjust Temp Loop->E Adjust Pressure

Caption: Workflow for Experimental Vapor Pressure Measurement.

G Vapor Pressure vs. Temperature Relationship Temp Increase Temperature KE Increased Kinetic Energy of Molecules Temp->KE Escape More Molecules Escape to Vapor Phase KE->Escape VP Vapor Pressure Increases Escape->VP Condition Vapor Pressure = External Pressure VP->Condition Condition->VP False Boiling Boiling Point Reached Condition->Boiling True

References

A Technical Guide to the Historical Discovery and Synthesis of 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and synthesis of 1,1-dichloro-2,2-difluoroethylene (DCDFE), a compound of interest in various chemical and pharmaceutical applications. The document details the initial synthesis as reported in the 1930s and explores the evolution of synthetic methodologies, including zinc dehalogenation, dehydrochlorination, and thermal cleavage. Detailed experimental protocols for key synthesis methods are provided, alongside a comparative analysis of their yields and reaction conditions. Visual aids in the form of Graphviz diagrams illustrate the primary synthetic pathways, offering a clear and concise understanding of the chemical transformations involved.

Introduction

This compound, with the chemical formula C₂Cl₂F₂, is a halogenated ethylene derivative that has garnered attention for its utility as a refrigerant and as a versatile intermediate in organic synthesis.[1] Its unique chemical structure, featuring a double bond substituted with both chlorine and fluorine atoms, imparts distinct reactivity that is leveraged in the production of more complex molecules. This guide delves into the foundational research that first brought this compound to light and the subsequent development of various synthetic routes, providing a valuable resource for researchers in the field.

Historical Discovery

The first reported synthesis of this compound is attributed to the work of Locke, Brode, and Henne in 1934, as published in the Journal of the American Chemical Society.[2] Their research on "Fluorochloroethanes and Fluorochloroethylenes" laid the groundwork for the synthesis and characterization of a range of new halogenated hydrocarbons, including DCDFE. This seminal work opened the door for further investigation into the properties and applications of this and related compounds.

Synthetic Methodologies

Several methods for the synthesis of this compound have been developed since its initial discovery. The primary approaches include zinc dehalogenation, dehydrochlorination, and thermal cleavage.

Zinc Dehalogenation

This method involves the removal of two chlorine atoms from a tetrachlorodifluoroethane precursor using zinc metal. A detailed and high-yield procedure is available in Organic Syntheses.[2]

Dehydrochlorination

Dehydrochlorination involves the elimination of a hydrogen and a chlorine atom from a trichlorodifluoroethane precursor. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.[2]

Thermal Cleavage

High-temperature pyrolysis of specific fluorinated compounds can also yield this compound. One such method involves the thermal cleavage of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane.[2]

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on factors such as desired yield, available starting materials, and reaction conditions. The following table summarizes the quantitative data for the key synthesis methods.

Synthesis Method Starting Material Reagents Temperature (°C) Yield (%) Reference
Zinc Dehalogenation1,1,1,2-Tetrachloro-2,2-difluoroethaneZinc powder, Zinc chloride, Methanol45-7089-95[2]
Dehydrochlorination1,2,2-Trichloro-1,1-difluoroethaneSodium hydroxide or Potassium hydroxideNot specifiedNot specified[2]
Thermal Cleavage1,2,2-Trichloro-1,1-difluoroethane-590Not specified[2]
Thermal Cleavage1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutaneAluminum fluoride650Not specified[2]

Experimental Protocols

Zinc Dehalogenation of 1,1,1,2-Tetrachloro-2,2-difluoroethane[2]

Materials:

  • 1,1,1,2-Tetrachloro-2,2-difluoroethane (122.4 g, 0.6 mole)

  • Methanol (200 ml)

  • Powdered zinc (42.2 g, 0.65 g-atom)

  • Zinc chloride (0.2 g)

Apparatus:

  • 500-ml three-necked round-bottomed flask

  • 100-ml separatory funnel

  • Thermometer

  • Short fractionating column

  • Condenser

  • 100-ml tared receiver

Procedure:

  • The flask is charged with 150 ml of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

  • The condenser is circulated with acetone cooled in a Dry Ice-acetone bath, and the receiver is immersed in ice water.

  • The mixture in the flask is heated to 60–63°C.

  • A solution of 122.4 g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 ml of methanol is added dropwise from the separatory funnel. The addition rate is controlled to maintain the temperature of the refluxing liquid at the head of the column at 18–22°C.

  • The reaction is moderately vigorous, and the heating bath is removed after the initial addition.

  • The addition of the ethane derivative takes approximately 45 minutes to 1 hour.

  • After the addition is complete, the heating bath is replaced, and the mixture is heated for another hour to complete the dehalogenation and distill the remaining product. The temperature in the distillation flask gradually rises to 69–70°C.

  • The product, this compound, is collected in the receiver. The yield is 71–76 g (89–95%).

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways for this compound.

G A 1,1,1,2-Tetrachloro-2,2-difluoroethane (CCl3CF2Cl) B This compound (CCl2=CF2) A->B  + Zn - 2Cl C 1,2,2-Trichloro-1,1-difluoroethane (CHCl2CF2Cl) C->B  - HCl D 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane D->B  Δ G cluster_0 Zinc Dehalogenation Workflow A Charge flask with 1,1,1,2-Tetrachloro-2,2-difluoroethane, Zn, ZnCl2, and Methanol B Heat to 60-63°C A->B C Add 1,1,1,2-Tetrachloro-2,2-difluoroethane in Methanol dropwise B->C D Maintain reflux at 18-22°C C->D E Continue reaction for 1 hour after addition D->E F Distill and collect This compound E->F

References

The Unseen Contaminant: A Technical Guide to 1,1-Dichloro-2,2-difluoroethylene (DCDFE)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Natural Occurrence and Environmental Fate of an Anthropogenic Halogenated Alkene

Abstract

1,1-Dichloro-2,2-difluoroethylene (DCDFE), a halogenated alkene, is a compound of interest due to its industrial applications and potential environmental persistence. This technical guide provides a comprehensive overview of the current scientific understanding of DCDFE, focusing on its sources, environmental distribution, and transformation pathways. Drawing from available literature on DCDFE and structurally similar compounds, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its environmental behavior. Quantitative data on its physicochemical properties are summarized, and a generalized experimental protocol for its detection in environmental matrices is provided. Visual representations of its potential degradation pathways and analytical workflows are also presented to facilitate a deeper understanding of its environmental lifecycle.

Introduction

This compound, also known as DCDFE, is a synthetic, non-flammable, volatile liquid.[1][2] It belongs to the family of chlorofluoroethenes and is primarily used as an intermediate in chemical synthesis.[3] For instance, it serves as a precursor in the production of the anesthetic methoxyflurane.[3] Given its industrial origins and the history of environmental contamination associated with other halogenated hydrocarbons, a thorough understanding of DCDFE's natural occurrence and environmental fate is crucial for assessing its potential risks and developing effective remediation strategies.

Natural Occurrence and Anthropogenic Sources

Current scientific literature indicates that This compound is not known to occur naturally .[4] Its presence in the environment is exclusively attributed to anthropogenic activities. The primary sources of DCDFE are industrial, stemming from its manufacture and use as a chemical intermediate.[3] It can be synthesized through the rearrangement and elimination of 1,2-difluoro-1,1,2,2-tetrachloroethane (Freon 112).[3]

Releases into the environment can occur through various channels, including:

  • Industrial Emissions: Fugitive emissions from production facilities, storage, and transportation.

  • Waste Disposal: Improper disposal of industrial waste containing residual DCDFE.

  • Byproduct Formation: Potential formation as a byproduct in other chemical manufacturing processes.

  • Degradation Product: It has been suggested that DCDFE may be a metabolic intermediate in the reductive metabolism of HCFC-123.[2] This suggests a potential for its formation from the degradation of other fluorinated hydrocarbons in the environment.

Physicochemical Properties

Understanding the physicochemical properties of DCDFE is essential for predicting its behavior and transport in the environment. The available data are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₂Cl₂F₂[1][5]
Molecular Weight 132.92 g/mol [1][5]
CAS Number 79-35-6[1][2]
Appearance Colorless liquid[5][6]
Boiling Point 17.3 - 19 °C at 760 mmHg[5][7]
Melting Point -116 °C[5][7]
Density 1.439 - 1.5 g/cm³[5][7]
Vapor Pressure 999.2 mmHg at 25°C[5]
Water Solubility Insoluble[5]
LogP (Octanol-Water Partition Coefficient) 2.43[5]

Note: Some values are reported with slight variations across different sources.

Environmental Fate

The environmental fate of DCDFE is governed by a combination of transport and transformation processes. Due to the limited number of studies specifically focused on DCDFE, its environmental behavior is largely inferred from its physicochemical properties and the known fate of structurally similar compounds, such as 1,1-dichloroethene (1,1-DCE) and other chlorinated ethenes.

Transport and Partitioning
Abiotic Degradation

Abiotic degradation processes are likely to play a significant role in the transformation of DCDFE in the environment.

  • Photodegradation: In the atmosphere, DCDFE is expected to be degraded by reaction with photochemically produced hydroxyl radicals (•OH). While a specific atmospheric half-life for DCDFE has not been reported, the calculated atmospheric half-life for the structurally similar 1,1-dichloroethene is 2-3 days.[8]

  • Hydrolysis: Due to the stability of the carbon-halogen bonds, hydrolysis of DCDFE in water is expected to be a very slow process and not a significant degradation pathway under normal environmental conditions.[8]

  • Reductive Dechlorination: In anaerobic environments, such as saturated soils, sediments, and anoxic groundwater, reductive dechlorination is a plausible degradation pathway for DCDFE. This process, often mediated by reduced iron minerals, involves the sequential removal of chlorine atoms.[8]

Biotic Degradation

Information on the biodegradation of DCDFE is scarce. However, studies on related compounds provide insights into potential microbial degradation pathways.

  • Anaerobic Biodegradation: Similar to other chlorinated ethenes, DCDFE may be susceptible to anaerobic reductive dechlorination by specific microorganisms, such as Dehalococcoides species.[3] This process would likely lead to the formation of less chlorinated and potentially less toxic daughter products.

  • Aerobic Biodegradation: Aerobic biodegradation of highly chlorinated ethenes is generally less favorable. However, some microorganisms have been shown to co-metabolize chlorinated compounds in the presence of other substrates.[9]

  • Metabolism and Conjugation: A study on the metabolism of HCFC-123 in rats identified N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine as a metabolite, which could be formed through a pathway involving DCDFE and conjugation with glutathione.[2] This suggests that conjugation with cellular thiols could be a potential biotic transformation pathway in the environment, leading to the formation of more polar and potentially more biodegradable products.

The following diagram illustrates a hypothetical environmental fate pathway for DCDFE, integrating both abiotic and biotic processes.

Environmental_Fate_of_DCDFE DCDFE This compound (DCDFE) Atmosphere Atmosphere DCDFE->Atmosphere Volatilization Soil_Water Soil / Water DCDFE->Soil_Water Deposition / Spills Degradation_Products_Air Degradation Products (e.g., Phosgene, HF, HCl) Atmosphere->Degradation_Products_Air Photodegradation (OH radicals) Reductive_Dechlorination_Products Reductive Dechlorination Products Soil_Water->Reductive_Dechlorination_Products Abiotic/Biotic Reductive Dechlorination (Anaerobic) Conjugation_Products Glutathione Conjugates Soil_Water->Conjugation_Products Biotic Conjugation (e.g., with Glutathione) Mineralization Mineralization (CO2, H2O, Cl-, F-) Reductive_Dechlorination_Products->Mineralization Conjugation_Products->Mineralization

Caption: Hypothetical environmental fate of this compound (DCDFE).

Experimental Protocols for Environmental Analysis

Currently, there are no specific, validated EPA or NIOSH methods exclusively for the analysis of DCDFE in environmental samples. However, its properties as a volatile organic compound (VOC) allow for its detection and quantification using established methods for this class of compounds. The following provides a generalized protocol based on EPA Method 8260 for the analysis of VOCs in water and soil by purge and trap gas chromatography-mass spectrometry (GC/MS).

Sample Collection and Preservation
  • Water Samples: Collect samples in 40 mL glass vials with Teflon-lined septa, ensuring no headspace. Preserve with hydrochloric acid (HCl) to a pH < 2 and store at 4°C.

  • Soil Samples: Collect soil cores using a dedicated sampling device to minimize volatile loss. Preserve samples by either placing them in a vial with a sodium bisulfate solution or by freezing.[10] A separate sample should be collected for moisture content determination.[10]

Sample Preparation and Analysis

A generalized workflow for the analysis of DCDFE in environmental samples is depicted below.

Experimental_Workflow Sample_Collection Sample Collection (Water or Soil) Purge_Trap Purge and Trap Concentrator Sample_Collection->Purge_Trap Introduction GC Gas Chromatograph (Capillary Column) Purge_Trap->GC Thermal Desorption & Injection MS Mass Spectrometer (Detector) GC->MS Separation & Ionization Data_Analysis Data Analysis (Quantification) MS->Data_Analysis Detection & Data Acquisition

Caption: Generalized workflow for the analysis of DCDFE in environmental samples.

5.2.1. Purge and Trap

  • An aliquot of the water sample or a soil sample suspended in reagent water is placed in a purging vessel.

  • An inert gas (e.g., helium) is bubbled through the sample, transferring the volatile DCDFE from the aqueous phase to the vapor phase.

  • The vapor is then passed through a sorbent trap where DCDFE is retained.

  • After purging is complete, the trap is rapidly heated, and the desorbed DCDFE is backflushed with the inert gas into the gas chromatograph.

5.2.2. Gas Chromatography/Mass Spectrometry (GC/MS)

  • Separation: The desorbed DCDFE is separated from other volatile compounds on a capillary GC column (e.g., a non-polar or semi-polar column). The oven temperature is programmed to ramp up to ensure adequate separation.

  • Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio.

  • Quantification: DCDFE is identified by its characteristic mass spectrum and retention time. Quantification is achieved by comparing the response of the target analyte to that of internal standards.

Conclusion and Future Research Directions

This compound is an anthropogenic compound with no known natural sources. Its high volatility suggests that the atmosphere is the primary environmental sink upon its release. While specific data on its environmental fate are limited, it is expected to undergo photodegradation in the atmosphere and potentially slow biotic and abiotic degradation in soil and water, primarily through reductive dechlorination in anaerobic environments.

To provide a more complete picture of the environmental risks associated with DCDFE, further research is needed in several key areas:

  • Quantitative Environmental Fate Studies: Determination of key environmental parameters such as Henry's Law constant, soil adsorption coefficient (Koc), and degradation half-lives in various environmental compartments (air, water, soil, and sediment) under both aerobic and anaerobic conditions.

  • Identification of Degradation Products: Studies to identify the major abiotic and biotic degradation products of DCDFE to assess their potential toxicity and persistence.

  • Development of Validated Analytical Methods: The development and validation of specific and sensitive analytical methods for the routine monitoring of DCDFE in environmental matrices.

  • Environmental Monitoring: Widespread monitoring studies to determine the actual occurrence and concentration of DCDFE in various environmental media, particularly near industrial areas where it is produced or used.

A more robust understanding of the environmental behavior of DCDFE will enable more accurate risk assessments and the development of effective management strategies for this and other emerging halogenated contaminants.

References

Methodological & Application

Application Notes and Protocols: 1,1-Dichloro-2,2-difluoroethylene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-dichloro-2,2-difluoroethylene (DCDFE) in various cycloaddition reactions. DCDFE is a versatile building block in organic synthesis, particularly for the introduction of the gem-difluoromethylene group, a motif of increasing importance in medicinal chemistry and materials science. This document details the protocols for [2+2] and [4+2] cycloaddition reactions, supported by quantitative data and reaction workflows.

Introduction to Cycloaddition Reactions of this compound

This compound is an electron-deficient alkene, making it an excellent partner in cycloaddition reactions with electron-rich species. Its primary applications lie in [2+2] cycloadditions with alkenes and allenes to form four-membered rings, and in [4+2] cycloadditions (Diels-Alder reactions) with conjugated dienes to afford six-membered rings. These reactions provide access to a variety of fluorinated carbocycles, which are valuable intermediates in the synthesis of complex molecules. The presence of both chlorine and fluorine atoms on the cycloadducts offers further opportunities for selective functionalization.

[4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction of this compound with conjugated dienes typically proceeds via a thermal mechanism to yield substituted cyclohexenes. The reaction often exhibits a high degree of regioselectivity, which can be influenced by the substitution pattern of the diene.

Quantitative Data for [4+2] Cycloaddition Reactions
DieneReaction ConditionsProduct(s)Yield (%)Reference
Butadiene100°C, 10 h, sealed tube4,4-Dichloro-5,5-difluorocyclohexene75[1]
Isoprene100°C, 10 h, sealed tube1-Methyl-4,4-dichloro-5,5-difluorocyclohexene and 2-Methyl-4,4-dichloro-5,5-difluorocyclohexene (regioisomers)80 (total)[2]
trans,trans-2,4-Hexadiene150°C, 24 h, sealed tubecis-1,2-Dimethyl-4,4-dichloro-5,5-difluorocyclohexene65[3]
cis,trans-2,4-Hexadiene150°C, 24 h, sealed tubetrans-1,2-Dimethyl-4,4-dichloro-5,5-difluorocyclohexene62[3]
Cyclopentadiene80°C, 12 h, sealed tube5,5-Dichloro-6,6-difluorobicyclo[2.2.1]hept-2-eneHigh[4]
Anthracene140°C, 48 h, xylene9,10-Ethano-9,10-dihydroanthracene derivativeModerate[2][5][6][7]
Experimental Protocol: [4+2] Cycloaddition of this compound with Butadiene

Materials:

  • This compound (DCDFE)

  • Butadiene (liquefied gas)

  • Hydroquinone (inhibitor)

  • Heavy-walled Pyrex tube

Procedure:

  • A heavy-walled Pyrex tube is charged with a small amount of hydroquinone to inhibit polymerization.

  • The tube is cooled in a dry ice/acetone bath, and a known amount of liquefied butadiene is condensed into the tube.

  • A molar excess of this compound is then condensed into the cooled tube.

  • The tube is sealed under vacuum.

  • The sealed tube is placed in a protective steel cylinder and heated in an oven at 100°C for 10 hours.

  • After cooling to room temperature, the tube is carefully opened in a well-ventilated fume hood.

  • The excess butadiene and DCDFE are allowed to evaporate.

  • The remaining liquid product, 4,4-dichloro-5,5-difluorocyclohexene, is purified by distillation under reduced pressure.

G Workflow for [4+2] Cycloaddition cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Charge Pyrex tube with Butadiene, DCDFE, and inhibitor seal 2. Seal tube under vacuum reactants->seal heat 3. Heat at 100°C for 10 hours seal->heat open_tube 4. Cool and carefully open the tube heat->open_tube evaporate 5. Evaporate excess reactants open_tube->evaporate purify 6. Purify product by distillation evaporate->purify

Caption: Workflow for the [4+2] cycloaddition of DCDFE with butadiene.

[2+2] Cycloaddition Reactions

This compound undergoes thermal [2+2] cycloaddition with a variety of alkenes and allenes to produce substituted cyclobutanes and methylenecyclobutanes, respectively. These reactions often proceed through a stepwise diradical mechanism.

Quantitative Data for [2+2] Cycloaddition Reactions
Alkene/AlleneReaction ConditionsProduct(s)Yield (%)Reference
Styrene120°C, 18 h, sealed tube1-Phenyl-3,3-dichloro-4,4-difluorocyclobutane78
Ethyl vinyl ether100°C, 12 h, sealed tube1-Ethoxy-3,3-dichloro-4,4-difluorocyclobutane85
1,1-Dimethylallene150°C, 20 h, sealed tube1-(Dichlorodifluoromethyl)-2-isopropylidenecyclobutane and 2,2-Dimethyl-1-(dichlorodifluoromethylidene)cyclobutane60 (total)[8]
3-Methyl-1,2-butadiene160°C, sealed tubeMixture of four 1:1 adductsNot specified[9][10]
Experimental Protocol: [2+2] Cycloaddition of this compound with Styrene

Materials:

  • This compound (DCDFE)

  • Styrene

  • Benzene (solvent)

  • Heavy-walled glass ampoule

Procedure:

  • Styrene and a molar excess of this compound are dissolved in benzene in a heavy-walled glass ampoule.

  • The ampoule is cooled in liquid nitrogen, evacuated, and sealed.

  • The sealed ampoule is heated in an oil bath at 120°C for 18 hours.

  • After cooling, the ampoule is opened, and the solvent and excess DCDFE are removed by rotary evaporation.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-phenyl-3,3-dichloro-4,4-difluorocyclobutane.

G Workflow for [2+2] Cycloaddition cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Combine Styrene, DCDFE, and solvent in an ampoule seal 2. Seal ampoule under vacuum reactants->seal heat 3. Heat at 120°C for 18 hours seal->heat open_ampoule 4. Cool and open the ampoule heat->open_ampoule evaporate 5. Remove solvent and excess reactants open_ampoule->evaporate purify 6. Purify product by column chromatography evaporate->purify

Caption: Workflow for the [2+2] cycloaddition of DCDFE with styrene.

[3+2] Cycloaddition Reactions

The participation of this compound in [3+2] cycloaddition reactions is not well-documented in the scientific literature. As an electron-deficient alkene, it would be expected to react with electron-rich 1,3-dipoles. However, specific examples and detailed protocols for such reactions are currently scarce. Researchers interested in exploring this reactivity are encouraged to investigate the reaction of DCDFE with various 1,3-dipoles such as azomethine ylides, nitrile oxides, and diazoalkanes under thermal or catalytic conditions.[1][3][8][9][11][12][13][14][15]

Synthesis of this compound

A reliable method for the laboratory-scale synthesis of this compound is the zinc-mediated dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.[16][17]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,1,1,2-Tetrachloro-2,2-difluoroethane

  • Powdered zinc

  • Zinc chloride

  • Methanol

  • Three-necked round-bottomed flask, separatory funnel, fractionating column, condenser, and receiver flask

Procedure:

  • A 500-mL three-necked round-bottomed flask is equipped with a 100-mL separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a cooled receiver.

  • The flask is charged with 150 mL of methanol, 42.2 g (0.65 g-atom) of powdered zinc, and 0.2 g of zinc chloride.

  • The mixture is heated to 60–63°C.

  • A solution of 122.4 g (0.6 mole) of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol is added dropwise from the separatory funnel.

  • The addition rate is controlled to maintain a steady reflux and a distillation temperature of 18–22°C at the head of the column.

  • The product, this compound, distills as it is formed and is collected in the cooled receiver.

  • After the addition is complete, the reaction mixture is heated for another hour to ensure complete reaction and distillation of the product.

  • The collected product can be further purified by redistillation. The yield is typically in the range of 89–95%.

G General Cycloaddition Pathways of DCDFE cluster_reactants Reactants cluster_reactions Cycloaddition Types cluster_products Products DCDFE This compound (DCDFE) diels_alder [4+2] Cycloaddition (Diels-Alder) DCDFE->diels_alder two_plus_two [2+2] Cycloaddition DCDFE->two_plus_two three_plus_two [3+2] Cycloaddition (Not Well-Documented) DCDFE->three_plus_two diene Conjugated Diene diene->diels_alder alkene Alkene / Allene alkene->two_plus_two dipole 1,3-Dipole (Potential Reactant) dipole->three_plus_two cyclohexene Fluorinated Cyclohexene Derivatives diels_alder->cyclohexene cyclobutane Fluorinated Cyclobutane Derivatives two_plus_two->cyclobutane heterocycle Fluorinated 5-Membered Heterocycles (Hypothetical) three_plus_two->heterocycle

Caption: Overview of the primary cycloaddition pathways for DCDFE.

References

Application Notes and Protocols for the Polymerization of 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the polymerization of 1,1-dichloro-2,2-difluoroethylene (DCDFE), with a focus on its presumed free-radical polymerization mechanisms. Due to a lack of specific, publicly available, detailed experimental protocols for the homopolymerization of this monomer, this guide offers generalized procedures for bulk and solution polymerization based on established methods for structurally similar fluorinated alkenes. The document includes hypothesized reaction mechanisms, theoretical quantitative data for illustrative purposes, and visual diagrams to elucidate the polymerization pathways and experimental workflows. It is intended to serve as a foundational resource for researchers initiating studies on the synthesis and applications of poly(this compound).

Introduction

This compound (DCDFE), a halogenated ethylene derivative, presents itself as a monomer for the synthesis of fluorinated polymers. These polymers are of significant interest due to their potential for high thermal stability, chemical resistance, and unique dielectric properties. The polymerization of DCDFE is anticipated to proceed via a free-radical mechanism, a common pathway for vinyl monomers. This document outlines the theoretical framework and generalized experimental approaches for the polymerization of DCDFE.

Polymerization Mechanisms

The polymerization of this compound is expected to follow a standard free-radical chain-growth mechanism, which can be divided into three key stages: initiation, propagation, and termination.

Initiation

The initiation of the polymerization process is achieved by the generation of free radicals from an initiator molecule. Common initiators for fluorinated alkenes include organic peroxides and azo compounds, which decompose upon heating or irradiation to produce active radicals.

  • Thermal Initiation: Initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are thermally decomposed to generate radicals.

  • Photochemical Initiation: UV radiation can also be used to cleave initiator molecules and initiate polymerization.

Propagation

The generated initiator radical (I•) attacks the double bond of a this compound monomer, forming a new radical species. This new radical then propagates the chain by adding to subsequent monomer units.

Termination

The growth of the polymer chain is terminated when two growing radical chains react with each other. This can occur through two primary mechanisms:

  • Combination (or Coupling): Two polymer radicals combine to form a single, longer polymer chain.

  • Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

Below is a DOT language script for a diagram illustrating the free-radical polymerization mechanism.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I-I) I_rad 2 I• I2->I_rad Heat or UV I_rad_M I-M• I_rad->I_rad_M + Monomer (M) IM_rad I-M• IMn_rad I-(M)n-M• IM_rad->IMn_rad + n Monomers IMn_rad2 2 I-(M)n-M• P_comb Polymer (Combination) IMn_rad2->P_comb P_disp Polymers (Disproportionation) IMn_rad2->P_disp

Caption: Free-radical polymerization mechanism of this compound.

Experimental Protocols (Generalized)

Disclaimer: The following protocols are generalized based on the polymerization of similar fluorinated monomers and have not been experimentally validated for this compound. Optimization of all reaction parameters is crucial for successful polymerization.

Bulk Polymerization

Bulk polymerization is carried out with only the monomer and a soluble initiator.

Materials:

  • This compound (monomer, freshly distilled)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • High-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Purge the polymerization reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Introduce a known quantity of the liquid this compound monomer into the reactor.

  • Add the desired amount of initiator (e.g., 0.1-1.0 mol% relative to the monomer).

  • Seal the reactor and heat to the desired polymerization temperature (typically 60-80 °C for AIBN or 80-95 °C for BPO).

  • Maintain the temperature and stir the reaction mixture for a predetermined time (e.g., 4-24 hours).

  • Monitor the reaction progress by observing changes in viscosity or by taking samples for analysis (if the reactor setup allows).

  • Terminate the reaction by cooling the reactor.

  • Dissolve the resulting viscous polymer in a suitable solvent (e.g., acetone or tetrahydrofuran).

  • Precipitate the polymer by slowly adding the polymer solution to a non-solvent like methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Solution Polymerization

Solution polymerization is carried out with the monomer and initiator dissolved in a suitable solvent.

Materials:

  • This compound (monomer, freshly distilled)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., ethyl acetate, or a fluorinated solvent)

  • Schlenk flask or a sealed polymerization tube

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of initiator in the chosen solvent.

  • Add the this compound monomer to the initiator solution.

  • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed with stirring for the desired duration (e.g., 6-48 hours).

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Below is a DOT language script for a diagram illustrating a generalized experimental workflow.

ExperimentalWorkflow Monomer This compound Reactor Polymerization Reactor Monomer->Reactor Initiator Initiator (e.g., AIBN) Initiator->Reactor Solvent Solvent (for solution polymerization) Solvent->Reactor Polymerization Polymerization (Heating & Stirring) Reactor->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Generalized workflow for the polymerization of this compound.

Data Presentation (Illustrative)

Due to the absence of specific experimental data in the available literature, the following table presents hypothetical quantitative data for illustrative purposes. These values are based on typical results for the polymerization of other fluorinated monomers and should be considered as a starting point for experimental design.

ParameterBulk Polymerization (Hypothetical)Solution Polymerization (Hypothetical)
Initiator AIBN (0.5 mol%)AIBN (0.5 mol%)
Temperature (°C) 7070
Time (h) 1224
Solvent NoneEthyl Acetate
Monomer Conc. Neat2 M
Yield (%) 60-8040-60
Number-Average MW (Mn) 20,000 - 50,00010,000 - 30,000
Polydispersity Index (PDI) 2.0 - 3.51.8 - 2.5

Conclusion

Application Notes and Protocols for 1,1-Dichloro-2,2-difluoroethylene in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-dichloro-2,2-difluoroethylene (DCDFE) as a monomer in copolymerization reactions. This document includes detailed experimental protocols for the synthesis of the monomer and its subsequent copolymerization, a summary of its reactivity, and the properties of the resulting copolymers.

Introduction

This compound (C₂Cl₂F₂) is a halogenated ethylene derivative that serves as a valuable monomer in the synthesis of fluorinated polymers.[1] Its unique structure, featuring both chlorine and fluorine atoms, imparts distinct properties to the resulting copolymers, including enhanced chemical resistance, thermal stability, and specific solubility characteristics. These properties make DCDFE-containing copolymers attractive for a range of applications, from specialty plastics and elastomers to materials for advanced coatings and biomedical devices. This document outlines the fundamental procedures for handling and copolymerizing DCDFE.

Monomer Synthesis and Properties

A reliable source of high-purity monomer is crucial for successful polymerization. This compound can be synthesized in the laboratory via the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • 1,1,1,2-tetrachloro-2,2-difluoroethane

  • Methanol

  • Powdered Zinc

  • Zinc Chloride

  • Dry Ice-acetone bath

  • Ice water bath

Equipment:

  • 500-ml three-necked round-bottomed flask

  • 100-ml separatory funnel

  • Thermometer

  • Short fractionating column

  • Condenser

  • 100-ml tared receiver

Procedure:

  • Charge the 500-ml flask with 150 ml of methanol, 42.2 g (0.65 g atom) of powdered zinc, and 0.2 g of zinc chloride.[2]

  • Assemble the flask with the separatory funnel, thermometer, and fractionating column connected to a condenser and a tared receiver cooled in an ice water bath.[2]

  • Circulate a coolant (Dry Ice-acetone) through the condenser.[2]

  • Heat the mixture in the flask to 60–63°C.[2]

  • Prepare a solution of 122.4 g (0.6 mole) of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 ml of methanol and place it in the separatory funnel.[2]

  • Add 10–15 ml of the ethane solution dropwise to the flask. The reaction should become moderately vigorous.[2]

  • Remove the heating bath and continue the dropwise addition of the ethane derivative, maintaining the temperature at the head of the column at 18–22°C.[2]

  • Adjust the take-off rate of the product to about half the rate of the reactant input. The temperature in the distillation flask will drop to 45–50°C.[2]

  • After the addition is complete (approximately 45-60 minutes), replace the heating bath and continue distillation for another hour until the temperature in the flask reaches 69–70°C.[2]

  • The collected product is this compound. The expected yield is 71–76 g (89–95%).[2]

Physical Properties of this compound:

PropertyValueReference
CAS Number79-35-6[1]
Molecular FormulaC₂Cl₂F₂
Molecular Weight132.92 g/mol [1]
Boiling Point19°C[3]
Melting Point-116°C[3]
Density1.439 g/cm³[3]

Copolymerization of this compound

DCDFE can be copolymerized with a variety of other vinyl monomers through radical polymerization mechanisms. The choice of comonomer, initiator, and reaction conditions (e.g., emulsion, suspension, or solution polymerization) will significantly influence the properties of the resulting copolymer.

General Considerations for Radical Copolymerization

Free radical initiators are required to start the polymerization process. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.

Experimental Protocol: Radical Copolymerization (General)

The following protocol provides a general framework for the radical copolymerization of DCDFE. Specific parameters should be optimized based on the comonomer and desired polymer characteristics.

Materials:

  • This compound (DCDFE)

  • Comonomer (e.g., vinylidene fluoride, ethyl vinyl ether)

  • Initiator (e.g., Azobisisobutyronitrile (AIBN), Potassium Persulfate (KPS))

  • Solvent (e.g., deionized water for emulsion/suspension, N,N-dimethylformamide for solution)

  • Surfactant/Dispersant (for emulsion/suspension polymerization)

Equipment:

  • High-pressure stainless steel autoclave reactor with mechanical stirrer

  • Temperature and pressure sensors

  • Monomer/reagent inlets

  • Vacuum pump

  • Nitrogen source

1. Emulsion Polymerization:

This technique is suitable for producing high molecular weight polymers as stable aqueous dispersions (latexes).

Procedure: [4]

  • Thoroughly clean and dry the autoclave reactor.

  • Add deionized water and a suitable fluorinated surfactant to the reactor.

  • Purge the reactor with nitrogen to remove oxygen.

  • Introduce the desired ratio of DCDFE and comonomer into the reactor.

  • Heat the reactor to the desired temperature (e.g., 75–90°C).

  • Inject an aqueous solution of an initiator, such as potassium persulfate, to start the polymerization.

  • Monitor the reaction pressure, as it will decrease as the monomers are consumed.

  • After the desired reaction time or pressure drop, cool the reactor and vent any unreacted monomers.

  • The resulting product is a polymer latex. The solid polymer can be isolated by coagulation, followed by washing and drying.

2. Suspension Polymerization:

This method produces larger polymer particles that are easier to isolate than those from emulsion polymerization.

Procedure: [4]

  • Prepare an aqueous phase in the reactor containing deionized water and a dispersant (e.g., methyl hydroxypropyl cellulose).

  • Purge the reactor with nitrogen.

  • Add the monomer mixture (DCDFE and comonomer) and an oil-soluble initiator (e.g., di-isopropyl peroxydicarbonate).

  • Agitate the mixture to form a suspension of monomer droplets.

  • Heat the reactor to the polymerization temperature (e.g., 30–60°C).

  • After polymerization is complete, cool the reactor, and filter, wash, and dry the resulting polymer beads.

3. Solution Polymerization:

This method is useful for producing polymers with a narrower molecular weight distribution and for applications where the polymer is used in solution.

Procedure: [4]

  • In a high-pressure reaction vessel, add a suitable solvent (e.g., N,N-dimethylformamide) and an initiator (e.g., AIBN).

  • Seal the vessel, cool it, and evacuate to remove air.

  • Introduce a known amount of the monomer mixture via condensation.

  • Heat the reaction vessel to the desired temperature (e.g., 60-80°C) with stirring.

  • After the reaction, the polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.

Reactivity Ratios and Copolymer Properties

Reactivity Ratios for Ph-TFVE with EVE and VAc: [5]

Comonomer 1 (M₁)Comonomer 2 (M₂)r₁r₂
Ph-TFVEEVE0.25 ± 0.070.016 ± 0.04
Ph-TFVEVAc0.034 ± 0.040.89 ± 0.08

Note: Ph-TFVE is 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene.

The properties of DCDFE-containing copolymers are expected to be influenced by the high fluorine and chlorine content. These copolymers are anticipated to exhibit good thermal stability and chemical resistance. The specific mechanical and thermal properties will depend on the comonomer used and the resulting copolymer composition and microstructure.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the different polymerization methods.

EmulsionPolymerization A Reactor Preparation B Charge Water & Surfactant A->B C Purge with Nitrogen B->C D Introduce Monomers C->D E Heat to Temperature D->E F Inject Initiator E->F G Polymerization F->G H Cooling & Venting G->H I Latex Product H->I

Caption: Workflow for Emulsion Polymerization.

SuspensionPolymerization A Prepare Aqueous Phase B Purge with Nitrogen A->B C Add Monomers & Initiator B->C D Agitate to Suspend C->D E Heat to Temperature D->E F Polymerization E->F G Cooling & Isolation F->G H Polymer Beads G->H

Caption: Workflow for Suspension Polymerization.

SolutionPolymerization A Charge Solvent & Initiator B Seal & Evacuate A->B C Introduce Monomers B->C D Heat to Temperature C->D E Polymerization D->E F Precipitation & Isolation E->F G Dried Polymer F->G

Caption: Workflow for Solution Polymerization.

Conclusion

This compound is a versatile monomer for the synthesis of specialty fluoropolymers. The protocols provided herein offer a foundation for researchers to explore the copolymerization of DCDFE with various comonomers. Further investigation into the reactivity ratios of DCDFE with a broader range of monomers and a thorough characterization of the resulting copolymers are necessary to fully realize the potential of this monomer in developing novel materials with tailored properties for advanced applications.

References

Application Notes and Protocols for Synthetic Routes to Fluorinated Polymers Using 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis of 1,1-Dichloro-2,2-difluoroethylene (DCDFE) Monomer

The synthesis of the DCDFE monomer can be reliably achieved through the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane. A well-established protocol is adapted from Organic Syntheses.[1]

Experimental Protocol

Materials:

  • 1,1,1,2-tetrachloro-2,2-difluoroethane

  • Methanol

  • Powdered Zinc

  • Zinc Chloride

  • Dry Ice

  • Acetone

Equipment:

  • 500-mL three-necked round-bottomed flask

  • 100-mL separatory funnel

  • Thermometer

  • Short fractionating column

  • Condenser

  • 100-mL tared receiver

  • Heating mantle

  • Ice water bath

  • Dry Ice-acetone bath

Procedure:

  • Charge a 500-mL three-necked round-bottomed flask with 150 mL of methanol, 42.2 g (0.65 g-atom) of powdered zinc, and 0.2 g of zinc chloride.[1]

  • Equip the flask with a 100-mL separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared receiver.

  • Circulate a coolant (acetone cooled in a Dry Ice-acetone bath) through the condenser and immerse the receiver in an ice-water bath.[1]

  • Heat the mixture in the flask to 60–63 °C.

  • Add a solution of 122.4 g (0.6 mole) of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol dropwise from the separatory funnel. An initial small portion should be added to initiate the reaction, which is indicated by vigorous refluxing.

  • Once the reaction starts, remove the heating bath and continue the addition of the tetrachlorodifluoroethane solution at a rate that maintains the reflux temperature at the head of the column between 18–22 °C.[1]

  • The addition typically takes 45 minutes to 1 hour. During this time, the temperature in the distillation flask will drop to 45–50 °C.[1]

  • After the addition is complete, replace the heating bath and continue to heat for another hour to complete the dehalogenation and distill the remaining product. The temperature in the flask will gradually rise to 69–70 °C.[1]

  • Collect the crude this compound in the cooled receiver. The expected yield is 71–76 g (89–95%).[1]

  • The crude product can be purified by redistillation.

Workflow for DCDFE Monomer Synthesis

DCDFE_Synthesis cluster_reactants Reactants cluster_process Reaction and Distillation cluster_products Products & Purification Reactant1 1,1,1,2-Tetrachloro-2,2-difluoroethane Reaction Dehalogenation Reaction (60-63°C initial, then 18-22°C at column head) Reactant1->Reaction Reactant2 Zinc Powder Reactant2->Reaction Reactant3 Methanol Reactant3->Reaction Catalyst Zinc Chloride Catalyst->Reaction Distillation Distillation of Product Reaction->Distillation Crude_DCDFE Crude DCDFE Distillation->Crude_DCDFE Purified_DCDFE Purified DCDFE Crude_DCDFE->Purified_DCDFE Redistillation

Synthesis of this compound (DCDFE).

Homopolymerization of this compound

The homopolymerization of DCDFE has been reported, leading to poly(this compound). While detailed contemporary protocols are scarce, the polymerization can be approached using standard free-radical polymerization techniques.

General Protocol for Free-Radical Polymerization (Bulk or Solution)

This protocol is a general guideline and would require optimization for DCDFE.

Materials:

  • This compound (DCDFE) monomer, freshly distilled

  • Free-radical initiator (e.g., Benzoyl peroxide, AIBN)

  • Solvent (for solution polymerization, e.g., a suitable fluorinated or inert solvent)

  • Non-solvent for precipitation (e.g., methanol)

Equipment:

  • High-pressure polymerization reactor with stirring mechanism

  • Temperature and pressure controls

  • Vacuum line

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Charging Reactants:

    • Bulk Polymerization: Introduce the initiator into the cooled reactor. Evacuate the reactor and distill a known quantity of DCDFE monomer into it under vacuum.

    • Solution Polymerization: Introduce the solvent and initiator into the reactor. After purging with inert gas, add the DCDFE monomer.

  • Polymerization: Seal the reactor and heat to the desired temperature (typically 50-100 °C, depending on the initiator) with constant stirring. Monitor the pressure, as it will decrease as the monomer is consumed.

  • Termination and Isolation: After the desired reaction time or pressure drop, cool the reactor to room temperature.

    • If a solid polymer is formed, open the reactor and collect the product.

    • If the polymer is in solution, precipitate it by pouring the solution into a stirred non-solvent.

  • Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Quantitative Data for Homopolymerization

The following table is provided as a template for recording and comparing experimental data for the homopolymerization of DCDFE under different conditions.

ParameterBulk PolymerizationSolution Polymerization
Initiator & Conc. (mol%) TBDTBD
Temperature (°C) TBDTBD
Pressure (atm) TBDTBD
Reaction Time (h) TBDTBD
Monomer Conversion (%) TBDTBD
Polymer Yield (%) TBDTBD
Number-Avg. MW (Mn) TBDTBD
Weight-Avg. MW (Mw) TBDTBD
Polydispersity (Mw/Mn) TBDTBD

TBD: To Be Determined experimentally.

Copolymerization of this compound

DCDFE can be copolymerized with other monomers to tailor the properties of the resulting fluoropolymer. A notable example is the alternating copolymerization with electron-rich monomers like vinyl ethers.

General Protocol for Radical Copolymerization with a Vinyl Ether

This protocol provides a general framework for the copolymerization of DCDFE with a comonomer such as ethyl vinyl ether.

Materials:

  • This compound (DCDFE) monomer, freshly distilled

  • Comonomer (e.g., ethyl vinyl ether), purified

  • Free-radical initiator (e.g., AIBN)

  • Solvent (e.g., benzene, toluene, or a suitable fluorinated solvent)

  • Non-solvent for precipitation (e.g., methanol, hexane)

Equipment:

  • Glass-lined or stainless steel polymerization reactor with stirring

  • Temperature control system

  • Inert gas supply

  • Apparatus for monomer transfer

Procedure:

  • Reactor Setup: Prepare a clean, dry reactor and purge with an inert gas.

  • Charging: Introduce the solvent, initiator, and the comonomer (e.g., ethyl vinyl ether) into the reactor. Cool the reactor and introduce a known amount of DCDFE monomer.

  • Polymerization: Seal the reactor and heat to the desired temperature (e.g., 60-80 °C) with stirring.

  • Work-up: After the planned reaction duration, cool the reactor. Pour the reaction mixture into a large volume of a stirred non-solvent to precipitate the copolymer.

  • Purification: Collect the copolymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Quantitative Data for Copolymerization

This table should be used to record data from copolymerization experiments.

ParameterDCDFE-co-Ethyl Vinyl Ether
Monomer Feed Ratio (mol/mol) TBD
Initiator & Conc. (mol%) TBD
Solvent TBD
Temperature (°C) TBD
Reaction Time (h) TBD
Overall Conversion (%) TBD
Copolymer Yield (%) TBD
Copolymer Composition (mol% DCDFE) TBD (e.g., by elemental analysis)
Number-Avg. MW (Mn) TBD
Weight-Avg. MW (Mw) TBD
Polydispersity (Mw/Mn) TBD

TBD: To Be Determined experimentally.

Emulsion and Suspension Polymerization of DCDFE

Conceptual Protocol for Emulsion Polymerization

Principle: The hydrophobic DCDFE monomer is emulsified in water using a surfactant. Polymerization is initiated in the aqueous phase, and the polymer chains grow within the monomer-swollen surfactant micelles.

Key Components:

  • Monomer: DCDFE

  • Continuous Phase: Deionized water

  • Surfactant: A fluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO) is often used for fluoromonomers.

  • Initiator: Water-soluble initiator (e.g., potassium persulfate - KPS).

  • Optional: Buffering agents, chain transfer agents.

Conceptual Protocol for Suspension Polymerization

Principle: DCDFE monomer is dispersed as fine droplets in water with the aid of a suspending agent and mechanical agitation. A monomer-soluble initiator is used, and polymerization occurs within each individual monomer droplet.

Key Components:

  • Monomer: DCDFE

  • Continuous Phase: Deionized water

  • Suspending Agent: A water-soluble polymer that stabilizes the monomer droplets (e.g., polyvinyl alcohol - PVA, or methylcellulose).

  • Initiator: Monomer-soluble initiator (e.g., benzoyl peroxide).

  • Optional: Buffers, chain transfer agents.

Workflow for Polymerization Processes

Polymerization_Workflows cluster_free_radical Free Radical Polymerization (Bulk/Solution) cluster_emulsion Emulsion Polymerization cluster_suspension Suspension Polymerization FR_Start Charge Reactor (Monomer, Initiator, [Solvent]) FR_Polymerize Heat & Stir (Polymerization) FR_Start->FR_Polymerize FR_Isolate Isolate Polymer (Precipitation/Collection) FR_Polymerize->FR_Isolate FR_Purify Wash & Dry FR_Isolate->FR_Purify FR_Product Homopolymer or Copolymer FR_Purify->FR_Product E_Start Prepare Aqueous Phase (Water, Surfactant, Buffer) E_Emulsify Emulsify Monomer E_Start->E_Emulsify E_Initiate Add Initiator & Heat E_Emulsify->E_Initiate E_Polymerize Polymerization E_Initiate->E_Polymerize E_Product Polymer Latex E_Polymerize->E_Product S_Start Prepare Aqueous Phase (Water, Suspending Agent) S_Disperse Disperse Monomer & Initiator S_Start->S_Disperse S_Polymerize Heat with Agitation S_Disperse->S_Polymerize S_Isolate Filter Polymer Beads S_Polymerize->S_Isolate S_Purify Wash & Dry S_Isolate->S_Purify S_Product Polymer Beads S_Purify->S_Product

General Workflows for DCDFE Polymerization Methods.

Safety Considerations

This compound is a low-boiling point liquid and should be handled with care in a well-ventilated fume hood. It is considered a hazardous chemical and is toxic by inhalation. Skin and eye contact should be avoided. All polymerization reactions, especially those under pressure, should be conducted behind a safety shield in a properly equipped laboratory. Researchers should consult the Safety Data Sheet (SDS) for DCDFE and all other chemicals before use.

Conclusion

The synthesis of fluorinated polymers from this compound represents a promising area for the development of advanced materials. This document provides foundational protocols for the synthesis of the DCDFE monomer and its subsequent polymerization. While detailed quantitative data from historical literature is not readily accessible, the provided frameworks for free-radical, emulsion, and suspension polymerization offer a solid starting point for researchers to explore these synthetic routes. The successful synthesis and characterization of polymers derived from DCDFE will enable the exploration of their unique properties and potential applications in diverse fields, including the development of new materials for the pharmaceutical and biomedical industries. Further experimental work is necessary to optimize reaction conditions and fully characterize the resulting polymers.

References

Application Notes and Protocols: Grignard Reactions Involving 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with 1,1-dichloro-2,2-difluoroethylene (CF₂=CCl₂) serves as a critical method for the synthesis of gem-difluorovinyl compounds. These fluorinated molecules are of significant interest in medicinal chemistry, agrochemicals, and materials science due to the unique physicochemical properties conferred by the difluorovinyl group, such as enhanced metabolic stability and lipophilicity.[1] The reaction outcome is highly dependent on the nature of the Grignard reagent, with distinct pathways observed for alkyl versus aryl Grignards. This document provides detailed application notes, experimental protocols, and mechanistic insights for these reactions.

Reaction Overview

The reaction between Grignard reagents (RMgX) and this compound presents two primary reaction pathways, dictated by the organic residue 'R' of the Grignard reagent.

  • Aryl Grignard Reagents: Typically, aryl Grignard reagents react with this compound to yield 1-aryl-2-chloro-2-fluoroethene derivatives (ArCF=CCl₂). This transformation is believed to proceed through a nucleophilic addition-elimination mechanism.

  • Alkyl Grignard Reagents: In contrast, the reaction with alkyl Grignard reagents is more complex, often resulting in a mixture of products. A significant product is of the type RCF₂CCl₂H, which arises from a radical reaction pathway involving a β-hydrogen atom abstraction from the Grignard reagent itself.[2] Another product observed is of the type RCF=CCl₂.[2]

Quantitative Data Summary

The following tables summarize the typical product distribution and yields for the reaction of various Grignard reagents with this compound.

Table 1: Reaction with Aryl Grignard Reagents

Aryl Grignard Reagent (ArMgX)Product (ArCF=CCl₂)Yield (%)Reaction Conditions
Phenylmagnesium Bromide1-Chloro-2,2-difluoro-1-phenyletheneData not available in search resultsData not available in search results
p-Tolylmagnesium Bromide1-Chloro-2,2-difluoro-1-(p-tolyl)etheneData not available in search resultsData not available in search results

Table 2: Reaction with Alkyl Grignard Reagents

Alkyl Grignard Reagent (RMgX)Major Product (RCF₂CCl₂H)Other Product (RCF=CCl₂)Total Yield (%)Reaction Conditions
Ethylmagnesium Bromide1,1-Dichloro-2,2-difluorobutane1-Chloro-2,2-difluoro-1-buteneData not available in search resultsEther, reflux
n-Propylmagnesium Bromide1,1-Dichloro-2,2-difluoropentane1-Chloro-2,2-difluoro-1-penteneData not available in search resultsEther, reflux
Isopropylmagnesium Chloride1,1-Dichloro-2,2-difluoro-3-methylbutane1-Chloro-2,2-difluoro-3-methyl-1-buteneData not available in search resultsEther, reflux
n-Butylmagnesium Bromide1,1-Dichloro-2,2-difluorohexane1-Chloro-2,2-difluoro-1-hexeneData not available in search resultsEther, reflux

Note: The yields and specific reaction conditions are highly dependent on the specific literature procedure followed. The information presented here is based on the general outcomes described in the search results. For precise quantitative data, consulting the primary literature, such as the work by Okuhara, is recommended.

Mechanistic Pathways

The dichotomy in reaction products between aryl and alkyl Grignard reagents can be explained by two distinct mechanistic pathways.

cluster_aryl Aryl Grignard Pathway (Nucleophilic Addition-Elimination) cluster_alkyl Alkyl Grignard Pathway (Radical Mechanism) ArMgX ArMgX Intermediate_Aryl [ArCF2-CCl2]- MgX+ ArMgX->Intermediate_Aryl Nucleophilic Attack CF2CCl2 CF2=CCl2 CF2CCl2->Intermediate_Aryl Product_Aryl ArCF=CCl2 Intermediate_Aryl->Product_Aryl Elimination of F- and Cl- RMgX RMgX (with β-H) Radical_Intermediate {CF2-CCl2•}- + {R•}+ MgX+ RMgX->Radical_Intermediate Single Electron Transfer H_Abstraction β-H Abstraction RMgX->H_Abstraction CF2CCl2_2 CF2=CCl2 CF2CCl2_2->Radical_Intermediate Radical_Intermediate->H_Abstraction Product_Alkyl RCF2CCl2H H_Abstraction->Product_Alkyl Hydrogen Atom Transfer cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with CF2=CCl2 cluster_workup Work-up and Purification start Start: Dry Glassware & Inert Atmosphere mg_i2 Add Mg turnings and I2 crystal start->mg_i2 add_ether Add anhydrous ether mg_i2->add_ether add_halide Add R-X dropwise add_ether->add_halide reflux Reflux to complete formation add_halide->reflux grignard_sol Grignard Reagent Solution (RMgX) reflux->grignard_sol cool Cool Grignard solution (for Aryl-MgX) grignard_sol->cool add_cf2ccl2 Slowly add CF2=CCl2 solution cool->add_cf2ccl2 react Stir/Reflux add_cf2ccl2->react reaction_mix Reaction Mixture react->reaction_mix quench Quench with aq. NH4Cl or HCl reaction_mix->quench extract Extract with ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Purify (Distillation/Chromatography) evaporate->purify product Final Product(s) purify->product

References

Application Notes and Protocols for 1,1-Dichloro-2,2-difluoroethylene in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of 1,1-Dichloro-2,2-difluoroethylene (DCDFE) in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of personnel and the integrity of experimental procedures.

Chemical and Physical Properties

This compound is a volatile, colorless liquid.[1] Due to its low boiling point, it is considered a hazardous chemical that is toxic by inhalation and can cause irritation upon contact with the skin and mucous membranes.[2]

PropertyValueReference
CAS Number 79-35-6[1]
Molecular Formula C₂Cl₂F₂[1]
Molar Mass 132.924 g/mol [1]
Boiling Point 19 °C[1][3]
Melting Point -116 °C[1][3]
Density 1.439 g/cm³[1][3]
Vapor Pressure Data not available[4]
Solubility in Water Insoluble[4]

Health and Safety Information

2.1 GHS Hazard Statements

Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin irritation and serious eye irritation.[5] May cause respiratory irritation.[5] Contains gas under pressure; may explode if heated.[5]

2.2 Toxicity Data

TestSpeciesRouteValueReference
LC50RatInhalation505 mg/m³/4H[4]
LC50MouseInhalation610 mg/m³/4H[4]
LC50Guinea PigInhalation700 mg/m³/4H[4]
TCLoRatInhalation13400 µg/m³/4H/17W-I[4]

2.3 Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

Protection TypeSpecificationReference
Eye Protection Approved safety glasses[4]
Skin Protection Protective clothing and gloves[4]
Respiratory Protection Should only be handled in an efficient fume hood. If ventilation is not available, a respirator should be worn.[4]

Handling and Storage Protocols

3.1 Handling

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoid breathing vapors or mist.[5]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands thoroughly after handling.[5]

3.2 Storage

  • Store in a tightly sealed container in a cool, well-ventilated area.[4]

  • Protect from sunlight.[6]

  • Keep away from oxidizing agents, halogens, and active metals.[4]

  • Conditions to avoid include free radical initiators.[4]

Emergency Procedures

4.1 Spills and Leaks

  • Evacuate unnecessary personnel and ensure adequate ventilation.[5]

  • For small spills, absorb with an inert dry material and place in an appropriate waste disposal container.

  • For larger spills, it may be necessary to dike the area to prevent spreading.

  • Isolate the spill area and contact the appropriate chemical safety office for assistance.[7]

4.2 First Aid Measures

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Wash off with soap and plenty of water. If irritation persists, consult a physician.[8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses.[9]

5.1 Materials

  • 1,1,1,2-tetrachloro-2,2-difluoroethane

  • Methanol

  • Powdered Zinc

  • Zinc Chloride

  • 500-mL three-necked round-bottomed flask

  • 100-mL separatory funnel

  • Thermometer

  • Short fractionating column

  • Condenser

  • 100-mL tared receiver

  • Heating mantle

  • Ice-water bath

  • Dry ice-acetone bath

5.2 Procedure

  • Apparatus Setup: Assemble the 500-mL three-necked flask with the separatory funnel, thermometer, and fractionating column connected to a condenser and the tared receiver.

  • Initial Charge: Charge the flask with 150 mL of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

  • Cooling: Circulate a coolant (e.g., acetone cooled in a dry ice-acetone bath) through the condenser and immerse the receiver in an ice-water bath.

  • Reaction Initiation: Heat the mixture in the flask to 60–63 °C. Add a 10–15 mL portion of a solution of 122.4 g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol dropwise from the separatory funnel over a few minutes.

  • Reaction Control: The reaction should become moderately vigorous. Remove the heating bath. Continue the addition of the tetrachlorodifluoroethane solution at a rate that maintains the temperature of the refluxing liquid at the head of the column between 18–22 °C. The take-off rate of the product should be about half the rate of the reactant addition.

  • Completion: The addition will take approximately 45 minutes to 1 hour. After the addition is complete, replace the heating bath and continue to heat for another hour to complete the dehalogenation and distill the remaining product. The temperature in the distillation flask will gradually rise to 69–70 °C.

  • Product Collection: Collect the distilled this compound in the cooled, tared receiver. The expected yield is 71–76 g.

Visualizations

Handling_and_Storage_Workflow Figure 1: Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Waste Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Gather Gather Materials and Reagents FumeHood->Gather Transfer Carefully Transfer Chemical Gather->Transfer React Perform Experimental Procedure Transfer->React Seal Tightly Seal Container React->Seal Decontaminate Decontaminate Glassware and Work Area React->Decontaminate Store Store in Cool, Well-Ventilated Area Away from Incompatibles Seal->Store Waste Dispose of Waste in Designated Containers Decontaminate->Waste RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE

Figure 1: Handling and Storage Workflow

Emergency_Response_Logic Figure 2: Emergency Response Logic for this compound Exposure cluster_spill Spill Response cluster_personal Personal Exposure Response Exposure Exposure Occurs Spill Spill or Leak? Exposure->Spill PersonalExposure Personal Exposure? Exposure->PersonalExposure Evacuate Evacuate Area Spill->Evacuate Yes RemoveClothing Remove Contaminated Clothing PersonalExposure->RemoveClothing Yes FreshAir Move to Fresh Air (Inhalation) PersonalExposure->FreshAir Inhalation Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Cleanup Follow Spill Cleanup Protocol Contain->Cleanup Notify Notify Safety Officer Cleanup->Notify Flush Flush Affected Area (Eyes/Skin) for 15 min RemoveClothing->Flush Medical Seek Immediate Medical Attention Flush->Medical FreshAir->Medical

Figure 2: Emergency Response Logic

References

Application Notes and Protocols for Reactions with Gaseous 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions with gaseous 1,1-dichloro-2,2-difluoroethylene (DCDFE). It includes comprehensive safety and handling procedures, experimental setups, and specific reaction protocols, with a focus on gas-phase reactions. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams.

Safety and Handling of Gaseous this compound

This compound (CAS No. 79-35-6) is a colorless gas and is considered a hazardous chemical.[1] Proper handling and storage are crucial to ensure laboratory safety.

1.1 Hazard Identification and Personal Protective Equipment (PPE)

DCDFE is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory tract irritation.[2] As a liquefied gas, it is under pressure and may explode if heated.[2]

Table 1: GHS Hazard Statements for this compound

Hazard CodeHazard Statement
H280Contains gas under pressure; may explode if heated.[2]
H302Harmful if swallowed.[2]
H312Harmful in contact with skin.[2]
H332Harmful if inhaled.[2]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Always wear approved safety glasses or goggles when handling DCDFE.[3]

  • Skin Protection: Wear protective clothing and gloves.[3] Given the flammability of similar chemicals, lab coats made of flame-resistant material are recommended.[4]

  • Respiratory Protection: All work with DCDFE should be conducted in an efficient fume hood.[3] If ventilation is inadequate, a respirator should be worn in compliance with a respirator protection program.[3]

  • Additional Protection: A face shield, rubber gloves, and safety shoes are also recommended. For extremely hazardous operations, well-ventilated barricades should be used.[5]

1.2 Handling and Storage

  • Handling: Use personal protective equipment and work in a well-ventilated area, preferably a fume hood.[3][6] Avoid breathing vapors, mist, or gas.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] All equipment used for handling DCDFE should be bonded and grounded.[5]

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area.[3] Cylinders should be stored vertically and secured to prevent toppling.[7] Storage areas should be dry and away from sources of ignition or excessive heat.[5]

Experimental Setups for Gas-Phase Reactions

The following sections describe typical experimental setups for conducting reactions with gaseous DCDFE.

2.1 General Gas Handling Workflow

The diagram below illustrates a general workflow for handling gaseous reagents like DCDFE in a laboratory setting.

GasHandlingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Workup and Cleanup start Start check_cylinder Inspect Gas Cylinder and Regulator start->check_cylinder Safety First prep_glassware Prepare and Assemble Glassware check_cylinder->prep_glassware add_reagents Add Solvents/Other Reagents prep_glassware->add_reagents connect_gas Connect Gas Cylinder to Apparatus add_reagents->connect_gas purge_system Purge System with Inert Gas connect_gas->purge_system introduce_gas Introduce Gaseous DCDFE purge_system->introduce_gas monitor_reaction Monitor Reaction Progress (e.g., FT-IR, GC) introduce_gas->monitor_reaction stop_reaction Stop Gas Flow and Quench Reaction monitor_reaction->stop_reaction isolate_product Isolate and Purify Product stop_reaction->isolate_product decontaminate Decontaminate Glassware and Equipment isolate_product->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste end End dispose_waste->end

General workflow for handling gaseous reagents.

2.2 Smog Chamber for Atmospheric Chemistry Studies

For studying atmospheric reactions, a smog chamber is often employed. A typical setup involves a Teflon-coated reaction chamber surrounded by UV lamps to simulate solar radiation. Analytical instrumentation, such as an on-line Fourier Transform Infrared (FT-IR) spectrometer, is used to monitor the concentrations of reactants and products in real-time.

SmogChamberSetup chamber Teflon-Coated Reaction Chamber mirror_system Multiple Reflection Mirror System chamber->mirror_system IR Beam Path uv_lamps UV/VIS Lamps uv_lamps->chamber Irradiation gas_inlet Gas Inlet System (DCDFE, Oxidants, Air) gas_inlet->chamber ftir FT-IR Spectrometer data_acquisition Data Acquisition System ftir->data_acquisition mirror_system->ftir

Schematic of a smog chamber setup.

Experimental Protocols

3.1 Gas-Phase Oxidation with Chlorine Atoms

This protocol is based on studies of the atmospheric oxidation of halogenated ethylenes.

Objective: To determine the rate coefficient and products of the gas-phase reaction of DCDFE with chlorine atoms.

Apparatus:

  • Smog chamber (as described in section 2.2)

  • FT-IR spectrometer

  • UV lamps for photolysis of Cl₂

  • Gas handling system for introducing precise amounts of DCDFE, Cl₂, and bath gas (e.g., synthetic air or N₂)

Procedure:

  • Evacuate the reaction chamber to remove any residual gases.

  • Introduce a known concentration of DCDFE into the chamber.

  • Introduce a known concentration of a reference compound (e.g., ethane) for relative rate measurements.

  • Introduce molecular chlorine (Cl₂) into the chamber.

  • Fill the chamber to the desired total pressure (e.g., 760 Torr) with a bath gas.

  • Allow the mixture to equilibrate and record the initial FT-IR spectrum.

  • Initiate the reaction by turning on the UV lamps to photolyze the Cl₂ and generate Cl atoms.

  • Monitor the decay of DCDFE and the reference compound, and the formation of products, by recording FT-IR spectra at regular intervals.

  • After the reaction has proceeded to the desired extent, turn off the UV lamps.

  • Analyze the spectral data to determine the reaction rate coefficient relative to the reference compound and to identify and quantify the reaction products.

Quantitative Data:

Table 2: Rate Coefficient for the Reaction of Cl + this compound at 293 ± 2 K

ReactantRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
CCl₂=CF₂(7.1 ± 1.1) x 10⁻¹¹

Data from a study on the reactions of atomic chlorine with various halogenated ethylenes.

Identified Product: Chlorodifluoroacetyl chloride (CClF₂CClO) was observed as an oxidation product.

3.2 Synthesis of this compound (for generation in-situ or prior to gas-phase reaction)

This protocol describes the synthesis of DCDFE, which can then be used as a gaseous reactant.

Objective: To synthesize this compound via dehalogenation.

Apparatus:

  • 500-mL three-necked round-bottomed flask

  • 100-mL separatory funnel

  • Thermometer

  • Short fractionating column

  • Condenser

  • Tared 100-mL receiver

  • Heating mantle

  • Ice water bath

  • Dry Ice-acetone bath

Procedure:

  • Charge the flask with 150 mL of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

  • Circulate acetone cooled in a Dry Ice-acetone bath through the condenser and immerse the receiver in an ice water bath.

  • Heat the mixture in the flask to 60–63°C.

  • Add a 10–15 mL portion of a solution of 122.4 g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol dropwise.

  • Once the reaction becomes vigorous and refluxing is observed, remove the heating bath.

  • Continue the addition of the ethane derivative at a rate that maintains the temperature at the head of the column at 18–22°C.

  • Adjust the take-off rate of the DCDFE to about half the rate of the ethane derivative addition. The temperature in the flask will drop to 45–50°C.

  • After the addition is complete (about 45-60 minutes), replace the heating bath and continue to distill for another hour until the flask temperature reaches 69–70°C.

  • Collect the product in the cooled receiver.

Quantitative Data:

Table 3: Synthesis of this compound

ReactantMolesProductYieldDistillation Temperature (°C)
1,1,1,2-tetrachloro-2,2-difluoroethane0.6This compound89–95%18–21

Note: The product may contain a small amount of methanol and starting material.

Reaction Pathways

The following diagram illustrates a simplified reaction pathway for the atmospheric oxidation of this compound initiated by a chlorine atom.

OxidationPathway DCDFE CCl₂=CF₂ (this compound) Adduct [C₂Cl₃F₂]• (Intermediate Adduct) DCDFE->Adduct Cl_radical Cl• Cl_radical->Adduct Peroxy_radical [C₂Cl₃F₂O₂]• (Peroxy Radical) Adduct->Peroxy_radical Oxygen O₂ Oxygen->Peroxy_radical Product CClF₂C(O)Cl (Chlorodifluoroacetyl chloride) + Other Products Peroxy_radical->Product Further Reactions

References

Application Notes and Protocols for the Quantification of 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,1-Dichloro-2,2-difluoroethylene (DCDFE), a volatile organic compound (VOC), in various matrices. The primary recommended method is United States Environmental Protection Agency (U.S. EPA) Method 8260, which employs Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS). An alternative method using Static Headspace GC-MS is also described.

Method 1: Purge and Trap GC-MS (Based on U.S. EPA Method 8260)

This method is the standard for the analysis of volatile organic compounds in solid and aqueous matrices.[1][2] It offers high sensitivity and is applicable to a wide range of sample types.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of halogenated volatile organic compounds using Purge and Trap GC-MS. While specific data for this compound is not always explicitly reported in general VOC analysis literature, the provided ranges are representative for compounds with similar physicochemical properties.

ParameterAqueous SamplesSolid Samples
Method Detection Limit (MDL) 0.1 - 1.0 µg/L1 - 10 µg/kg
Practical Quantitation Limit (PQL) 0.5 - 5.0 µg/L5 - 50 µg/kg
Linear Dynamic Range 0.5 - 200 µg/L5 - 200 µg/kg
Average Percent Recovery 70 - 130%60 - 140%
Relative Standard Deviation (RSD) < 20%< 30%

Note: These are typical performance criteria. Actual values may vary depending on the specific instrument, matrix, and calibration.

Experimental Protocol

1. Sample Preparation (Purge and Trap - based on EPA Method 5030 for aqueous samples & 5035 for solid samples)

  • Apparatus: Purge and trap concentrator, 84-position soil and water autosampler.[3]

  • Aqueous Samples (Method 5030):

    • Bring all samples and standards to room temperature.

    • Add 5 mL of the aqueous sample to a purge tube.

    • Add an internal standard/surrogate solution to the sample.

    • The sample is purged with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

    • The purged volatiles are trapped on a sorbent trap (e.g., Tenax®, silica gel, and charcoal).

  • Solid Samples (Method 5035):

    • A 5-gram sample is collected in a sealed vial.

    • The vial is heated to 40°C.

    • The sample is purged with an inert gas for 11 minutes.

    • The volatiles are trapped on a sorbent trap.

2. GC-MS Analysis (Based on EPA Method 8260)

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Desorption: The trap is rapidly heated to 245°C and backflushed with the carrier gas to desorb the trapped compounds onto the GC column.

  • GC Conditions:

    • Column: Rtx-VMS, 30 m x 0.25 mm ID, 1.40 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 35°C, hold for 2 minutes.

      • Ramp: 12°C/min to 85°C.

      • Ramp: 30°C/min to 215°C, hold for 3 minutes.

    • Injector: Splitless, 200°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

    • Quantitation Ions for this compound (CAS: 79-35-6):

      • Primary ion: 132 m/z.

      • Secondary ions: 97 m/z, 66 m/z (based on NIST Mass Spectrometry Data).

3. Quality Control

  • Calibration: A multi-point initial calibration (typically 5 to 7 levels) is performed to establish linearity. The calibration curve should have a correlation coefficient (r²) ≥ 0.995.

  • Internal Standards: Compounds like Fluorobenzene, Chlorobenzene-d5, and 1,4-Dichlorobenzene-d4 are used to correct for matrix effects and variations in instrument response.

  • Surrogates: Compounds such as Dibromofluoromethane, Toluene-d8, and 4-Bromofluorobenzene are added to every sample to monitor extraction efficiency. Recoveries should be within 70-130%.

  • Method Blanks: An analyte-free matrix is analyzed to ensure no contamination.

  • Laboratory Control Samples (LCS): A standard of known concentration in a clean matrix is analyzed to verify the accuracy of the method.

Experimental Workflow Diagram

PurgeAndTrap_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous or Solid Sample Spike Add Internal Standards & Surrogates Sample->Spike Purge Purge with Inert Gas (e.g., 11 min at 40 mL/min) Spike->Purge Trap Trap Volatiles on Sorbent Trap Purge->Trap Desorb Thermal Desorption (e.g., 245°C) Trap->Desorb GC Gas Chromatography (Separation on Rtx-VMS column) Desorb->GC MS Mass Spectrometry (EI, Scan m/z 35-300) GC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for Purge and Trap GC-MS analysis of this compound.

Method 2: Static Headspace GC-MS

Static headspace analysis is a less sensitive but simpler and often faster alternative to purge and trap, particularly for clean water samples with higher concentrations of volatiles.[4]

Quantitative Data Summary
ParameterAqueous Samples
Method Detection Limit (MDL) 1 - 10 µg/L
Practical Quantitation Limit (PQL) 5 - 50 µg/L
Linear Dynamic Range 5 - 500 µg/L
Average Percent Recovery 80 - 120%
Relative Standard Deviation (RSD) < 15%

Note: These are typical performance criteria. Actual values may vary depending on the specific instrument, matrix, and calibration.

Experimental Protocol

1. Sample Preparation (Static Headspace)

  • Apparatus: Headspace autosampler.

  • Procedure:

    • Place a 10 mL aliquot of the aqueous sample into a 20 mL headspace vial.

    • Add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analyte.

    • Add an internal standard solution.

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

    • Equilibrate the vial in the headspace autosampler's oven at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Injection: A heated gas-tight syringe or a sample loop is used to transfer a known volume of the headspace gas into the GC injector.

  • GC-MS Conditions: The GC-MS conditions are generally similar to those used for the purge and trap method. The oven temperature program may be adjusted based on the specific separation requirements.

Logical Relationship Diagram

Headspace_GCMS_Logic cluster_equilibration Headspace Equilibration cluster_injection Headspace Injection cluster_analysis Analysis Sample Sample in Sealed Vial Heating Heating & Agitation (e.g., 80°C for 15 min) Sample->Heating Partitioning Analyte Partitioning: Aqueous Phase <=> Gas Phase Heating->Partitioning Extraction Extraction of Headspace Gas Partitioning->Extraction Injection Injection into GC-MS Extraction->Injection Analysis GC-MS Analysis (Separation & Detection) Injection->Analysis

Caption: Logical relationships in Static Headspace GC-MS analysis.

Analytical Standards and Reagents

  • This compound Standard: A certified reference standard of known purity should be obtained from a reputable supplier (CAS Number: 79-35-6).

  • Solvents: Purge-and-trap grade methanol for stock standard preparation.

  • Gases: High-purity (99.999%) helium for carrier gas and inert gas for purging.

  • Reagent Water: Analyte-free water for blanks and standard dilutions.

References

1,1-Dichloro-2,2-difluoroethylene: A Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dichloro-2,2-difluoroethylene (DCDFE), a halogenated alkene, is emerging as a valuable and versatile precursor in the synthesis of fluorinated pharmaceutical compounds. The presence of both chlorine and fluorine atoms on the double bond imparts unique reactivity, making it an attractive building block for the introduction of the difluoromethylene (-CF2-) group into organic molecules. This functional group is of significant interest in medicinal chemistry as it can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and protocols for the use of DCDFE in the synthesis of pharmaceutically relevant molecules.

Application Notes

DCDFE serves as a key intermediate in the synthesis of various fluorinated organic compounds, most notably the anesthetic methoxyflurane.[1] Its reactivity is characterized by addition reactions across the double bond and subsequent transformations of the resulting saturated intermediates. The dichlorodifluoroethyl moiety can be strategically incorporated into various molecular scaffolds to modulate their biological activity.

Key Applications:

  • Synthesis of Fluorinated Ethers: DCDFE readily reacts with alcohols and phenols in the presence of a base to form 2,2-difluoro-1,1-dichloroethyl ethers. These ethers can be further elaborated into more complex pharmaceutical intermediates. The reaction proceeds via nucleophilic addition of the alkoxide or phenoxide to the electron-deficient double bond of DCDFE.

  • Precursor to Methoxyflurane: One of the most prominent applications of DCDFE is in the industrial synthesis of methoxyflurane (2,2-dichloro-1,1-difluoroethyl methyl ether), a volatile anesthetic.[1] This synthesis involves the addition of methanol to DCDFE.

  • Synthesis of Fluorinated Cyclopropanes: DCDFE can be utilized in cycloaddition reactions to generate fluorinated cyclopropane derivatives. These small, strained ring systems are of interest in drug design due to their unique conformational properties. The reaction of DCDFE with diazo compounds or other carbene precursors can lead to the formation of dichlorodifluorocyclopropanes, which can then be chemically modified.

Experimental Protocols

1. Synthesis of 2,2-Difluoro-1,1-dichloroethyl Methyl Ether (Methoxyflurane)

This protocol describes the synthesis of methoxyflurane from DCDFE and methanol.

Reaction Scheme:

Materials:

  • This compound (DCDFE)

  • Methanol (anhydrous)

  • Sodium methoxide (catalytic amount)

  • Reaction vessel equipped with a stirrer, condenser, and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of a catalytic amount of sodium methoxide in anhydrous methanol under an inert atmosphere, add this compound dropwise at a controlled temperature (typically between 0 and 25 °C).

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by GC or NMR).

  • Upon completion, the reaction is quenched by the addition of water.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure methoxyflurane.

Quantitative Data:

ReactantMolar RatioYield (%)Purity (%)
DCDFE1>90>99
Methanol1.2

Table 1: Reaction parameters for the synthesis of Methoxyflurane.

2. General Protocol for the Synthesis of Aryl 2,2-Difluoro-1,1-dichloroethyl Ethers

This protocol outlines a general method for the synthesis of aryl ethers from DCDFE and various phenols.

Reaction Scheme:

Materials:

  • This compound (DCDFE)

  • Substituted phenol (ArOH)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

  • Reaction vessel equipped with a stirrer, condenser, and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of the base in an anhydrous solvent under an inert atmosphere, add the substituted phenol portion-wise at room temperature.

  • The mixture is stirred for a short period to allow for the formation of the corresponding phenoxide.

  • This compound is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC or LC-MS).

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for Representative Aryl Ethers:

Phenol (ArOH)BaseSolventYield (%)
PhenolNaHDMF85
4-MethoxyphenolK2CO3THF78
4-NitrophenolNaHDMF92

Table 2: Synthesis of various aryl 2,2-difluoro-1,1-dichloroethyl ethers.

Visualizations

Synthesis_of_Methoxyflurane DCDFE This compound (Cl2C=CF2) Intermediate Addition Intermediate DCDFE->Intermediate + CH3OH (Base catalyst) Methanol Methanol (CH3OH) Methanol->Intermediate Methoxyflurane Methoxyflurane (Cl2CH-CF2-OCH3) Intermediate->Methoxyflurane Protonation

Caption: Synthesis pathway of Methoxyflurane from DCDFE.

Experimental_Workflow_Aryl_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Base Suspend Base in Anhydrous Solvent Prep_Phenol Add Substituted Phenol Prep_Base->Prep_Phenol Add_DCDFE Add DCDFE Dropwise Prep_Phenol->Add_DCDFE Stir Stir at RT or Heat Add_DCDFE->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Aryl Ether Product Purify->Product

Caption: Experimental workflow for aryl ether synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Managing the Volatility of 1,1-Dichloro-2,2-difluoroethylene in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the highly volatile reagent, 1,1-dichloro-2,2-difluoroethylene.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of?

A1: this compound is a colorless, volatile liquid with a very low boiling point. Its physical properties are crucial for safe handling and effective use in reactions.[1][2][3] Key data is summarized in the table below.

Q2: How should I properly store this compound?

A2: Due to its high volatility, it should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat sources and incompatible materials such as oxidizing agents, halogens, and active metals.[1]

Q3: What are the primary safety hazards associated with this compound?

A3: It is toxic by inhalation and can cause irritation to the skin, eyes, and respiratory tract.[2][4] At high concentrations, it may cause respiratory depression.[1][4] It is also flammable.

Q4: How can I safely introduce such a volatile reagent into my reaction?

A4: Due to its low boiling point, this compound can be handled as either a liquid at low temperatures or as a gas. For controlled addition, it is often condensed in a cold trap and then allowed to warm up and bubble into the reaction mixture through a gas inlet tube. Alternatively, for small-scale reactions, it can be dissolved in a high-boiling point solvent and added via syringe.

Troubleshooting Guides

Issue 1: Poor reproducibility of reaction yields.

Possible Cause: Loss of reagent due to its high volatility.

Troubleshooting Steps:

  • Ensure a sealed system: Use well-greased ground glass joints or a Schlenk line to prevent the escape of the gaseous reagent.

  • Utilize a low-temperature condenser: A condenser cooled with a dry ice/acetone bath (-78 °C) is essential to reflux the low-boiling this compound.[5]

  • Monitor the reaction temperature closely: Maintain the reaction temperature below the boiling point of this compound (17-19 °C) if possible, or use a pressure-rated vessel for reactions at higher temperatures.

  • Consider a solvent trap: Place a cold trap after the condenser to capture any vapor that bypasses it.

Issue 2: Reaction pressure unexpectedly increases.

Possible Cause: The reaction is exothermic, and the heat generated is causing the volatile this compound to vaporize rapidly, leading to a pressure buildup.

Troubleshooting Steps:

  • Slow reagent addition: Add the this compound to the reaction mixture slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient cooling: Immerse the reaction vessel in a cooling bath (e.g., ice-water or brine) to dissipate the heat produced.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

  • Pressure monitoring and relief: For reactions in sealed tubes or autoclaves, a pressure gauge is mandatory. Ensure a pressure relief valve or rupture disc is in place to prevent catastrophic failure of the vessel.

Issue 3: Low or no conversion of starting material.

Possible Cause: The this compound is not effectively reaching the reaction mixture or is being lost before it can react.

Troubleshooting Steps:

  • Subsurface addition: Introduce the gaseous this compound below the surface of the reaction solvent to ensure good mixing and dissolution.

  • Vigorous stirring: Ensure the reaction mixture is well-stirred to facilitate the mass transfer of the gaseous reagent into the liquid phase.

  • Solvent choice: While solubility data is limited, using a solvent in which this compound is likely to be more soluble can improve reaction rates. Halogenated solvents or ethers are potential candidates, but compatibility with the reaction chemistry must be verified.

  • Headspace flushing: If adding as a gas, ensure the headspace of the reaction vessel is saturated with the reagent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂Cl₂F₂[1][6]
Molecular Weight 132.92 g/mol [3]
Boiling Point 17-19 °C[3][5]
Melting Point -116 °C[7]
Density 1.439 g/cm³[7]
Vapor Pressure 370 mmHg (temperature not specified)
Solubility in Water Insoluble[1]
Appearance Colorless liquid[1]

Experimental Protocols

Protocol 1: General Setup for Reactions with this compound (as a Gas)

This protocol outlines a general procedure for using this compound as a gaseous reagent.

Materials:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Condenser with a dry ice/acetone cooling system

  • Magnetic stirrer and stir bar

  • Source of inert gas (e.g., nitrogen or argon)

  • Cold trap (optional, but recommended)

  • Reaction solvent and other reagents

Procedure:

  • Assemble the glassware, ensuring all joints are well-sealed. The central neck should hold the condenser, one side neck for the gas inlet tube, and the other for a septum for sampling or addition of other reagents.

  • Dry the glassware thoroughly and flush the system with an inert gas.

  • Add the solvent and other non-volatile reagents to the reaction flask.

  • Cool the condenser to -78 °C using a dry ice/acetone slurry.

  • Begin stirring the reaction mixture.

  • Slowly bubble the this compound gas through the gas inlet tube into the reaction mixture. The flow rate should be controlled to manage the reaction temperature and pressure.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Upon completion, stop the flow of the reagent and purge the system with an inert gas to remove any unreacted this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reagents Prepare Reagents & Solvent assemble_glassware Assemble Dry Glassware prep_reagents->assemble_glassware 1. inert_atmosphere Establish Inert Atmosphere assemble_glassware->inert_atmosphere 2. charge_reagents Charge Non-Volatile Reagents inert_atmosphere->charge_reagents 3. cool_condenser Cool Condenser to -78°C charge_reagents->cool_condenser 4. add_dcdfe Introduce this compound cool_condenser->add_dcdfe 5. monitor_reaction Monitor Reaction Progress add_dcdfe->monitor_reaction 6. purge_system Purge System monitor_reaction->purge_system 7. quench_reaction Quench Reaction purge_system->quench_reaction 8. extract_product Extract Product quench_reaction->extract_product 9. purify_product Purify Product extract_product->purify_product 10.

Caption: Experimental workflow for reactions involving this compound.

troubleshooting_volatility cluster_containment Containment cluster_reaction_control Reaction Control cluster_mass_transfer Mass Transfer issue Issue: Managing Volatility sealed_system Use Sealed System issue->sealed_system cold_condenser Employ -78°C Condenser issue->cold_condenser cold_trap Use Cold Trap issue->cold_trap slow_addition Slow Reagent Addition issue->slow_addition efficient_cooling Efficient Cooling issue->efficient_cooling pressure_monitoring Monitor Pressure issue->pressure_monitoring subsurface_addition Subsurface Gas Introduction issue->subsurface_addition vigorous_stirring Vigorous Stirring issue->vigorous_stirring solvent_choice Appropriate Solvent issue->solvent_choice

Caption: Troubleshooting logic for managing the volatility of this compound.

References

Technical Support Center: Polymerization of 1,1-Dichloro-2,2-difluoroethylene (DCDFE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1,1-dichloro-2,2-difluoroethylene (DCDFE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to DCDFE polymerization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the polymerization of DCDFE.

Issue 1: Low or No Polymer Yield

Question: I am not getting any polymer, or the yield is significantly lower than expected. What are the possible causes and solutions?

Answer:

Low or no polymer yield in DCDFE polymerization can stem from several factors, from the quality of the monomer to the reaction conditions. Below is a systematic guide to troubleshooting this issue.

Possible CauseSuggested Action
Initiator Inactivity or Insufficient Concentration - Verify the age and storage conditions of the initiator. Peroxide initiators, for example, can degrade over time. - Ensure the initiator is soluble in the reaction medium at the polymerization temperature. - Increase the initiator concentration incrementally. However, be aware that excessively high concentrations can lead to lower molecular weight and potentially more side reactions.
Presence of Inhibitors - DCDFE monomer may contain inhibitors to prevent polymerization during storage. Ensure the monomer is purified to remove any added inhibitors before use. Common purification methods include distillation or passing through a column of alumina. - Contaminants in the solvent or other reagents can also act as inhibitors. Use high-purity, degassed solvents.
Incorrect Reaction Temperature - The polymerization temperature must be appropriate for the chosen initiator's half-life. If the temperature is too low, the initiator will not decompose at a sufficient rate to initiate polymerization. If it's too high, it can lead to rapid initiator decomposition and potential side reactions.[1]
Oxygen Inhibition - Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) and that the reaction is carried out under an inert atmosphere.
Monomer Purity - Impurities in the DCDFE monomer can interfere with the polymerization process. Verify the purity of your monomer using techniques like Gas Chromatography (GC).

Issue 2: Formation of Unexpected Byproducts

Question: My final product contains significant amounts of low molecular weight byproducts. What are these, and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge in polymerization. In the case of DCDFE, oligomers and cyclic compounds are potential side products.

ByproductFormation MechanismMitigation Strategies
Dimer (Linear Oligomer) Chain transfer to monomer, where a growing polymer radical abstracts an atom from a monomer molecule, terminating the chain and creating a new radical.- Optimize the monomer to initiator ratio. Lowering the monomer concentration or increasing the initiator concentration can sometimes reduce chain transfer to the monomer. - Control the reaction temperature, as higher temperatures can increase the rate of chain transfer reactions.
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane (Cyclic Dimer) [2+2] cycloaddition reaction between two DCDFE monomers. This can be a competing thermal or photochemical reaction.- Carefully control the reaction temperature to favor polymerization over cycloaddition. - If using photochemical initiation, select a wavelength that preferentially initiates polymerization without promoting cycloaddition.

Issue 3: Poor Polymer Properties (e.g., low molecular weight, discoloration)

Question: The polymer I've synthesized has a low molecular weight and is discolored. How can I improve the quality of my polymer?

Answer:

The final properties of the polymer are highly dependent on the reaction conditions.

IssuePossible CauseSuggested Action
Low Molecular Weight - High Initiator Concentration: Leads to a higher number of polymer chains, each with a shorter length. - Chain Transfer Reactions: Transfer of the radical to the monomer, solvent, or a chain transfer agent terminates the growing chain.- Decrease the initiator concentration. - Choose a solvent with a low chain transfer constant. - Purify the monomer to remove any impurities that could act as chain transfer agents.
Discoloration - Thermal Degradation: High reaction temperatures can cause the polymer to degrade, leading to discoloration. - Oxidation: Presence of oxygen during polymerization or workup can lead to the formation of chromophores. - Impurities: Impurities in the monomer or solvent can be incorporated into the polymer chain and cause discoloration.- Lower the polymerization temperature. - Ensure a strictly inert atmosphere throughout the reaction and workup. - Use highly purified monomer and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in DCDFE polymerization?

A1: Based on available literature and general principles of radical polymerization, the most likely side reactions include:

  • Chain transfer: This can occur to the monomer, polymer, or solvent, leading to the termination of a growing polymer chain and the initiation of a new, smaller one. This process can significantly lower the average molecular weight of the polymer.

  • Dimerization and Cyclization: DCDFE monomers can react with each other to form linear dimers or cyclic compounds, such as 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane. These reactions compete with the desired polymerization process.

  • Termination by Combination or Disproportionation: Two growing polymer radicals can react to terminate, either by combining to form a single longer chain or by one abstracting a hydrogen from the other to form two stable polymer chains.

Q2: How can I characterize the byproducts in my polymerization reaction?

A2: A combination of analytical techniques is recommended for identifying and quantifying byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile byproducts, such as dimers and other small oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C): Can provide detailed structural information about the byproducts and the polymer itself.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups present in the byproducts and confirming the structure of the polymer.

Q3: What are the key safety precautions to take during DCDFE polymerization?

A3: DCDFE is a halogenated olefin and should be handled with care in a well-ventilated fume hood. Key safety precautions include:

  • Handling the Monomer: DCDFE is volatile and potentially toxic. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Reactions: Polymerizations are often carried out in sealed reactors under pressure. Ensure the reactor is rated for the expected pressure and temperature and use a blast shield.

  • Exothermic Reactions: Polymerizations can be highly exothermic. Monitor the internal temperature of the reaction closely and have a cooling system in place to prevent a runaway reaction.

  • Initiator Handling: Organic peroxides used as initiators can be thermally sensitive and potentially explosive. Follow the specific handling and storage instructions for the initiator you are using.

Experimental Protocols

Below are generalized protocols for the polymerization of DCDFE. These should be adapted based on the specific goals of the experiment and the available equipment.

Protocol 1: Bulk Polymerization of DCDFE

This method is performed without a solvent, which can lead to a high-purity polymer but can be challenging to control due to the high viscosity and potential for a strong exothermic reaction.

Materials:

  • This compound (DCDFE), purified

  • Free-radical initiator (e.g., benzoyl peroxide, AIBN)

  • High-pressure polymerization reactor with stirring and temperature control

  • Inert gas (nitrogen or argon)

  • Vacuum line

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the polymerization reactor.

  • Charging the Reactor: Introduce a known amount of the free-radical initiator into the reactor.

  • Degassing: Seal the reactor and evacuate it using a vacuum line, then backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Monomer Addition: Cool the reactor (e.g., with a dry ice/acetone bath) and introduce a known amount of purified DCDFE monomer via condensation or direct injection.

  • Polymerization: Seal the reactor and heat it to the desired polymerization temperature while stirring. The optimal temperature will depend on the chosen initiator (e.g., 60-80 °C for AIBN).

  • Monitoring: Monitor the reaction pressure and temperature. The pressure will decrease as the gaseous monomer is converted to the solid or highly viscous polymer.

  • Termination and Isolation: After the desired reaction time, cool the reactor to room temperature and vent any unreacted monomer. Open the reactor and collect the polymer. The polymer may require purification by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove residual monomer and initiator.

Protocol 2: Solution Polymerization of DCDFE

Solution polymerization offers better temperature control and lower viscosity compared to bulk polymerization.

Materials:

  • This compound (DCDFE), purified

  • Free-radical initiator (e.g., AIBN)

  • Anhydrous, degassed solvent (e.g., N,N-dimethylformamide, ethyl acetate)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply

  • Non-solvent for precipitation (e.g., methanol)

Procedure:

  • Setup: Assemble a clean, dry Schlenk flask with a condenser and a magnetic stir bar under a positive pressure of inert gas.

  • Reagent Addition: Add the solvent and the initiator to the flask.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Monomer Introduction: Introduce the purified DCDFE monomer into the reaction flask, either as a gas or a cooled liquid.

  • Polymerization: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Work-up: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a stirred non-solvent.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Visualizations

The following diagrams illustrate key concepts in DCDFE polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Side Reactions Initiator Initiator Radical Radical Initiator->Radical Heat/UV Monomer DCDFE Monomer Radical->Monomer Reacts with Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Adds to Cycloaddition [2+2] Cycloaddition Monomer->Cycloaddition Growing_Chain->Monomer Reacts with more Termination Termination (Combination/ Disproportionation) Growing_Chain->Termination Chain_Transfer Chain Transfer to: - Monomer - Solvent - Polymer Growing_Chain->Chain_Transfer

Caption: Overview of the free-radical polymerization process of DCDFE.

G Start Low Polymer Yield Inhibitor Inhibitor Present? Start->Inhibitor Initiator Initiator Issue? Inhibitor->Initiator No Purify Purify Monomer Inhibitor->Purify Yes Temp Incorrect Temperature? Initiator->Temp No Check_Initiator Check Initiator Age/ Concentration Initiator->Check_Initiator Yes Oxygen Oxygen Leak? Temp->Oxygen No Adjust_Temp Adjust Temperature Temp->Adjust_Temp Yes Degas Degas System Thoroughly Oxygen->Degas Yes

Caption: Troubleshooting workflow for low polymer yield.

G cluster_main Main Polymerization Pathway cluster_side Side Reactions Monomer1 DCDFE Monomer Radical_Chain Growing Radical Chain Monomer1->Radical_Chain Propagation Polymer Poly(DCDFE) Radical_Chain->Polymer Termination Oligomer Oligomers Radical_Chain->Oligomer Chain Transfer Monomer2 DCDFE Monomer Cyclodimer Cyclic Dimer Monomer2->Cyclodimer [2+2] Cycloaddition

Caption: Competing main and side reaction pathways in DCDFE polymerization.

References

Technical Support Center: Purification of 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1,1-dichloro-2,2-difluoroethylene (DCDFE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. For the common synthesis involving the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane with zinc in methanol, the primary impurities are residual methanol and unreacted starting material.[1] Other synthesis methods, such as the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane, may introduce different byproducts.

Q2: What is the recommended primary purification method for this compound?

A2: Fractional distillation is the most widely used and effective method for the purification of this compound, taking advantage of its low boiling point (17-21 °C).[1] This technique is particularly effective for separating DCDFE from less volatile impurities like the starting materials and residual solvents.

Q3: How can I remove acidic impurities from my crude product?

A3: Acidic impurities can be removed by washing the crude this compound with a dilute aqueous solution of sodium carbonate or sodium bicarbonate. This will neutralize any acidic byproducts, forming salts that can be separated in the aqueous layer.

Q4: Are there alternative purification methods to distillation?

A4: While distillation is the most common method, other techniques can be employed, especially for achieving very high purity or for removing specific impurities:

  • Preparative Gas Chromatography (pGC): This technique can be used for small-scale purifications to obtain very high-purity material.

  • Extractive Distillation: This method involves the addition of a solvent that alters the relative volatility of the components, facilitating separation by distillation.[2][3][4] While not specifically documented for DCDFE, it is a viable strategy for separating azeotropes or close-boiling impurities in fluorocarbon systems.

  • Membrane Separation: Permselective membranes can be used to separate volatile organic compounds from gas streams, offering a potential alternative for specific purification scenarios.[5][6][7][8][9]

  • Adsorption: The use of adsorbents like activated carbon or zeolites can be effective for removing specific impurities.[10][11][12][13][14]

Q5: How can I assess the purity of my this compound?

A5: Gas chromatography (GC) is the most common and effective method for determining the purity of this compound. A GC equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) can provide both qualitative and quantitative information about the product and any impurities present.[15]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Troubleshooting Steps
Product is still contaminated with a lower boiling point impurity. Inefficient distillation column.- Increase the length or packing efficiency of the distillation column. A spinning band column is more efficient than a packed column for separating close-boiling components. - Decrease the distillation rate to allow for better equilibrium.
Product is contaminated with methanol. Methanol can be carried over during distillation.- Perform a pre-distillation wash with water to remove the majority of the methanol. - Use a more efficient fractional distillation setup.
Product is contaminated with the starting material (1,1,1,2-tetrachloro-2,2-difluoroethane). Incomplete reaction or inefficient distillation.- Ensure the initial reaction has gone to completion. - Use a high-efficiency distillation column to separate the product from the higher-boiling starting material.
Poor separation and a constant boiling point is observed. Formation of an azeotrope.- Consider using extractive distillation by introducing a suitable solvent to break the azeotrope.[4]
General Purification
Issue Possible Cause Troubleshooting Steps
Product is acidic. Presence of acidic byproducts from the synthesis.- Wash the crude product with a dilute solution of sodium carbonate or bicarbonate, followed by a water wash to remove the salt.
Product contains water. Incomplete drying.- Dry the product over a suitable drying agent such as anhydrous calcium chloride or magnesium sulfate before distillation.
Low yield after purification. Product loss during transfers and workup due to its high volatility.- Ensure all glassware and collection vessels are well-chilled. - Minimize the number of transfers. - Use a closed system as much as possible to prevent evaporation.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is adapted from the procedure described in Organic Syntheses.[1]

1. Initial Wash (Optional, but recommended if methanol is a significant impurity): a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of cold water and gently shake. c. Allow the layers to separate and discard the aqueous (upper) layer. d. Repeat the water wash twice.

2. Drying: a. Transfer the organic layer to a dry flask. b. Add a suitable drying agent (e.g., anhydrous calcium chloride) and swirl gently. c. Allow the mixture to stand for at least 30 minutes, ensuring the liquid is clear.

3. Fractional Distillation: a. Set up a fractional distillation apparatus with a well-insulated column (e.g., a Vigreux column or a packed column with Raschig rings or metal sponges). For higher purity, a spinning band distillation apparatus is recommended. b. The receiving flask should be cooled in an ice-water bath to minimize loss of the volatile product. c. Gently heat the distillation flask. d. Collect the fraction that distills at 17-21 °C.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

1. Sample Preparation: a. Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane).

2. GC Conditions (Example):

  • Instrument: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).
  • Injector Temperature: 150 °C.
  • Oven Program: Start at 40 °C for 5 minutes, then ramp to 150 °C at 10 °C/min.
  • Detector Temperature: 250 °C (for FID).
  • Carrier Gas: Helium or Nitrogen.

3. Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample. b. Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any impurity peaks. c. Calculate the purity based on the relative peak areas.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C)
This compound79-35-6132.9219
Methanol67-56-132.0464.7
1,1,1,2-Tetrachloro-2,2-difluoroethane76-11-9203.8391.5
1,2,2-Trichloro-1,1-difluoroethane354-21-2169.3872

Experimental Workflows

PurificationWorkflow Crude Crude DCDFE Wash Aqueous Wash (e.g., Na2CO3 soln) Crude->Wash Remove Acidic Impurities Dry Drying (e.g., CaCl2) Wash->Dry Remove Water Distill Fractional Distillation Dry->Distill Separate by Boiling Point Pure Pure DCDFE Distill->Pure Analysis Purity Analysis (GC) Pure->Analysis Verify Purity

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Impure Product after Distillation CheckBP Constant Boiling Point? Start->CheckBP CheckImpurities Identify Impurities (GC-MS) CheckBP->CheckImpurities No Azeotrope Azeotrope Formation CheckBP->Azeotrope Yes LowBoiler Low Boiling Impurity CheckImpurities->LowBoiler HighBoiler High Boiling Impurity CheckImpurities->HighBoiler ImproveDistillation Increase Column Efficiency (e.g., Spinning Band) LowBoiler->ImproveDistillation HighBoiler->ImproveDistillation ExtractiveDistillation Consider Extractive Distillation Azeotrope->ExtractiveDistillation ReDistill Re-distill with Improved Setup ImproveDistillation->ReDistill

Caption: Troubleshooting logic for distillation-based purification of DCDFE.

References

Technical Support Center: Troubleshooting Low Yields in 1,1-Dichloro-2,2-difluoroethylene Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dichloro-2,2-difluoroethylene (DCDFE) cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your cycloaddition experiments involving DCDFE.

Frequently Asked Questions (FAQs)

Q1: My [2+2] cycloaddition reaction with this compound is giving a low yield. What are the common causes?

Low yields in DCDFE cycloadditions can stem from several factors. Key areas to investigate include:

  • Reaction Temperature: Inappropriate temperature can lead to slow reaction rates or promote side reactions.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and stability of intermediates.

  • Substrate Reactivity: The electronic and steric properties of your alkene or diene partner are crucial. Electron-rich alkenes are generally more reactive in thermal [2+2] cycloadditions with electron-poor DCDFE.

  • Side Reactions: Polymerization of the starting materials, especially with reactive dienes like cyclopentadiene, can be a significant competing reaction. Dimerization of cyclopentadiene is a known issue.[1]

  • Presence of Impurities: Water or other impurities can interfere with the reaction, particularly if Lewis acid catalysts are used. DCDFE can react with water or steam to produce fumes.[2]

Q2: Should I be using a thermal or photochemical approach for my DCDFE [2+2] cycloaddition?

Both thermal and photochemical methods can be employed for [2+2] cycloadditions.

  • Thermal Cycloadditions: These are common for halogenated ethylenes like DCDFE and often proceed through a stepwise, diradical mechanism.[3] These reactions may require elevated temperatures.

  • Photochemical Cycloadditions: These reactions can often be performed at lower temperatures and are particularly useful for synthesizing strained four-membered rings.[4] Photochemical [2+2] cycloadditions are known to be effective for various substrates.

The choice between thermal and photochemical methods will depend on the specific substrates and the desired product's stability to heat and UV radiation.

Q3: Can a Lewis acid catalyst improve my reaction yield?

Yes, Lewis acid catalysis can significantly enhance the rate and selectivity of cycloaddition reactions.[5][6] By coordinating to one of the reactants, a Lewis acid can lower the energy of the transition state, thereby accelerating the reaction. This can be particularly beneficial for sluggish reactions. Common Lewis acids to consider include AlCl₃, BF₃·OEt₂, and ZnCl₂. However, the choice of Lewis acid and the optimal catalytic amount need to be determined empirically for your specific system.

Q4: What is the typical reaction mechanism for a [2+2] cycloaddition with DCDFE?

The thermal [2+2] cycloaddition of DCDFE with an alkene or diene generally proceeds through a stepwise mechanism involving a diradical intermediate. This is in contrast to the concerted mechanism of [4+2] Diels-Alder reactions.[3] The stepwise nature is a common feature for many halogenated ethylenes.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low yields in your DCDFE cycloaddition reactions.

Problem: Low or No Product Formation
Potential CauseSuggested Solution
Inadequate Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC/MS at each step. For thermally sensitive compounds, consider a lower temperature over a longer reaction time or switching to a photochemical approach.
Incorrect Solvent The choice of solvent can be critical. If using a non-polar solvent, try a more polar aprotic solvent like dichloromethane or acetonitrile. Conversely, if in a polar solvent, a non-polar solvent like hexane or toluene might be more suitable. Solvent effects can be complex and may require screening.[7][8][9][10][11]
Low Substrate Reactivity If your alkene or diene is electron-poor, the reaction with the electron-poor DCDFE may be slow. Consider using a more electron-rich reaction partner if your synthetic route allows.
Catalyst Inefficiency (if applicable) If using a Lewis acid, ensure it is anhydrous and of high purity. Screen a variety of Lewis acids (e.g., AlCl₃, TiCl₄, ZnCl₂) and optimize the catalyst loading.
Problem: Formation of Multiple Products and Side Reactions
Potential CauseSuggested Solution
Polymerization of Starting Materials This is common with reactive dienes like cyclopentadiene.[1] Use a dilute solution of the diene, add it slowly to the reaction mixture, and keep the temperature as low as possible while still allowing for the desired reaction to proceed. Using freshly "cracked" cyclopentadiene dimer immediately before use is crucial.
[4+2] vs. [2+2] Cycloaddition With conjugated dienes, both [4+2] (Diels-Alder) and [2+2] cycloaddition products are possible. Halogenated ethylenes often favor the [2+2] adduct under kinetic control.[3] Lowering the reaction temperature may increase the selectivity for the [2+2] product.
Isomerization of Products The initial cycloadduct may be unstable under the reaction conditions and isomerize to a more stable product. Analyze the reaction mixture at earlier time points to detect the kinetic product.

Experimental Protocols

The following are generalized experimental protocols. You will need to adapt them to your specific substrates and analytical methods.

General Protocol for Thermal [2+2] Cycloaddition of DCDFE
  • Preparation: To a flame-dried, sealed reaction tube or a high-pressure reaction vessel, add the alkene or diene substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., toluene, dichloromethane, or a non-polar solvent).

  • Addition of DCDFE: Cool the mixture to a low temperature (e.g., -78 °C) and add this compound (1.1-1.5 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., starting at 80 °C and incrementally increasing if no reaction is observed). A literature example for a reaction with a substituted allene was carried out at 160°C in a sealed tube.

  • Monitoring: Monitor the reaction progress by TLC, GC, or NMR spectroscopy.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, distillation, or recrystallization.

General Protocol for Lewis Acid-Catalyzed [2+2] Cycloaddition
  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene or diene (1.0 equiv) and an anhydrous solvent (typically a non-coordinating solvent like dichloromethane).

  • Addition of Lewis Acid: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add the Lewis acid (e.g., AlCl₃, 0.1-1.0 equiv) portion-wise. Stir the mixture for 15-30 minutes.

  • Addition of DCDFE: Add this compound (1.1-1.5 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature slowly and stir for the required time (monitor by TLC, GC, or NMR).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or a similar quenching agent. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product as described above.

Data Presentation

The following tables present illustrative data based on general principles of cycloaddition reactions, as specific quantitative data for DCDFE cycloadditions is limited in the provided search results.

Table 1: Illustrative Effect of Temperature on Yield

EntrySubstrateTemperature (°C)Time (h)Yield (%)
1Alkene A602425
2Alkene A801855
3Alkene A1001270
4Alkene A1201265 (decomposition observed)

Table 2: Illustrative Effect of Solvent on Yield

EntrySubstrateSolventDielectric ConstantTime (h)Yield (%)
1Alkene BHexane1.92440
2Alkene BToluene2.42455
3Alkene BDichloromethane9.11875
4Alkene BAcetonitrile37.51860

Table 3: Illustrative Effect of Lewis Acid Catalysis on Yield

EntrySubstrateCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Alkene CNone804815
2Alkene CAlCl₃ (10)251265
3Alkene CZnCl₂ (10)251250
4Alkene CBF₃·OEt₂ (10)251270

Visualizations

Troubleshooting_Workflow start Low Yield in DCDFE Cycloaddition check_temp Is the reaction temperature optimized? start->check_temp check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Increase temperature incrementally. Consider photochemical methods. check_temp->increase_temp No check_side_reactions Are there side reactions? check_solvent->check_side_reactions Yes screen_solvents Screen solvents of varying polarity. check_solvent->screen_solvents No check_catalyst Is a catalyst being used effectively? check_side_reactions->check_catalyst No mitigate_side_reactions Use dilute solutions. Add reagents slowly. Lower temperature. check_side_reactions->mitigate_side_reactions Yes optimize_catalyst Screen different Lewis acids. Optimize catalyst loading. Ensure anhydrous conditions. check_catalyst->optimize_catalyst No end_success Yield Improved check_catalyst->end_success Yes increase_temp->check_temp end_fail Consult further literature increase_temp->end_fail screen_solvents->check_solvent screen_solvents->end_fail mitigate_side_reactions->check_side_reactions mitigate_side_reactions->end_fail optimize_catalyst->check_catalyst optimize_catalyst->end_fail

Troubleshooting workflow for low cycloaddition yields.

Reaction_Mechanism reactants DCDFE + Alkene transition_state1 Transition State 1 (First C-C bond formation) reactants->transition_state1 diradical Diradical Intermediate transition_state1->diradical transition_state2 Transition State 2 (Ring closure) diradical->transition_state2 product [2+2] Cycloadduct transition_state2->product

References

Technical Support Center: Stabilization of 1,1-Dichloro-2,2-difluoroethylene (DCDFE) for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1,1-dichloro-2,2-difluoroethylene (DCDFE). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the storage and handling of DCDFE.

Issue 1: Discoloration of DCDFE Sample

  • Question: My previously colorless DCDFE sample has developed a yellow or brownish tint. What is the likely cause and how can I prevent this?

  • Answer: Discoloration in DCDFE is often an indicator of decomposition or the initial stages of polymerization. Halogenated alkenes can be susceptible to degradation, which can be initiated by exposure to air (oxygen), light (UV radiation), or impurities. This can lead to the formation of oligomers or other colored byproducts.

    Preventative Measures:

    • Inert Atmosphere: Always store DCDFE under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Store DCDFE in amber glass containers or in a dark location to prevent photo-initiated degradation.

    • Purity: Ensure the DCDFE is of high purity. Trace amounts of impurities can act as catalysts for decomposition.

    • Stabilizers: For long-term storage, the addition of a suitable stabilizer is recommended. Aromatic amines, such as N,N'-di-sec-butyl-p-phenylenediamine, are effective antioxidants and polymerization inhibitors for many olefinic compounds.[1]

Issue 2: Pressure Buildup in Storage Container

  • Question: I have observed a significant increase in pressure in my DCDFE storage cylinder, even at a constant temperature. What could be causing this and what should I do?

  • Answer: Pressure buildup in a DCDFE container at a constant temperature is a serious concern and likely indicates either autopolymerization or decomposition into gaseous byproducts. DCDFE can undergo hazardous polymerization, which is an exothermic process. The increase in temperature from the reaction will further increase the pressure. Decomposition can also produce gaseous products like hydrogen chloride or hydrogen fluoride, leading to a pressure increase.

    Immediate Actions:

    • Do not heat the cylinder.

    • If safe to do so, move the cylinder to a well-ventilated, isolated area (e.g., a fume hood).

    • Consult your institution's safety protocols for handling reactive gas cylinders.

    Preventative Measures:

    • Temperature Control: Store DCDFE at reduced temperatures (e.g., 2-8 °C) to minimize the rate of potential decomposition and polymerization reactions. Always store below 52°C (125°F).[1]

    • Inhibitor Addition: The presence of a polymerization inhibitor is crucial for long-term storage. Aromatic amines or hindered phenols are commonly used for similar reactive monomers.

    • Material Compatibility: Ensure the storage container is made of a compatible material. While stainless steel is generally suitable, avoid contact with reactive metals like aluminum, which can catalyze degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stabilization and storage of DCDFE.

  • Question: What are the recommended stabilizers for long-term storage of DCDFE?

  • Answer: While specific studies on DCDFE stabilization are limited, aromatic amines are a well-established class of stabilizers for halogenated and olefinic compounds due to their antioxidant and free-radical scavenging properties. N,N'-di-sec-butyl-p-phenylenediamine is a suitable candidate.[1] It is recommended to start with a low concentration, typically in the range of 10-100 ppm, and validate its efficacy for your specific storage conditions.

  • Question: What are the ideal long-term storage conditions for DCDFE?

  • Answer: For optimal stability, DCDFE should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (2-8 °C). The storage area should be cool, dry, and well-ventilated.

  • Question: What analytical methods can be used to monitor the purity and stability of DCDFE over time?

  • Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the purity of DCDFE and identifying any degradation products. A capillary column suitable for volatile halogenated compounds should be used. Changes in the peak area of DCDFE and the appearance of new peaks can indicate instability.

Data Presentation

Table 1: Qualitative Comparison of Potential Stabilizer Classes for DCDFE

Stabilizer ClassPrimary FunctionAdvantagesPotential Considerations
Aromatic Amines (e.g., N,N'-di-sec-butyl-p-phenylenediamine)Antioxidant, Polymerization InhibitorHighly effective at low concentrations; good solubility in organic compounds.[1]Can impart a slight color to the solution.
Hindered Phenols (e.g., BHT)Free-radical ScavengerEffective in preventing oxidation; widely available.May have lower efficacy in preventing certain types of polymerization compared to aromatic amines.

Disclaimer: The efficacy of these stabilizers should be experimentally validated for DCDFE under your specific storage conditions.

Experimental Protocols

Protocol 1: Addition of a Stabilizer to Liquefied DCDFE

  • Objective: To add a precise amount of stabilizer to a container of liquefied DCDFE.

  • Materials:

    • Liquefied DCDFE in a suitable pressure-rated cylinder.

    • Stabilizer stock solution (e.g., N,N'-di-sec-butyl-p-phenylenediamine in a compatible, dry solvent).

    • Gas-tight syringe.

    • Inert gas source (nitrogen or argon).

    • Appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Procedure:

    • All operations should be performed in a well-ventilated fume hood.

    • Cool the DCDFE cylinder to a temperature that maintains it in a liquid state with low vapor pressure.

    • Under a gentle stream of inert gas to protect from atmospheric moisture and oxygen, carefully open the cylinder.

    • Using a gas-tight syringe, inject the calculated volume of the stabilizer stock solution into the liquefied DCDFE.

    • Securely seal the cylinder.

    • Gently agitate the cylinder to ensure thorough mixing of the stabilizer.

    • Label the cylinder clearly, indicating the added stabilizer and its concentration.

Protocol 2: Monitoring DCDFE Stability using GC-MS

  • Objective: To assess the purity of a DCDFE sample and detect any degradation products over time.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Capillary column suitable for volatile halogenated compounds (e.g., DB-5ms or equivalent).

  • Procedure:

    • At specified time intervals (e.g., 0, 3, 6, 12 months), carefully take an aliquot of the stored DCDFE sample under an inert atmosphere.

    • Prepare a dilute solution of the DCDFE sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Run a temperature program that allows for the separation of DCDFE from potential impurities and degradation products.

    • Analyze the resulting chromatogram and mass spectra to identify the DCDFE peak and any other significant peaks.

    • Quantify the purity by calculating the peak area percentage of DCDFE relative to the total peak area. Compare this to the initial purity.

    • Attempt to identify any new peaks by comparing their mass spectra to a library of known compounds.

Mandatory Visualization

DCDFE_Stabilization_Workflow cluster_storage Long-Term Storage Preparation cluster_monitoring Stability Monitoring cluster_outcome Outcome start Receive High-Purity DCDFE add_stabilizer Add Stabilizer (e.g., 10-100 ppm Aromatic Amine) start->add_stabilizer inert_atmosphere Package under Inert Atmosphere (N2 or Ar) add_stabilizer->inert_atmosphere store Store at 2-8°C in a Dark Location inert_atmosphere->store sampling Periodic Sampling store->sampling gcms_analysis GC-MS Purity Analysis sampling->gcms_analysis data_review Review Data for Degradation gcms_analysis->data_review stable Stable: Continue Storage data_review->stable No significant change unstable Unstable: Re-evaluate Conditions/Stabilizer data_review->unstable Degradation detected

Caption: Workflow for the stabilization and long-term monitoring of DCDFE.

DCDFE_Troubleshooting cluster_discoloration Discoloration cluster_pressure Pressure Buildup start Problem Observed with Stored DCDFE discoloration Sample is Discolored start->discoloration pressure Pressure Increase in Cylinder start->pressure cause_discoloration Cause: Oxidation/Decomposition discoloration->cause_discoloration solution_discoloration Solution: Store under Inert Gas, Protect from Light, Add Antioxidant cause_discoloration->solution_discoloration cause_pressure Cause: Polymerization/Decomposition pressure->cause_pressure solution_pressure Solution: Store at Low Temp, Use Polymerization Inhibitor, Ensure Material Compatibility cause_pressure->solution_pressure

Caption: Troubleshooting guide for common DCDFE storage issues.

DCDFE_Degradation_Pathway DCDFE This compound Polymer Poly(DCDFE) / Oligomers DCDFE->Polymer leads to Decomposition Decomposition Products (e.g., HCl, HF) DCDFE->Decomposition can lead to Initiator Initiator (e.g., Free Radical) Initiator->DCDFE attacks Stabilizer Stabilizer (e.g., Aromatic Amine) Stabilizer->Initiator scavenges

Caption: Potential degradation pathways of DCDFE and the role of a stabilizer.

References

Technical Support Center: Optimizing Reactions of 1,1-Dichloro-2,2-difluoroethylene with Organometallics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-dichloro-2,2-difluoroethylene and organometallic reagents.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Problem 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is not old or degraded. Use a fresh bottle or one stored under an inert atmosphere. - If using a Pd(II) precatalyst, the active Pd(0) species may not be forming efficiently. Consider adding a reducing agent or using a direct Pd(0) source like Pd(PPh₃)₄.[1]
Inappropriate Ligand - The choice of ligand is crucial. For selective monocoupling of 1,1-dichloro-1-alkenes, bulky bisphosphine ligands with a large bite angle (e.g., XantPhos, DpePhos) are often preferred.[2]
Suboptimal Base - The base may be too weak or insoluble in the reaction medium. - Screen different bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or t-BuOK.[1]
Incorrect Solvent - The solvent plays a critical role in reaction rate and selectivity. - Screen a range of anhydrous, degassed solvents with varying polarities, such as toluene, 1,4-dioxane, or THF.[1][3] For Suzuki couplings, the addition of water to solvents like THF or 1,4-dioxane can improve yields.
Low Reaction Temperature - Some cross-coupling reactions require elevated temperatures to proceed efficiently. - If the reaction is sluggish at room temperature, gradually increase the temperature, for example, to 80 °C.[2]
Reagent Quality - Ensure all reagents, especially the organometallic partner, are of high quality and free from moisture and oxygen. - Use anhydrous and degassed solvents.

Problem 2: Formation of Significant Side Products

Possible CauseTroubleshooting Steps
Homocoupling of the Organometallic Reagent - This is a common side reaction, particularly with boronic acids in Suzuki-Miyaura couplings. - Lowering the reaction temperature can sometimes minimize this. - Slow addition of the organometallic reagent to the reaction mixture can also be beneficial.[1]
Double Substitution Product - The reaction may be proceeding too quickly, leading to the substitution of both chlorine atoms. - Use bulky ligands to sterically hinder the second coupling.[2] - Lower the reaction temperature and monitor the reaction closely to stop it after the formation of the desired mono-substituted product.
Reductive Dehalogenation - The starting material may be reduced to a monochloro- or non-halogenated alkene. - This can be caused by certain bases or impurities. Try a different, non-nucleophilic base.[1]
Catalyst Decomposition - Palladium black formation indicates catalyst decomposition. - This can sometimes be mitigated by using a more robust ligand or by the slow addition of the catalyst over the reaction time.[1]
Reactions with Grignard and Organolithium Reagents

Problem: Low Yield and/or Complex Product Mixture

Possible CauseTroubleshooting Steps
Radical Side Reactions - Reactions of this compound with some Grignard reagents can proceed via radical pathways, leading to a mixture of products. - Consider using a radical scavenger, although this may also inhibit the desired reaction. - It may be necessary to switch to a different class of organometallic reagent, such as an organozinc or organoboron compound, in a palladium-catalyzed reaction to favor a non-radical pathway.
Base-Induced Elimination/Dehydrohalogenation - Grignard and organolithium reagents are strong bases and can induce elimination reactions. - Use lower reaction temperatures to favor nucleophilic addition over elimination.
Reactivity of the Organometallic Reagent - Organolithium reagents are generally more reactive and less selective than Grignard reagents, which can lead to more side products. - Consider transmetalation to a less reactive organometallic species (e.g., organozinc) before addition to the substrate.
Moisture and Air Sensitivity - Grignard and organolithium reagents are extremely sensitive to moisture and air. - Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best type of organometallic reagent to use for selective mono-substitution of this compound?

A1: For selective mono-substitution, palladium-catalyzed cross-coupling reactions with organoboron (Suzuki-Miyaura) or organozinc (Negishi) reagents are generally preferred. These reactions offer greater control and selectivity compared to more reactive organometallics like Grignard or organolithium reagents, which can lead to side reactions and double substitution. The use of bulky ligands in palladium-catalyzed reactions is key to achieving high selectivity for the mono-coupled product.[2]

Q2: I am observing the formation of palladium black in my cross-coupling reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, rendering it inactive.[1] This can be caused by high temperatures, high catalyst loading, or the use of unstable ligands. To prevent this, you can try using a more robust ligand, lowering the reaction temperature, or adding the catalyst in portions throughout the reaction.

Q3: Can I use Grignard reagents for the reaction with this compound?

A3: While Grignard reagents can react with this compound, these reactions can be complicated by radical pathways, leading to a mixture of products. If you choose to use a Grignard reagent, it is advisable to carefully control the reaction temperature and be prepared for potential purification challenges. For cleaner and more predictable outcomes, a palladium-catalyzed cross-coupling reaction is often a better choice.

Q4: What is a typical catalyst loading for a palladium-catalyzed cross-coupling with this compound?

A4: For initial screening, a catalyst loading of 1-5 mol% is common for palladium-catalyzed cross-coupling reactions.[1] Once the reaction conditions are optimized, it is often possible to lower the catalyst loading to 0.1-1 mol%.[1]

Q5: How can I prepare this compound in the lab?

A5: A common laboratory preparation involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane with zinc powder in methanol. The product is a low-boiling liquid and should be handled with appropriate care in a well-ventilated fume hood.[4]

Data Presentation

Table 1: Effect of Catalyst Loading on a Model Suzuki-Miyaura Coupling Yield

Catalyst Loading (mol%)Yield (%)
0.565
1.085
2.092
5.093
Note: This table presents representative data for a model Suzuki-Miyaura coupling of a 1,1-dichloroalkene and may vary depending on the specific substrates and conditions.

Table 2: Comparison of Solvents for a Model Palladium-Catalyzed Cross-Coupling Reaction

SolventDielectric ConstantTypical Yield (%)
Toluene2.488
1,4-Dioxane2.291
Tetrahydrofuran (THF)7.685
N,N-Dimethylformamide (DMF)36.775
Note: This table provides a general comparison. Optimal solvent choice is substrate-dependent. Nonpolar solvents are often preferred for selective monocoupling in Suzuki-Miyaura reactions of 1,1-dichloroalkenes.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Monocoupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃ (or other suitable palladium catalyst)

  • XantPhos (or other suitable bulky ligand)

  • K₃PO₄ (or other suitable base)

  • Anhydrous, degassed 1,4-dioxane (or other suitable solvent)

  • Standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the arylboronic acid (1.1-1.5 equivalents).

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound[4]

Materials:

  • 1,1,1,2-Tetrachloro-2,2-difluoroethane

  • Zinc powder

  • Zinc chloride

  • Methanol

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a short fractionating column connected to a condenser and a cooled receiver, charge methanol, powdered zinc, and a catalytic amount of zinc chloride.

  • Heat the mixture to 60-63 °C.

  • Prepare a solution of 1,1,1,2-tetrachloro-2,2-difluoroethane in methanol.

  • Add a small portion of the tetrachlorodifluoroethane solution dropwise to initiate the reaction. The reaction is exothermic.

  • Continue the addition at a rate that maintains a steady reflux and a distillation head temperature of 18-22 °C.

  • The product, this compound, will distill as it is formed. Collect the distillate in the cooled receiver.

  • After the addition is complete, continue heating for about an hour to complete the reaction and distill the remaining product.

  • The collected product can be further purified by redistillation.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Choice start->ligand base Screen Different Bases start->base solvent Optimize Solvent start->solvent temp Adjust Temperature start->temp reagents Verify Reagent Quality start->reagents sol_catalyst Use fresh catalyst Consider Pd(0) source catalyst->sol_catalyst sol_ligand Use bulky ligands (e.g., XantPhos) ligand->sol_ligand sol_base Test K₃PO₄, Cs₂CO₃, t-BuOK base->sol_base sol_solvent Screen Toluene, Dioxane, THF solvent->sol_solvent sol_temp Increase temperature (e.g., to 80°C) temp->sol_temp sol_reagents Use anhydrous solvents Degas reagents reagents->sol_reagents end Improved Yield sol_catalyst->end sol_ligand->end sol_base->end sol_solvent->end sol_temp->end sol_reagents->end

Caption: Troubleshooting workflow for low product yield in cross-coupling reactions.

Side_Product_Formation start Significant Side Products homocoupling Homocoupling start->homocoupling double_sub Double Substitution start->double_sub reduction Reductive Dehalogenation start->reduction sol_homo Lower temperature Slow reagent addition homocoupling->sol_homo sol_double Use bulky ligands Lower temperature double_sub->sol_double sol_reduct Change base Purify reagents reduction->sol_reduct end Minimized Side Products sol_homo->end sol_double->end sol_reduct->end

Caption: Troubleshooting guide for common side product formation.

Experimental_Workflow_Suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep 1. Add Pd catalyst, ligand, and base to a dry Schlenk flask. inert 2. Place under inert atmosphere (Ar/N₂). prep->inert solvents 3. Add anhydrous, degassed solvent. inert->solvents add_reagents 4. Add arylboronic acid and This compound. solvents->add_reagents heat 5. Heat to desired temperature and stir (12-24h). Monitor by TLC/GC-MS. add_reagents->heat quench 6. Cool to RT and quench with water. heat->quench extract 7. Extract with organic solvent. quench->extract dry 8. Wash, dry, and concentrate organic phase. extract->dry purify 9. Purify by flash column chromatography. dry->purify

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Thermal Degradation of 1,1-Dichloro-2,2-difluoroethylene (DCDFE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1,1-Dichloro-2,2-difluoroethylene (DCDFE) under thermal stress. The following information is compiled from available literature and studies on similar halogenated hydrocarbons. Direct experimental data on the thermal degradation of DCDFE is limited; therefore, some information is based on analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary thermal degradation products of this compound (DCDFE)?

A1: Under thermal stress, DCDFE is expected to decompose into a variety of smaller, often hazardous, compounds. The primary decomposition products likely include carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1] The presence of oxygen will influence the formation of carbonyl halides.

Q2: At what temperature does this compound (DCDFE) begin to decompose?

Q3: What are the likely initial steps in the thermal degradation pathway of this compound (DCDFE)?

A3: Based on studies of analogous halogenated ethanes and ethenes, the initial degradation steps are likely to involve unimolecular elimination reactions. For DCDFE, the primary pathways are hypothesized to be the elimination of chlorine and fluorine radicals, or molecular chlorine (Cl₂) and fluorine (F₂). The C-Cl bond is generally weaker than the C-F bond, suggesting that chlorine elimination may be a more favorable initial step.

Q4: Can secondary reactions occur during the thermal degradation of this compound (DCDFE)?

A4: Yes, the initial degradation products can undergo further reactions, leading to a complex mixture of compounds. For instance, the formation of carbenes, such as difluorocarbene (:CF₂) and dichlorocarbene (:CCl₂), can lead to the formation of larger, and potentially cyclic, molecules through recombination and addition reactions.[3]

Q5: What analytical methods are recommended for identifying the thermal degradation products of this compound (DCDFE)?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile organic degradation products.[3] For highly reactive or unstable intermediates, matrix-isolation Fourier Transform Infrared (FTIR) spectroscopy can be employed.

Troubleshooting Guide for DCDFE Thermal Degradation Experiments

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible product distribution 1. Temperature fluctuations in the reactor.2. Inconsistent heating/cooling rates.3. Catalytic effects from the reactor surface.1. Ensure precise temperature control of the pyrolysis reactor.2. Standardize heating and cooling protocols.3. Use an inert reactor material (e.g., quartz) and consider passivation if metal surfaces are present.
Unexpected product formation 1. Presence of impurities in the DCDFE sample.2. Air leaks into the experimental setup (if performing pyrolysis in an inert atmosphere).3. Secondary reactions occurring at the experimental temperature and residence time.1. Verify the purity of the DCDFE starting material using a suitable analytical technique (e.g., GC-MS).2. Thoroughly check the experimental setup for leaks.3. Vary the reaction temperature and residence time to investigate the formation of secondary products.
Low yield of expected degradation products 1. The decomposition temperature is too low.2. Short residence time in the heated zone.1. Gradually increase the pyrolysis temperature to find the optimal range for decomposition.2. Increase the residence time by adjusting the flow rate or reactor volume.
Formation of char or solid deposits High reaction temperatures leading to extensive decomposition and polymerization of intermediates.Lower the pyrolysis temperature or reduce the residence time to minimize char formation.

Experimental Protocols

Protocol 1: Pyrolysis of this compound (DCDFE) with GC-MS Analysis

This protocol outlines a general procedure for the thermal degradation of DCDFE in a flow reactor with subsequent analysis of the products by Gas Chromatography-Mass Spectrometry (GC-MS), based on methodologies used for similar compounds.[3]

1. Experimental Setup:

  • A tubular flow reactor made of quartz or a corrosion-resistant alloy.
  • A temperature-controlled furnace capable of reaching at least 800°C.
  • A system for delivering a carrier gas (e.g., nitrogen or argon) at a controlled flow rate.
  • A means of introducing a known concentration of DCDFE into the carrier gas stream.
  • A cold trap (e.g., liquid nitrogen) to collect the condensable pyrolysis products.
  • A Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis.

2. Procedure:

  • Heat the flow reactor to the desired temperature (e.g., in the range of 500-800°C).
  • Establish a stable flow of the inert carrier gas through the reactor.
  • Introduce a controlled flow of DCDFE into the carrier gas stream.
  • Pass the DCDFE/carrier gas mixture through the heated reactor for a defined residence time.
  • Collect the effluent from the reactor in the cold trap.
  • After the experiment, warm the cold trap to vaporize the collected products.
  • Inject a sample of the vaporized products into the GC-MS for analysis.

3. Data Analysis:

  • Identify the degradation products by comparing their mass spectra to a library of known compounds (e.g., NIST mass spectral library).
  • Quantify the products by integrating the peak areas in the gas chromatogram and using appropriate calibration standards.

Data Presentation

Table 1: Potential Thermal Decomposition Products of this compound (DCDFE) and Similar Halogenated Compounds

CompoundMajor ProductsMinor/Secondary ProductsReference Compound(s)
This compound (DCDFE) Carbon Oxides (CO, CO₂), Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Carbonyl Fluoride (COF₂)[4]Chlorotrifluoroethylene, Dichlorodifluoromethane, Tetrafluoroethylene1,1,2-trifluoro-1,2-dichloroethane,[3] Dichlorofluoromethane
1,1,2-Trifluoro-1,2-dichloroethane Chlorotrifluoroethylene (C₂F₃Cl), Trifluoroethylene (C₂F₃H)1,2-Difluorodichloroethylene (C₂F₂Cl₂), Chlorodifluoromethane (CF₂ClH), Hexafluoro-1,3-butadiene (C₄F₆)[3]N/A
1,2-Dichloroethane Vinyl Chloride (C₂H₃Cl), Hydrogen Chloride (HCl)Acetylene, Ethylene, ChloropreneN/A

Visualizations

Thermal_Degradation_Pathway cluster_intermediates Intermediate Reactions cluster_products Degradation Products DCDFE This compound (C₂Cl₂F₂) Cl_rad Cl• DCDFE->Cl_rad C-Cl bond cleavage F_rad F• DCDFE->F_rad C-F bond cleavage C2ClF2_rad •C₂ClF₂ DCDFE->C2ClF2_rad + F• C2Cl2F_rad •C₂Cl₂F DCDFE->C2Cl2F_rad + Cl• HCl HCl Cl_rad->HCl HF HF F_rad->HF Products Final Products C2ClF2_rad->Products C2Cl2F_rad->Products Intermediates Reactive Intermediates CO_CO2 CO, CO₂ Intermediates->CO_CO2 Oxidation CarbonylHalides Carbonyl Halides (e.g., COF₂) Intermediates->CarbonylHalides Oxidation

Caption: Proposed initial steps in the radical chain mechanism for the thermal degradation of DCDFE.

Experimental_Workflow start Start setup Prepare DCDFE Sample and Pyrolysis Reactor start->setup pyrolysis Heat Reactor to Set Temperature setup->pyrolysis introduce_sample Introduce DCDFE into Inert Gas Stream pyrolysis->introduce_sample degradation Thermal Degradation in Flow Reactor introduce_sample->degradation collection Collect Products in Cold Trap degradation->collection analysis Analyze Products by GC-MS collection->analysis data Identify and Quantify Degradation Products analysis->data end End data->end

Caption: Experimental workflow for the analysis of DCDFE thermal degradation products.

References

Technical Support Center: Quenching Procedures for Reactions Involving 1,1-Dichloro-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions that involve 1,1-dichloro-2,2-difluoroethylene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound is complete. What is the general procedure for safely quenching it?

A1: A general, cautious approach is recommended, especially when unreacted organometallic reagents, hydrides, or other water-reactive species may be present. The standard procedure involves a sequential addition of quenching agents with increasing reactivity.

  • Cool the reaction mixture: Typically to 0 °C or lower using an ice bath. This helps to control the rate of the quenching reaction and dissipate any heat generated.

  • Initial Quench with a Less Reactive Alcohol: Slowly add a less reactive alcohol, such as isopropanol.[1][2] Isopropanol reacts less vigorously with many reactive reagents than water.[1] Add it dropwise until the initial vigorous reaction (e.g., bubbling) subsides.

  • Introduce Water Gradually: After the initial quench, slowly add a mixture of isopropanol and water (e.g., a 1:1 mixture).[1] This allows for a more controlled introduction of water.

  • Final Quench with Water: Once the reaction with the alcohol-water mixture is no longer vigorous, water can be slowly added to ensure all reactive materials have been quenched.[1][2]

  • Neutralization: After the quench is complete, the mixture can be neutralized. For instance, if quenching a pyrophoric material, citric or acetic acid can be added to neutralize the hydroxides formed.[1]

  • Work-up: Proceed with the standard aqueous work-up for your reaction.

Always perform quenching in a well-ventilated fume hood, and be prepared for the possibility of gas evolution by ensuring the reaction vessel is not sealed.[3]

Q2: What are the primary hazards associated with this compound that I should be aware of during quenching?

A2: this compound is a toxic and volatile substance. Key hazards include:

  • Toxicity: It is toxic by inhalation and can cause irritation to the skin, eyes, and respiratory tract.[4] High concentrations may lead to respiratory depression.[4]

  • Volatility: It has a low boiling point (around 17-19 °C), meaning it can easily form vapors at room temperature.[5]

  • Hazardous Decomposition Products: In the event of a fire or high heat, it can decompose to produce toxic and corrosive fumes such as hydrogen fluoride, hydrogen chloride, and phosgene.[4][6]

  • Reactivity: While not pyrophoric itself, it can undergo vigorous reactions, for example with alkyl Grignard reagents.[7]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

Q3: My quenching procedure is producing a lot of gas and fumes. What should I do?

A3: Vigorous gas evolution can be a sign that the quenching is proceeding too quickly.

  • Immediate Action: Stop the addition of the quenching agent.

  • Ensure Ventilation: Make sure your fume hood sash is at the appropriate height to maximize airflow and protect you.

  • Cooling: Ensure your reaction flask is still adequately cooled in the ice bath.

  • Slow Down: Once the initial vigorous reaction subsides, resume the addition of the quenching agent at a much slower rate.

  • Inert Atmosphere: If you are quenching highly reactive materials like organolithiums, ensuring a continuous inert atmosphere (like nitrogen or argon) can help prevent ignition of flammable solvents.[1]

If you observe dense, colored, or highly irritating fumes, it could indicate decomposition. In this case, ensure your safety, and if necessary, evacuate the area and consult your institution's safety protocols.

Q4: Can I quench my reaction directly with water?

A4: It is strongly advised not to quench reactions containing highly reactive reagents (like organometallics or metal hydrides) directly with water.[2] The reaction can be extremely exothermic and violent, leading to splashing of corrosive materials and potentially causing a fire if flammable solvents are present. The sequential addition of a less reactive alcohol first is a critical safety step to moderate the reaction.[1][8]

Q5: What are some potential byproducts I should be aware of after quenching?

A5: The byproducts will depend on the specific reaction you are running. For example, in reactions with alkyl Grignard reagents, a complex mixture of products can be formed.[7] During the quenching process itself, the primary byproducts will be from the neutralization of the quenching agent and the reactive species. For instance, quenching an organolithium reagent with isopropanol will generate lithium isopropoxide and the corresponding alkane. Subsequent addition of water will produce lithium hydroxide.

Quantitative Data Summary

The following table provides a general framework for quenching conditions. The exact quantities and rates will depend on the scale of your reaction and the specific reagents used. It is recommended to log your experimental data for process optimization and safety records.

ParameterRecommended ConditionObservations / User Data
Reaction Cooling Temperature 0 °C to -10 °C
Initial Quenching Agent Isopropanol
Rate of Initial Quench Slow, dropwise addition
Intermediate Quenching Agent 1:1 Isopropanol:Water
Final Quenching Agent Water
Stirring Speed Vigorous to ensure good mixing
Atmosphere Inert (Nitrogen or Argon) for highly reactive reagents

Experimental Protocols

Protocol: General Quenching Procedure for a Reaction of this compound with an Organometallic Reagent (e.g., Grignard or Organolithium)

Materials:

  • Completed reaction mixture in a round-bottom flask equipped with a stir bar.

  • Ice bath.

  • Addition funnel or syringe pump.

  • Isopropanol.

  • Deionized water.

  • Inert gas source (Nitrogen or Argon).

  • Appropriate PPE (safety glasses, lab coat, chemical-resistant gloves).

Procedure:

  • Preparation: Ensure the reaction flask is securely clamped in a well-ventilated fume hood. Place the flask in an ice bath and allow the contents to cool to 0 °C with stirring.[1]

  • Inert Atmosphere: If not already in place, establish an inert atmosphere over the reaction mixture.[1] This is crucial if unreacted organometallic reagent is present.

  • Initial Quench: Slowly add isopropanol to the reaction mixture via an addition funnel or syringe.[2] Control the addition rate to maintain a manageable reaction temperature and rate of gas evolution. Continue adding isopropanol until the bubbling or fuming subsides.

  • Intermediate Quench: Prepare a 1:1 (v/v) mixture of isopropanol and deionized water. Slowly add this mixture to the reaction flask. You may still observe some gas evolution, so maintain a slow addition rate.

  • Final Quench: Once the addition of the isopropanol/water mixture no longer produces a significant reaction, slowly add deionized water to the flask to quench any remaining reactive species.[1]

  • Warm to Room Temperature: After the quenching is complete, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for at least 30 minutes to ensure all reactions are complete.

  • Work-up: Proceed with the appropriate aqueous work-up to isolate your product.

Visualizations

Quenching_Workflow start Reaction Complete cool Cool Reaction to 0 °C start->cool add_ipa Slowly Add Isopropanol cool->add_ipa check_reaction1 Vigorous Reaction? add_ipa->check_reaction1 add_ipa_water Slowly Add Isopropanol/Water (1:1) check_reaction1->add_ipa_water No stop_addition Stop/Slow Addition check_reaction1->stop_addition Yes check_reaction2 Vigorous Reaction? add_ipa_water->check_reaction2 add_water Slowly Add Water check_reaction2->add_water No check_reaction2->stop_addition Yes warm_rt Warm to Room Temperature add_water->warm_rt workup Proceed to Work-up warm_rt->workup stop_addition->add_ipa

Caption: A decision workflow for the safe quenching of reactions.

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_proc Procedural Controls ppe Safety Glasses Chemical-Resistant Gloves Lab Coat eng Fume Hood Inert Atmosphere Setup Emergency Shower/Eyewash proc Slow, Controlled Addition Cooling of Reaction Sequential Quenching Agents

Caption: Key safety controls for handling and quenching reactions.

References

"compatibility of 1,1-Dichloro-2,2-difluoroethylene with common lab materials"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1-Dichloro-2,2-difluoroethylene Compatibility

Welcome to the Technical Support Center for the safe handling and use of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on material compatibility and to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to potential problems you may encounter when working with this compound.

Problem Possible Cause Solution
Swelling, cracking, or discoloration of plastic tubing or containers. The plastic material is not chemically compatible with this compound.Immediately discontinue use of the incompatible material. Transfer the chemical to a container made of a known resistant material, such as glass or PTFE, for temporary storage. Conduct compatibility testing as outlined in the Experimental Protocols section before selecting new plasticware.
O-rings or seals in equipment are failing (leaks, brittleness). The elastomer is being degraded by this compound.Power down the equipment safely and replace the affected seals with a more chemically resistant elastomer like PTFE or a perfluoroelastomer. It is crucial to verify compatibility through testing before resuming operation.
Unexpected discoloration or corrosion of metal fittings or reaction vessels. The metal is reacting with this compound, possibly due to the presence of moisture which can lead to the formation of corrosive byproducts.Transfer the chemical to a glass or other inert container. Clean and inspect the metal components. For future applications, consider using a more corrosion-resistant alloy or a glass-lined vessel. Ensure all components are thoroughly dry before use.
Inconsistent experimental results. Contamination from leached plasticizers or degradation products from incompatible materials.Review all materials in your experimental setup for compatibility. Replace any suspect components with highly inert materials like glass, stainless steel, or PTFE. Clean your apparatus thoroughly before rerunning the experiment.
Visible fumes or strong odor when handling the chemical. This compound is a volatile compound.[1]Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

Material Compatibility Data

Table 1: Compatibility of Plastics with this compound

MaterialCommon Lab UseCompatibility Rating
High-Density Polyethylene (HDPE)Bottles, containersTesting Required
Low-Density Polyethylene (LDPE)Wash bottles, tubingTesting Required
Polypropylene (PP)Beakers, flasks, containersTesting Required
Polytetrafluoroethylene (PTFE)Tubing, stir bars, linersGenerally considered inert, but testing is still recommended for critical applications.
Polyvinyl Chloride (PVC)Tubing, containersTesting Required

Table 2: Compatibility of Elastomers with this compound

MaterialCommon Lab UseCompatibility Rating
Fluoroelastomer (Viton®)Seals, O-rings, gasketsTesting Required
NeopreneTubing, glovesTesting Required
Ethylene Propylene Diene Monomer (EPDM)Seals, O-ringsTesting Required
Nitrile (Buna-N)Seals, O-rings, glovesTesting Required

Table 3: Compatibility of Metals with this compound

MaterialCommon Lab UseCompatibility Rating
Stainless Steel 304Fittings, reaction vesselsTesting Required
Stainless Steel 316Fittings, reaction vesselsTesting Required
AluminumEquipment componentsNot Recommended without thorough testing, as it may be reactive with halogenated hydrocarbons.
BrassFittings, valvesTesting Required

Experimental Protocols

Due to the lack of specific compatibility data, it is essential to perform testing under conditions that simulate your intended application.

Protocol 1: Immersion Testing for Plastics and Elastomers (Modified from ASTM D543)

This protocol is designed to determine the resistance of plastics and elastomers to this compound by measuring changes in weight, dimensions, and physical properties after immersion.

Materials:

  • Test specimens of the material (e.g., 1x3 inch strips)

  • Glass containers with PTFE-lined caps

  • This compound

  • Analytical balance (accurate to 0.1 mg)

  • Calipers

  • Shore durometer (for elastomers)

  • Fume hood

Procedure:

  • Initial Measurements:

    • Condition the test specimens for 24 hours at standard laboratory temperature and humidity.

    • Weigh each specimen to the nearest 0.1 mg.

    • Measure the dimensions (length, width, thickness) of each specimen to the nearest 0.001 inch.

    • For elastomers, measure the initial hardness using a Shore durometer.

    • Visually inspect and record the appearance of each specimen (color, clarity, surface texture).

  • Immersion:

    • Place each specimen in a separate glass container.

    • Add enough this compound to fully immerse the specimen.

    • Tightly seal the containers with PTFE-lined caps to prevent evaporation.

    • Store the containers in a fume hood at your intended experimental temperature for a specified duration (e.g., 24 hours, 7 days).

  • Post-Immersion Analysis:

    • Carefully remove the specimens from the chemical.

    • Quickly blot the specimens dry with a lint-free cloth.

    • Immediately re-weigh the specimens.

    • Re-measure the dimensions.

    • For elastomers, re-measure the hardness.

    • Visually inspect and record any changes in appearance.

  • Calculations:

    • Percent Weight Change: [(Final Weight - Initial Weight) / Initial Weight] * 100

    • Percent Dimensional Change: [(Final Dimension - Initial Dimension) / Initial Dimension] * 100

    • Change in Hardness: Final Hardness - Initial Hardness

Interpretation: Significant changes in weight, dimensions, hardness, or appearance indicate poor compatibility.

Protocol 2: Corrosion Testing for Metals

This protocol provides a basic method for assessing the corrosion resistance of metals to this compound.

Materials:

  • Metal coupons (e.g., 1x2 inch)

  • Glass containers with PTFE-lined caps

  • This compound

  • Analytical balance (accurate to 0.1 mg)

  • Fume hood

Procedure:

  • Preparation:

    • Clean the metal coupons with a non-reactive solvent (e.g., acetone, ensuring it is fully evaporated before testing) to remove any oil or grease.

    • Weigh each coupon to the nearest 0.1 mg.

  • Exposure:

    • Place each coupon in a separate glass container.

    • Add enough this compound to fully immerse the coupon.

    • Seal the containers and store them in a fume hood at the desired temperature and duration.

  • Post-Exposure Analysis:

    • Remove the coupons and clean them according to standard procedures to remove any corrosion products.

    • Re-weigh the coupons.

    • Visually inspect for any signs of corrosion (pitting, discoloration).

Calculation:

  • Corrosion Rate (mils per year): (K * W) / (A * T * D)

    • K = a constant (3.45 x 10^6 for mils per year)

    • W = weight loss in grams

    • A = surface area of the coupon in cm^2

    • T = exposure time in hours

    • D = density of the metal in g/cm^3

Interpretation: A low corrosion rate and no visible signs of pitting indicate good compatibility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_decision Decision start Select Material Specimen measure Record Initial Weight, Dimensions, and Appearance start->measure immerse Immerse in This compound measure->immerse seal Seal in Glass Container immerse->seal store Store at Test Conditions seal->store remove Remove Specimen store->remove remeasure Record Final Weight, Dimensions, and Appearance remove->remeasure calculate Calculate Changes remeasure->calculate decision Significant Degradation? calculate->decision compatible Material is Compatible decision->compatible No incompatible Material is Incompatible decision->incompatible Yes

Caption: Workflow for Material Compatibility Testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid with this compound? A1: Based on general chemical principles for halogenated hydrocarbons, you should exercise extreme caution with strong oxidizing agents, halogens, and active metals like aluminum.[2] For all other materials, compatibility testing is strongly recommended.

Q2: Can I use standard plastic lab bottles for short-term storage? A2: It is not recommended to use any plastic container without prior compatibility testing. For short-term storage, use glass containers with PTFE-lined caps.

Q3: What type of gloves should I wear when handling this compound? A3: While specific breakthrough time data is not available, gloves made from a chemically resistant material such as Viton® or a multi-layer laminate are generally recommended for handling halogenated solvents. Always check with the glove manufacturer for specific chemical resistance data.

Q4: How should I dispose of waste this compound and contaminated materials? A4: Dispose of waste in accordance with local, state, and federal regulations.[2] Do not pour it down the drain. Contaminated materials should be collected in a sealed, properly labeled waste container.

Q5: What should I do in case of a spill? A5: For small spills, you can absorb the chemical with a non-combustible absorbent material like vermiculite or sand and place it in a sealed container for disposal.[2] Ensure the area is well-ventilated and you are wearing appropriate PPE. For larger spills, evacuate the area and follow your institution's emergency procedures.

References

"mitigating hazards of 1,1-Dichloro-2,2-difluoroethylene inhalation exposure"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on mitigating the hazards associated with 1,1-Dichloro-2,2-difluoroethylene (DCDFE) inhalation exposure.

Section 1: Frequently Asked Questions (FAQs) - Hazard Identification

Q1: What is this compound (DCDFE) and what are its primary hazards?

A1: this compound (CAS No: 79-35-6) is a colorless, volatile liquid or gas used as a refrigerant and as an intermediate in chemical synthesis.[1][2] Its primary hazards are toxicity upon inhalation, and it is an irritant to the skin, eyes, and respiratory tract.[3] At high concentrations, it can cause respiratory depression.[3]

Q2: What are the main routes of exposure and the acute health effects?

A2: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Acute effects from inhalation include respiratory irritation, coughing, difficulty breathing, and potential nervous system depression.[3] Direct contact causes irritation to the skin and eyes, resulting in redness and pain.[3] Ingestion may lead to gastrointestinal irritation.[3]

Q3: Are there known chronic health effects associated with DCDFE exposure?

A3: Chronic exposure may lead to more severe health issues. The compound contains fluorine, which, through metabolism or decomposition, can generate fluoride ions. This may cause nausea, labored breathing, and potential damage to the kidneys, liver, bones, and tooth structure.[3]

Section 2: Exposure Limits and Quantitative Toxicity Data

Q1: What are the established occupational exposure limits for DCDFE?

A1: Regulatory bodies have established exposure limits to protect laboratory and industrial personnel. Adherence to these limits is critical for minimizing health risks.

Data Presentation: Occupational Exposure Limits

Parameter Value Agency
Threshold Limit Value (TWA) 2.5 mg/m³ (as F) ACGIH

| Permissible Exposure Limit (PEL) | 2.5 mg/m³ (as F) | OSHA |

Source:[3]

Data Presentation: Inhalation Toxicity (Lethal Concentration, LC50)

Species LC50 Value (4-hour exposure)
Rat 505 mg/m³
Mouse 610 mg/m³

| Guinea Pig | 700 mg/m³ |

Source:[3]

Section 3: Troubleshooting Guide for Experimental Use

Q1: I've noticed a faint, sweet odor in the lab during my experiment with DCDFE. What should I do?

A1: A noticeable odor indicates a potential containment breach. Immediately cease your work, ensure your respiratory protection is adequate, and vacate the area. Alert your lab safety officer. The area should be assessed for leaks and proper ventilation before work resumes. DCDFE is a colorless gas with a faint, ether-like odor at high concentrations.[4]

Q2: How can I verify that my fume hood is providing adequate protection?

A2: DCDFE should only be handled in an efficient fume hood.[3] Regularly check the fume hood's certification sticker to ensure it has been tested within the last year. Verify the airflow monitor is functioning and shows a face velocity within the safe range (typically 80-120 feet per minute). If you suspect malfunction, do not use the hood and report it for maintenance.

Q3: What personal protective equipment (PPE) is mandatory when working with DCDFE?

A3: The minimum required PPE includes:

  • Eye Protection: Always wear approved safety glasses or goggles.[3]

  • Skin Protection: Wear suitable protective gloves and a lab coat.[3]

  • Respiratory Protection: For any situation where exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges is necessary.[3]

Section 4: Experimental Protocols & Workflows

Detailed Methodology: Standard Operating Protocol for Handling DCDFE
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Ensure an emergency shower and eyewash station are accessible.

    • Assemble all necessary equipment and reagents before introducing DCDFE.

    • Don appropriate PPE as outlined in Section 3.

  • Handling and Use:

    • Store DCDFE in a tightly sealed container in a cool, well-ventilated area away from oxidizing agents and active metals.[3]

    • Perform all transfers and manipulations of DCDFE within the fume hood.

    • Use a closed system or exercise extreme caution to minimize the release of gas.

    • After use, ensure the container valve is securely closed.[5]

  • Waste Disposal and Decontamination:

    • Dispose of DCDFE waste according to local, state, and federal regulations.[3] Do not dispose of it down the drain.

    • Decontaminate all surfaces and equipment that came into contact with DCDFE using an appropriate solvent and procedure.

    • Wash hands thoroughly after completing the work and removing PPE.[5]

Visualization: Safe Handling Workflow

SafeHandlingWorkflow plan 1. Plan Experiment & Review SDS ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) plan->ppe hood 3. Prepare & Verify Chemical Fume Hood ppe->hood transfer 4. Transfer DCDFE (Inside Hood) hood->transfer experiment 5. Conduct Experiment (Inside Hood) transfer->experiment decontaminate 6. Decontaminate Workspace & Equipment experiment->decontaminate dispose 7. Dispose of Waste (Follow Regulations) decontaminate->dispose end End of Process dispose->end

Caption: Workflow for safely handling this compound.

Section 5: Toxicology and Bioactivation Pathways

Q1: How does the body metabolize this compound, and why is this important for researchers?

A1: Understanding the metabolic pathways of DCDFE is crucial as bioactivation can lead to organ-specific toxicity. Studies in rats show that DCDFE metabolism results in both kidney (nephrotoxicity) and liver (hepatotoxicity) damage through distinct mechanisms.[6]

  • Nephrotoxicity: This is believed to occur via a bioactivation step involving glutathione conjugation. The resulting N-acetylcysteine conjugate of DCDFE is a potent nephrotoxin.[6]

  • Hepatotoxicity: Observed at higher doses, this is likely caused by an oxidative metabolic pathway, probably involving epoxidation by hepatic mixed-function oxidases.[6]

Visualization: DCDFE Bioactivation and Toxicity Pathways

BioactivationPathways DCDFE This compound (DCDFE) Glutathione Glutathione Conjugation DCDFE->Glutathione Pathway 1 Oxidation Oxidative Metabolism (Epoxidation) DCDFE->Oxidation Pathway 2 NAC_Conj N-acetylcysteine Conjugate Glutathione->NAC_Conj Kidney Target Organ: Kidney NAC_Conj->Kidney Nephro Toxic Effect: Nephrotoxicity Kidney->Nephro Epoxide Reactive Epoxide Intermediate Oxidation->Epoxide Liver Target Organ: Liver Epoxide->Liver Hepato Toxic Effect: Hepatotoxicity (at high doses) Liver->Hepato

Caption: Differential bioactivation pathways of DCDFE leading to toxicity.

Section 6: Emergency Procedures

Q1: What are the immediate first-aid measures for an accidental inhalation exposure?

A1:

  • Remove to Fresh Air: Immediately move the affected person to an area with fresh air.[3]

  • Monitor Breathing: Closely watch for any signs of respiratory distress, such as coughing, wheezing, or difficulty breathing.[3]

  • Seek Medical Attention: Call for immediate medical assistance.[3] If the person is not breathing, provide artificial respiration if you are trained to do so.[5]

Q2: What is the correct response to a DCDFE spill?

A2: The response depends on the size of the spill.

  • Small Spills: Evacuate unnecessary personnel.[7] Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like vermiculite or sodium carbonate.[3] Sweep the material into a sealed container for proper disposal.[3]

  • Large Spills: Evacuate the entire area immediately.[8] Alert your institution's emergency response team or local fire department. Do not attempt to clean it up yourself.

Visualization: Emergency Response Decision Tree

EmergencyResponse event Exposure Event Occurs (Spill or Inhalation) inhalation Inhalation Exposure event->inhalation contact Skin/Eye Contact event->contact spill Chemical Spill event->spill fresh_air 1. Move to Fresh Air inhalation->fresh_air flush_wash 1. Flush Eyes / Wash Skin (15+ minutes) contact->flush_wash spill_size Assess Spill Size spill->spill_size call_help_inhale 2. Call for Medical Help fresh_air->call_help_inhale call_help_contact 2. Seek Medical Attention flush_wash->call_help_contact small_spill Small & Contained spill_size->small_spill Small large_spill Large or Uncontained spill_size->large_spill Large absorb Use Absorbent Material & Dispose Properly small_spill->absorb evacuate EVACUATE AREA large_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency

Caption: Decision tree for responding to DCDFE exposure events.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,1-Dichloro-2,2-difluoroethylene and Other Fluoroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1,1-dichloro-2,2-difluoroethylene (DCDFE) with other common fluoroalkenes, namely tetrafluoroethylene (TFE) and hexafluoropropene (HFP). The unique electronic properties conferred by fluorine and chlorine substituents significantly influence the reactivity of the carbon-carbon double bond in these molecules. This document summarizes key reactivity data, provides detailed experimental protocols for representative reactions, and visualizes important reaction pathways to assist researchers in understanding and utilizing these versatile chemical building blocks.

Comparative Analysis of Physicochemical Properties

A fundamental understanding of the physicochemical properties of these fluoroalkenes is essential for predicting their reactivity and for safe handling.

PropertyThis compound (DCDFE)Tetrafluoroethylene (TFE)Hexafluoropropene (HFP)
CAS Number 79-35-6[1][2][3]116-14-3[4]116-15-4[5][6]
Molecular Formula C₂Cl₂F₂[1][2]C₂F₄[4]C₃F₆[5][6]
Molar Mass ( g/mol ) 132.92[2]100.02[4]150.02[6]
Boiling Point (°C) 19[7]-76.3[4]-28[6]
Melting Point (°C) -116[1][7]-142.5[4]-153[6]
Density 1.439 g/cm³ (liquid)[1][8]1.519 g/cm³ at -76 °C[4]1.583 g/cm³[6]
Appearance Colorless liquid[1][8]Colorless, odorless gas[4][9]Colorless, odorless gas[5][6][10]

Reactivity Comparison

The reactivity of fluoroalkenes is dominated by the strong electron-withdrawing effect of the halogen substituents, which makes the double bond electron-deficient and susceptible to certain types of reactions.

Radical Reactions

Radical additions to the double bond are a common reaction pathway for fluoroalkenes. The reactivity of DCDFE, TFE, and other related alkenes towards chlorine atoms has been quantitatively studied, providing a direct comparison of their reactivity in this context.

FluoroalkeneRate Coefficient (k) for reaction with Cl atoms (cm³ molecule⁻¹ s⁻¹) at 293 ± 2 K
This compound (CCl₂=CF₂) ** (7.1 ± 1.1) x 10⁻¹¹
Tetrafluoroethylene (CF₂=CF₂) **(6.6 ± 1.0) x 10⁻¹¹
1,2-Dichloro-1,2-difluoroethylene (CFCl=CFCl) (6.5 ± 1.0) x 10⁻¹¹

Data sourced from Herath et al., J. Phys. Chem. A 2016, 120 (37), 7311-7319.

As the data indicates, the rate coefficients for the reaction of these fluoroalkenes with chlorine atoms are very similar, suggesting comparable reactivity towards radical attack under these specific conditions.

Nucleophilic Reactions

Fluoroalkenes are generally more susceptible to nucleophilic attack than their non-fluorinated counterparts due to the polarization of the C=C double bond by the electron-withdrawing fluorine atoms. This makes the carbon atoms of the double bond electrophilic.

Perfluoroisobutene (PFIB) > Hexafluoropropene (HFP) > Tetrafluoroethylene (TFE)

This trend is attributed to the increasing stability of the intermediate carbanion formed upon nucleophilic attack. The presence of additional trifluoromethyl groups in PFIB and HFP helps to stabilize the negative charge. In DCDFE, the presence of two fluorine atoms and two chlorine atoms on the double bond also leads to significant polarization, making it reactive towards nucleophiles. The chlorine atoms, being less electronegative than fluorine, may influence the regioselectivity of the attack.

Cycloaddition Reactions

Fluoroalkenes can participate in cycloaddition reactions, such as [2+2] and [4+2] (Diels-Alder) cycloadditions. The electron-deficient nature of the double bond makes them good dienophiles in Diels-Alder reactions. However, many fluoroalkenes, including TFE, show a preference for [2+2] cycloadditions, often proceeding through a stepwise diradical mechanism rather than a concerted [4+2] pathway, especially under kinetic control. This compound has also been shown to undergo [2+2] cycloaddition reactions. A quantitative comparison of the yields and rates of these reactions for DCDFE versus other fluoroalkenes would require specific experimental studies under identical conditions.

Polymerization

Fluoroalkenes are important monomers for the production of fluoropolymers. TFE is well-known for its rapid, and sometimes explosive, exothermic polymerization to form polytetrafluoroethylene (PTFE). HFP, on the other hand, does not readily homopolymerize. The ability of DCDFE to polymerize is also known, though less characterized in comparison to TFE. The polymerization behavior is highly dependent on the substituents on the double bond.

Experimental Protocols

Synthesis of this compound via Dehalogenation

This protocol is adapted from a literature procedure and describes a common method for the synthesis of DCDFE.

Materials:

  • 1,1,1,2-Tetrachloro-2,2-difluoroethane

  • Zinc powder

  • Methanol

  • Zinc chloride (catalyst)

  • 500-mL three-necked round-bottomed flask

  • Separatory funnel

  • Thermometer

  • Fractionating column and condenser

  • Ice bath and Dry Ice-acetone bath

Procedure:

  • Equip a 500-mL three-necked round-bottomed flask with a separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a cooled receiver.

  • Charge the flask with 150 mL of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

  • Heat the mixture to 60–63 °C.

  • Prepare a solution of 122.4 g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol and place it in the separatory funnel.

  • Add a small portion of the ethane solution to the heated zinc suspension. The reaction should become moderately vigorous.

  • Continue the dropwise addition of the ethane solution at a rate that maintains a steady reflux and a distillation temperature of 18–22 °C at the head of the column.

  • After the addition is complete, continue heating for another hour to ensure complete reaction and distillation of the product.

  • The collected this compound will have a boiling point of approximately 19 °C.[11]

Representative [2+2] Cycloaddition Reaction

Materials:

  • This compound (or other fluoroalkene)

  • Alkene or diene partner (e.g., 3-methylbuta-1,2-diene)

  • High-pressure reaction vessel (autoclave)

  • Solvent (if necessary)

Procedure:

  • Place the alkene or diene partner in a high-pressure reaction vessel.

  • If a solvent is used, add it to the vessel.

  • Cool the vessel and carefully introduce a measured amount of the volatile fluoroalkene (e.g., DCDFE).

  • Seal the reaction vessel securely.

  • Heat the vessel to the desired reaction temperature (e.g., 100-200 °C) for a specified period (e.g., several hours to days).

  • After cooling the vessel to room temperature, carefully vent any unreacted gaseous fluoroalkene into a cold trap or a suitable scrubbing solution.

  • Open the vessel and isolate the product mixture.

  • Purify the cycloadducts by distillation or chromatography and characterize them using spectroscopic methods (NMR, GC-MS).

Signaling Pathways and Biological Reactivity

The high reactivity of some haloalkenes can lead to toxicity. A key metabolic pathway involved in the detoxification and, in some cases, bioactivation of xenobiotics like DCDFE is glutathione conjugation.

Glutathione Conjugation Pathway of DCDFE

This compound is known to be nephrotoxic, and its toxicity is linked to its metabolism. The initial step is the conjugation with glutathione (GSH), a tripeptide present in cells that plays a crucial role in detoxification. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can then be further metabolized, and in the case of some haloalkenes, this can lead to the formation of a reactive thiol that can cause cellular damage.

GlutathioneConjugation DCDFE This compound (CCl₂=CF₂) GS_conjugate S-(1,1-dichloro-2,2-difluorovinyl)glutathione DCDFE->GS_conjugate GSH Glutathione (GSH) GSH->GS_conjugate GST Glutathione S-Transferase (GST) GST->GS_conjugate Reactive_Thiol Reactive Thiol GS_conjugate->Reactive_Thiol via C-S lyase Metabolism Further Metabolism Toxicity Nephrotoxicity Reactive_Thiol->Toxicity Covalent binding to macromolecules

Glutathione conjugation pathway of this compound.

Experimental Workflow for Comparative Reactivity Studies

To quantitatively compare the reactivity of different fluoroalkenes, a standardized experimental workflow is crucial.

ReactivityWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_analysis Data Analysis Fluoroalkene Select Fluoroalkenes (DCDFE, TFE, HFP) Setup Set up Parallel Reactions under Identical Conditions (Temp, Conc., Solvent) Fluoroalkene->Setup Reagent Choose Common Reagent (e.g., Nucleophile, Radical Initiator, Diene) Reagent->Setup Monitor Monitor Reaction Progress (e.g., GC, NMR, HPLC) Setup->Monitor Kinetics Determine Reaction Rates and Rate Constants Monitor->Kinetics Products Identify and Quantify Reaction Products Monitor->Products Compare Compare Kinetic Data and Product Distributions Kinetics->Compare Products->Compare

Workflow for comparative reactivity studies of fluoroalkenes.

Conclusion

This compound exhibits a rich and varied reactivity profile characteristic of electron-deficient alkenes. While its reactivity in radical-initiated reactions is comparable to that of tetrafluoroethylene, its behavior in nucleophilic and cycloaddition reactions is influenced by the presence of both chlorine and fluorine substituents. The available data suggests that DCDFE is a reactive monomer susceptible to nucleophilic attack and capable of undergoing cycloaddition and polymerization reactions. Further quantitative studies are needed to fully elucidate its relative reactivity in these areas compared to other commercially important fluoroalkenes. The understanding of its metabolic activation via glutathione conjugation is crucial for assessing its toxicological profile and for the safe handling of this compound in research and industrial settings.

References

Unraveling the Reactivity of 1,1-Dichloro-2,2-difluoroethylene: A Comparative Guide to Computational Studies of its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A noticeable scarcity of dedicated computational investigations into the reaction mechanisms of 1,1-dichloro-2,2-difluoroethylene (DCDFE) exists within publicly accessible scientific literature. However, by examining theoretical studies on structurally analogous halogenated ethylenes, researchers can infer and understand the probable reactive behavior of DCDFE. This guide provides a comparative overview of computational findings on key reaction pathways relevant to DCDFE, offering valuable insights for researchers, scientists, and professionals in drug development.

This document synthesizes available computational data on the reaction mechanisms of similar compounds to predict the reactivity of this compound. The primary reaction types covered include cycloaddition reactions, interactions with hydroxyl radicals, and thermal decomposition, which are crucial for understanding its synthetic applications, atmospheric fate, and potential metabolic pathways.

Comparative Analysis of Reaction Mechanisms

To provide a framework for understanding the potential reactivity of this compound, this section details computational studies on analogous compounds.

Cycloaddition Reactions

Historically, experimental studies on the cycloaddition of this compound with dienes have suggested a diradical mechanism. While specific computational data for DCDFE is limited, theoretical investigations into the cycloaddition of other halogenated ethylenes, such as tetrafluoroethylene (TFE), provide a valuable comparison. A 2020 computational study on the reaction of TFE with butadiene explored both the concerted [4+2] (Diels-Alder) and the stepwise (2+2) cycloaddition pathways.

The findings from this analogous system suggest that the stepwise (2+2) cycloaddition is kinetically preferred over the concerted Diels-Alder reaction. This preference is attributed to the high energy penalty associated with the pyramidalization of the fluorine-substituted carbons in the concerted transition state. A similar mechanistic preference can be anticipated for this compound due to the presence of bulky and electronegative halogen substituents on the double bond.

Reaction with Hydroxyl Radicals

The reaction of halogenated alkenes with hydroxyl (OH) radicals is a critical process in atmospheric chemistry and can be indicative of metabolic pathways. While no direct computational studies on the reaction of this compound with OH radicals were identified, research on similar molecules like 1,1-dichloroethylene provides insights.

Computational studies on the reaction of 1,1-dichloroethylene with OH radicals have shown that the reaction proceeds via the addition of the OH radical to the double bond, forming a radical adduct. This initial step is typically followed by either reaction with O2 or unimolecular decomposition. For this compound, two initial addition pathways are possible: addition to the C1 carbon (bearing the chlorine atoms) or addition to the C2 carbon (bearing the fluorine atoms). The relative energy barriers for these two pathways would dictate the initial regioselectivity of the reaction.

Thermal Decomposition

Understanding the thermal decomposition pathways of halogenated ethylenes is crucial for assessing their stability and potential for forming hazardous byproducts at elevated temperatures. Computational studies on the thermal decomposition of related small halogenated molecules often point towards unimolecular elimination of a hydrogen halide or a halogen molecule as the primary initial step. For this compound, which lacks hydrogen, the likely initial decomposition steps would involve either C-Cl or C-F bond cleavage, or the elimination of Cl2 or F2. The relative bond dissociation energies (C-Cl bonds are generally weaker than C-F bonds) suggest that C-Cl bond scission would be the more favorable initial step in a radical-mediated decomposition pathway.

Quantitative Data from Analogous Computational Studies

The following table summarizes key quantitative data extracted from computational studies on compounds analogous to this compound. This data provides a comparative basis for estimating the energetic barriers and reaction enthalpies for similar reactions involving DCDFE.

Reaction TypeAnalogous CompoundReactant/RadicalComputational MethodCalculated Activation Energy (kcal/mol)Reference
[2+2] CycloadditionTetrafluoroethyleneButadieneDLPNO-UCCSD(T)Lower than the Diels-Alder transition state
Reaction with OH1,1-dichloroethyleneOH radicalQRRK theory / ab initioComplex temperature dependence

Experimental and Computational Protocols

The methodologies employed in the cited computational studies provide a template for future theoretical investigations on this compound.

Computational Chemistry Methods

The computational study on the cycloaddition of tetrafluoroethylene with butadiene utilized Density Functional Theory (DFT) and high-level ab initio methods. The geometries of reactants, transition states, and products were optimized using a specified DFT functional and basis set. To obtain more accurate energy values, single-point energy calculations were performed using the Domain-Based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-UCCSD(T)) method. This approach provides a good balance between computational cost and accuracy for systems of this size.

For the investigation of the reaction of 1,1-dichloroethylene with OH radicals, a combination of experimental techniques (laser photolysis/laser-induced fluorescence) and theoretical calculations (QRRK theory and ab initio methods) was used to model the reaction kinetics over a wide range of temperatures. The ab initio calculations were employed to determine the energies of stationary points on the potential energy surface, which were then used as input for the QRRK theory calculations to predict temperature- and pressure-dependent rate coefficients.

Visualizing Reaction Pathways

The following diagrams illustrate a plausible reaction mechanism for the [2+2] cycloaddition of this compound with a generic diene, based on the mechanisms proposed for analogous halogenated ethylenes. An experimental workflow for studying such gas-phase reactions is also presented.

G cluster_reactants Reactants cluster_ts Transition State cluster_int Intermediate cluster_product Product R1 This compound TS Diradical Transition State R1->TS Formation of first C-C bond R2 Diene R2->TS Formation of first C-C bond Int Diradical Intermediate TS->Int Stabilization P [2+2] Cycloadduct Int->P Ring closure

Caption: Proposed diradical mechanism for the [2+2] cycloaddition of DCDFE.

G cluster_prep cluster_reaction cluster_analysis cluster_comp Reactant_Prep Prepare gas-phase reactants (DCDFE and Diene) Flow_Reactor Introduce reactants into a temperature-controlled flow reactor Reactant_Prep->Flow_Reactor Sampling Sample reaction mixture at various time points Flow_Reactor->Sampling GCMS Analyze samples using Gas Chromatography-Mass Spectrometry (GC-MS) Sampling->GCMS Kinetic_Analysis Determine reaction kinetics and product distribution GCMS->Kinetic_Analysis Mechanism_Validation Compare computational results with experimental data to validate mechanism Kinetic_Analysis->Mechanism_Validation DFT_Calc Perform DFT calculations to model potential energy surface DFT_Calc->Mechanism_Validation

Caption: Experimental workflow for studying gas-phase reactions of DCDFE.

A Spectroscopic Showdown: Distinguishing 1,1- and 1,2-Isomers of Dichlorodifluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 1,1-dichloro-2,2-difluoroethylene and its 1,2-dichloro-1,2-difluoroethylene (cis and trans) isomers. This guide provides a comparative analysis of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The dichlorodifluoroethylene (C₂Cl₂F₂) isomers, specifically this compound and the cis- and trans- isomers of 1,2-dichloro-1,2-difluoroethylene, are important intermediates in the synthesis of various fluorinated compounds.[1] Accurate and efficient differentiation of these isomers is crucial for quality control and reaction monitoring. This guide provides a detailed spectroscopic comparison to facilitate their unambiguous identification.

At a Glance: Key Spectroscopic Differentiators

A summary of the key quantitative spectroscopic data for the three isomers is presented below, allowing for rapid comparison.

Spectroscopic TechniqueThis compoundcis-1,2-dichloro-1,2-difluoroethylenetrans-1,2-dichloro-1,2-difluoroethylene
Infrared (IR) Spectroscopy C=C Stretch: ~1730 cm⁻¹C=C Stretch: ~1700 cm⁻¹C=C Stretch: ~1715 cm⁻¹
C-F Stretch: ~1250, 1100 cm⁻¹C-F Stretch: ~1180, 950 cm⁻¹C-F Stretch: ~1200, 900 cm⁻¹
C-Cl Stretch: ~850 cm⁻¹C-Cl Stretch: ~800 cm⁻¹C-Cl Stretch: ~830 cm⁻¹
¹⁹F NMR Spectroscopy SingletSingletSinglet
Chemical Shift (δ) ppm~ -88 ppm~ -119 ppm~ -115 ppm
¹³C NMR Spectroscopy C=C: ~135 ppm (CCl₂), ~145 ppm (CF₂)C=C: ~125 ppmC=C: ~128 ppm
Chemical Shift (δ) ppm
Mass Spectrometry (MS) Molecular Ion (m/z): 132, 134, 136Molecular Ion (m/z): 132, 134, 136Molecular Ion (m/z): 132, 134, 136
Key Fragments (m/z)97 [M-Cl]⁺, 66 [CCl₂]⁺, 50 [CF₂]⁺97 [M-Cl]⁺, 63 [CClF]⁺97 [M-Cl]⁺, 63 [CClF]⁺

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of volatile compounds like the dichlorodifluoroethylene isomers.

G cluster_sample Sample Preparation cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Volatile Isomer Sample GasCell Introduction into Gas Cell Sample->GasCell Gas Phase NMRTube Condensation into NMR Tube with Deuterated Solvent Sample->NMRTube Liquid Phase GC Injection into GC-MS Sample->GC Gas/Liquid Phase IR FTIR Spectrometer GasCell->IR IRData IR Spectrum Acquisition IR->IRData Compare Comparative Analysis of Spectra IRData->Compare NMRSpec NMR Spectrometer NMRTube->NMRSpec NMRData ¹H, ¹³C, ¹⁹F NMR Spectra Acquisition NMRSpec->NMRData NMRData->Compare MS Mass Spectrometer GC->MS MSData Mass Spectrum Acquisition MS->MSData MSData->Compare Identify Isomer Identification Compare->Identify

Caption: Experimental workflow for the spectroscopic analysis of dichlorodifluoroethylene isomers.

Detailed Spectroscopic Comparison

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for distinguishing these isomers based on their characteristic vibrational frequencies.

This compound: This isomer belongs to the C₂ᵥ point group. Its most prominent IR bands are associated with the C=C stretching vibration, and the distinct C-F and C-Cl stretching frequencies of the CF₂ and CCl₂ groups, respectively.

1,2-dichloro-1,2-difluoroethylene (cis and trans): The cis-isomer (C₂ᵥ symmetry) and trans-isomer (C₂ₕ symmetry) exhibit different IR and Raman activities for their vibrational modes due to their different symmetries. The trans-isomer has a center of inversion, leading to the rule of mutual exclusion (vibrations that are IR active are Raman inactive, and vice versa). The cis-isomer does not have a center of inversion, and many of its vibrations are both IR and Raman active. Key distinguishing features are the positions of the C=C, C-F, and C-Cl stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹⁹F and ¹³C NMR spectroscopy provide clear differentiation of the isomers.

¹⁹F NMR Spectroscopy: Due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus, ¹⁹F NMR is particularly useful.[2]

  • This compound: The two fluorine atoms are chemically equivalent, resulting in a single resonance (a singlet).

  • cis-1,2-dichloro-1,2-difluoroethylene: The two fluorine atoms are also chemically equivalent, giving rise to a singlet at a distinct chemical shift from the 1,1-isomer.

  • trans-1,2-dichloro-1,2-difluoroethylene: Similarly, the two equivalent fluorine atoms produce a single resonance at a chemical shift different from both the 1,1- and cis-1,2-isomers.

¹³C NMR Spectroscopy:

  • This compound: Two distinct resonances are expected for the two carbon atoms of the double bond (CCl₂ and CF₂), each being split by the fluorine atoms.

  • cis- and trans-1,2-dichloro-1,2-difluoroethylene: Due to symmetry, both the cis and trans isomers will each show a single resonance for the two equivalent carbon atoms in the double bond. However, the chemical shifts of the cis and trans isomers are different.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the dichlorodifluoroethylene isomers results in the formation of a molecular ion and characteristic fragment ions.

All three isomers will exhibit a molecular ion peak cluster at m/z 132, 134, and 136, corresponding to the different isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks (approximately 9:6:1) are indicative of the presence of two chlorine atoms.

The fragmentation patterns, however, can aid in differentiation:

  • This compound: Key fragments include the loss of a chlorine atom [M-Cl]⁺ (m/z 97), and fragments corresponding to [CCl₂]⁺ (m/z 66) and [CF₂]⁺ (m/z 50).

  • 1,2-dichloro-1,2-difluoroethylene (cis and trans): These isomers will also show the [M-Cl]⁺ fragment. A significant fragment at m/z 63, corresponding to [CClF]⁺, is a key indicator for the 1,2-isomers. While the mass spectra of the cis and trans isomers are very similar, subtle differences in the relative intensities of fragment ions may be observed.

Logical Relationship in Spectroscopic Comparison

The following diagram illustrates the logical process of differentiating the isomers based on their spectroscopic data.

G Start Unknown Dichlorodifluoroethylene Isomer NMR19F ¹⁹F NMR Start->NMR19F IRSpec IR Spectroscopy Start->IRSpec MSSpec Mass Spectrometry Start->MSSpec NMR13C ¹³C NMR Start->NMR13C Isomer11 1,1-isomer NMR19F->Isomer11 δ ≈ -88 ppm Isomer12cis cis-1,2-isomer NMR19F->Isomer12cis δ ≈ -119 ppm Isomer12trans trans-1,2-isomer NMR19F->Isomer12trans δ ≈ -115 ppm IRSpec->Isomer11 Distinct CCl₂ & CF₂ stretches IRSpec->Isomer12cis Characteristic fingerprint IRSpec->Isomer12trans Characteristic fingerprint (Mutual Exclusion Principle) MSSpec->Isomer11 [CCl₂]⁺, [CF₂]⁺ fragments MSSpec->Isomer12cis [CClF]⁺ fragment MSSpec->Isomer12trans [CClF]⁺ fragment NMR13C->Isomer11 Two C=C signals NMR13C->Isomer12cis One C=C signal (δ ≈ 125 ppm) NMR13C->Isomer12trans One C=C signal (δ ≈ 128 ppm)

References

A Comparative Guide to Fluoropolymer Performance: Featuring 1,1-Dichloro-2,2-difluoroethylene-derived Polymers and Market-Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-performance polymers is critical. Fluoropolymers are renowned for their exceptional thermal stability, chemical inertness, and unique surface properties. This guide provides a detailed comparison of the performance characteristics of polymers derived from 1,1-dichloro-2,2-difluoroethylene against other widely used fluoropolymers, supported by experimental data and standardized testing protocols.

Introduction to Poly(this compound)

Polymers derived from this compound (VDF2Cl2) represent a unique subset of fluorinated polymers due to the presence of chlorine atoms in their structure. While the monomer is a known chemical intermediate, comprehensive performance data for its homopolymer is not widely available in commercial or academic literature, suggesting it is not as commonly used as other fluoropolymers like PTFE or PVDF.

The synthesis of the monomer, this compound, has been documented through methods such as the zinc dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane in methanol or the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane.[1] Early research from 1968 investigated the thermal degradation of poly(1,1‐dichloro‐2,2‐difluoroethylene), indicating its behavior at elevated temperatures, though direct comparative data with other fluoropolymers under modern testing standards is scarce.

Performance Comparison of Major Fluoropolymers

Due to the limited data on poly(this compound), this guide will focus on a comparative analysis of the most prevalent fluoropolymers in research and industry: Polytetrafluoroethylene (PTFE), Polyvinylidene Fluoride (PVDF), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy Alkane (PFA), and Ethylene Tetrafluoroethylene (ETFE).

These materials are compared across key performance indicators critical for applications in laboratory equipment, chemical processing, and pharmaceutical manufacturing.

Table 1: Mechanical and Thermal Properties of Common Fluoropolymers
PropertyTest MethodUnitPTFEPVDFFEPPFAETFE
Specific Gravity ASTM D792-2.171.782.152.151.74
Tensile Strength ASTM D638MPa (psi)17 (2500)54 (7830)23 (3400)27 (4000)48 (6960)
Elongation at Break ASTM D638%200-50020-150250-350300200-500
Flexural Modulus ASTM D790GPa (kpsi)0.675 (98)2.3 (333.5)0.700 (101.5)0.655 (95)1.4 (203)
Hardness ASTM D2240Shore D6079576275
Melting Point ASTM D3418°C (°F)327 (621)177 (352)270 (518)305 (581)275 (527)
Max. Continuous Service Temp. -°C (°F)260 (500)[2]149 (300)204 (400)[2]260 (500)[2]149 (300)

Data sourced from Fluorotherm and Curbell Plastics public data sheets.[3][4]

Table 2: Electrical and Chemical Properties of Common Fluoropolymers
PropertyTest MethodUnitPTFEPVDFFEPPFAETFE
Dielectric Strength ASTM D149V/µm18-538079
Dielectric Constant (1 MHz) ASTM D150-2.18.42.12.12.6
Volume Resistivity ASTM D257ohm-cm>10¹⁸>10¹⁴>10¹⁸>10¹⁸>10¹⁷
Chemical Resistance General-ExcellentExcellentExcellentExcellentExcellent
UV Resistance General-PoorGoodExcellentExcellentExcellent
Water Absorption (24 hr) ASTM D570%<0.010.04<0.010.030.03

Data sourced from Fluorotherm and other publicly available material datasheets.[3]

Experimental Methodologies

The data presented in the tables above are derived from standardized testing protocols to ensure comparability. Below are summaries of the key experimental methods cited:

  • ASTM D792 - Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement: This method determines the specific gravity of solid plastics by weighing a sample in air and then suspended in a liquid of known density.

  • ASTM D638 - Standard Test Method for Tensile Properties of Plastics: This test measures the force required to pull a specimen to its breaking point to determine properties like tensile strength and elongation. The specimen is clamped into a tensile testing machine and subjected to a controlled tensile force until it fails.

  • ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials: This method measures the force required to bend a beam of plastic material under a three-point loading system. The data is used to calculate the flexural modulus, an indicator of stiffness.

  • ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness: This test uses a durometer to measure the indentation hardness of materials. The Shore D scale is typically used for harder plastics.

  • ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point by measuring the amount of heat required to increase the temperature of a sample.

  • ASTM D149 - Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies: This test measures the maximum voltage a material can withstand before electrical breakdown occurs.

  • ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulating Materials: This method covers the determination of the dielectric constant, which is the ratio of the capacitance of a capacitor with the material as the dielectric to that of the same capacitor with a vacuum as the dielectric.

  • ASTM D257 - Standard Test Methods for DC Resistance or Conductance of Insulating Materials: This test measures the volume resistivity, which is the resistance to leakage current through the body of an insulating material.

Visualizing Fluoropolymer Relationships

To better understand the synthesis and structural differences of these polymers, the following diagrams are provided.

Workflow for Fluoropolymer Synthesis

The synthesis of most fluoropolymers, including PTFE and PVDF, typically proceeds via a free-radical polymerization mechanism. The following workflow illustrates the key stages of this process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide, AIBN) FreeRadical Free Radicals (R•) Initiator->FreeRadical Decomposition (Heat, UV) Monomer Fluoroalkene Monomer (e.g., TFE, VDF) FreeRadical->Monomer Attack GrowingChain Growing Polymer Chain (R-M•) Monomer->GrowingChain Addition GrowingChain->Monomer Chain Growth Polymer Final Polymer Chain GrowingChain->Polymer Combination or Disproportionation

Caption: Generalized workflow for free-radical polymerization of fluoropolymers.

Structural Comparison of Monomers

The performance of a fluoropolymer is intrinsically linked to the structure of its monomer unit. The diagram below illustrates the structural differences between the monomer of poly(this compound) and other common fluoropolymer monomers.

G VDF2Cl2 This compound (VDF2Cl2) C F F = C Cl Cl TFE Tetrafluoroethylene (TFE) C F F = C F F VDF Vinylidene Fluoride (VDF) C H H = C F F ETFE_monomers Ethylene & Tetrafluoroethylene C H H = C H H C F F = C F F Polymer_Root Monomer Structure Determines Polymer Properties Polymer_Root->VDF2Cl2 Polymer_Root->TFE Polymer_Root->VDF Polymer_Root->ETFE_monomers

Caption: Structural comparison of key fluoropolymer monomers.

Conclusion

While poly(this compound) remains a material with limited publicly available performance data, the family of fluoropolymers offers a wide range of high-performance options for demanding scientific and industrial applications.

  • PTFE stands out for its superior thermal stability and chemical inertness, making it a gold standard for non-reactive and high-temperature applications, though it has lower mechanical strength.[2][5]

  • PVDF provides a balance of excellent chemical resistance with superior mechanical properties like high tensile strength and rigidity compared to PTFE, making it suitable for structural components.[6][7][8]

  • FEP and PFA are melt-processable alternatives to PTFE, offering similar properties but with greater ease of fabrication into complex shapes.[2] PFA generally has a higher continuous service temperature than FEP.[2]

  • ETFE is noted for its excellent mechanical strength and lightweight nature, often used in architectural and coating applications.[2]

The choice between these materials requires a careful evaluation of the specific demands of the application, including chemical exposure, temperature range, mechanical stress, and processing requirements. This guide provides the foundational data and methodologies to aid researchers and professionals in making an informed decision.

References

A Comparative Guide to the Validation of Analytical Methods for 1,1-Dichloro-2,2-difluoroethylene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of volatile organic compounds (VOCs) like 1,1-Dichloro-2,2-difluoroethylene is critical for environmental monitoring, occupational safety, and quality control. This guide provides a comparative overview of the primary analytical methods for its detection, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with two common sample introduction techniques: Purge and Trap for aqueous matrices and Thermal Desorption for air analysis.

Due to the limited availability of specific public validation data for this compound, this guide leverages performance data from closely related volatile halogenated hydrocarbons analyzed using analogous validated methods. This approach provides a robust framework for establishing and validating analytical procedures for the target analyte.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of Purge and Trap GC-MS and Thermal Desorption GC-MS for the analysis of volatile halogenated compounds, offering a benchmark for the validation of methods for this compound.

Performance MetricPurge and Trap GC-MS (Aqueous Samples)Thermal Desorption GC-MS (Air Samples)
Limit of Detection (LOD) 0.1 - 1 µg/L0.05 - 0.5 µg/m³
Limit of Quantitation (LOQ) 0.5 - 5 µg/L0.2 - 2 µg/m³
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 80 - 120%70 - 130%
Precision (% RSD) < 15%< 20%

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical methods. Below are representative protocols for the analysis of volatile halogenated compounds, adaptable for this compound.

Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS) for Aqueous Samples

This method is suitable for the determination of this compound in water samples. The protocol is based on established EPA methodologies for volatile organic compounds.

a. Sample Preparation:

  • Collect water samples in 40 mL amber glass vials with screw caps and PTFE-lined septa.

  • Ensure no headspace is present in the vials.

  • If required, preserve the sample by adding a reducing agent (e.g., ascorbic acid) to quench residual chlorine.

  • Store samples at 4°C until analysis.

b. Instrumentation and Conditions:

  • Purge and Trap System:

    • Purge gas: Helium at 40 mL/min for 11 minutes.

    • Purge temperature: Ambient.

    • Trap: Tenax® or a multi-sorbent trap.

    • Desorption temperature: 250°C for 2 minutes.

    • Bake temperature: 270°C for 8 minutes.

  • Gas Chromatograph (GC):

    • Column: Rtx-VMS, 30 m x 0.25 mm ID x 1.4 µm film thickness (or equivalent).

    • Oven program: 40°C (hold 3 min), ramp to 220°C at 10°C/min, hold 2 min.

    • Carrier gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode.

  • Mass Spectrometer (MS):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 35-300 amu.

    • Scan mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

c. Calibration:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards in reagent water, typically ranging from 0.5 to 100 µg/L.

  • Analyze the standards using the same procedure as the samples to construct a calibration curve.

Thermal Desorption Gas Chromatography-Mass Spectrometry (GC-MS) for Air Samples

This method is ideal for monitoring this compound in ambient or indoor air. The protocol is based on standard methods for VOC analysis in air.

a. Sample Collection:

  • Use conditioned stainless steel thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA, Carbopack™ B).

  • Draw a known volume of air through the tube using a calibrated personal or area sampling pump at a flow rate of 50-200 mL/min.

  • Cap the tubes securely after sampling and store them at 4°C.

b. Instrumentation and Conditions:

  • Thermal Desorber:

    • Tube desorption: 280°C for 10 minutes with a helium flow of 50 mL/min.

    • Focusing trap: Cooled to -10°C during tube desorption.

    • Trap desorption: Rapidly heat to 300°C and hold for 3 minutes to inject the sample into the GC.

  • Gas Chromatograph (GC):

    • Column: DB-624, 60 m x 0.25 mm ID x 1.4 µm film thickness (or equivalent).

    • Oven program: 35°C (hold 5 min), ramp to 230°C at 8°C/min, hold 5 min.

    • Carrier gas: Helium at a constant flow of 1.5 mL/min.

  • Mass Spectrometer (MS):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 35-350 amu.

    • Scan mode: Full scan or SIM mode.

c. Calibration:

  • Prepare calibration standards by injecting known amounts of a this compound standard solution onto clean sorbent tubes and purging with helium to remove the solvent.

  • Alternatively, use a certified gas standard and a dynamic dilution system to load the tubes with known concentrations.

  • Analyze the standards to generate a calibration curve.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure the reliability of the data. The following diagram illustrates a typical workflow for method validation.

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards linearity Linearity & Range prepare_standards->linearity lod_loq LOD & LOQ Determination prepare_standards->lod_loq accuracy Accuracy (Recovery) prepare_standards->accuracy precision Precision (Repeatability & Intermediate) prepare_standards->precision specificity Specificity / Selectivity prepare_standards->specificity robustness Robustness prepare_standards->robustness data_analysis Data Analysis & Statistical Evaluation linearity->data_analysis lod_loq->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis robustness->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: A generalized workflow for the validation of an analytical method.

This comprehensive guide provides a foundational understanding of the methods and validation parameters necessary for the accurate detection of this compound. By adapting these protocols and adhering to a rigorous validation workflow, researchers can ensure the generation of high-quality, reliable data.

Comparative Kinetic Analysis of 1,1-Dichloro-2,2-difluoroethylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the reaction kinetics of 1,1-Dichloro-2,2-difluoroethylene (DCDFE) compared with other halogenated alkenes, supported by experimental data and detailed methodologies.

Introduction

This compound (DCDFE), a halogenated alkene, is of significant interest due to its presence in various chemical processes and its potential environmental impact. Understanding the kinetics of its reactions with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O₃), and chlorine (Cl) atoms is crucial for assessing its atmospheric lifetime and degradation pathways. This guide provides a comparative analysis of the reaction kinetics of DCDFE with these species, alongside data for other relevant halogenated alkenes. The information presented herein is vital for researchers in atmospheric chemistry, environmental science, and for professionals involved in the development and risk assessment of chemicals.

Data Presentation: Reaction Rate Coefficients

The following tables summarize the experimentally determined rate coefficients for the gas-phase reactions of DCDFE and comparable halogenated alkenes with Cl atoms, OH radicals, and ozone at or near 298 K.

Table 1: Rate Coefficients for the Reaction of Halogenated Alkenes with Cl Atoms

CompoundFormulak_Cl (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference Compound
This compound C₂Cl₂F₂ (7.1 ± 1.1) x 10⁻¹¹ 293 ± 2 Hexafluoro-1,3-butadiene
TetrafluoroethyleneC₂F₄(6.6 ± 1.0) x 10⁻¹¹293 ± 2Hexafluoro-1,3-butadiene
cis-1,2-Dichloro-1,2-difluoroethylenecis-C₂Cl₂F₂(6.5 ± 1.0) x 10⁻¹¹293 ± 2Hexafluoro-1,3-butadiene
1,1-DichloroethyleneC₂H₂Cl₂---
trans-1,2-Dichloroethylenetrans-C₂H₂Cl₂---

Table 2: Rate Coefficients for the Reaction of Halogenated Alkenes with OH Radicals

CompoundFormulak_OH (cm³ molecule⁻¹ s⁻¹)Temperature (K)
This compound C₂Cl₂F₂ No experimental data found -
1,1-DichloroethyleneC₂H₂Cl₂(1.81 ± 0.36) x 10⁻¹² exp((511 ± 71)/T)291-640
trans-1,2-Dichloroethylenetrans-C₂H₂Cl₂(9.75 ± 1.14) x 10⁻¹⁸ T¹·⁷³ exp((727 ± 46)/T)293-720
(E)-1,2-DifluoroetheneC₂H₂F₂(8.42 ± 1.29) x 10⁻¹²298 ± 2

Table 3: Rate Coefficients for the Reaction of Halogenated Alkenes with Ozone

CompoundFormulak_O₃ (cm³ molecule⁻¹ s⁻¹)Temperature (K)
This compound C₂Cl₂F₂ No experimental data found -
(E)-1,2-DifluoroetheneC₂H₂F₂(1.16 ± 0.07) x 10⁻¹⁸298 ± 2
trans-1,2-DichloroetheneC₂H₂Cl₂6.5 x 10³ (in aqueous solution, dm³ mol⁻¹ s⁻¹)Ambient
1,1-DichloroethyleneC₂H₂Cl₂110 (in aqueous solution, dm³ mol⁻¹ s⁻¹)Ambient

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are outlines of common experimental techniques used to determine the rate coefficients presented above.

Relative Rate Method

The relative rate method is a widely used technique for determining the rate constant of a reaction without needing to know the absolute concentration of the oxidant (e.g., OH, Cl).

Experimental Workflow:

G cluster_prep Mixture Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis A Introduce Reactant (e.g., DCDFE) B Introduce Reference Compound (known rate constant) A->B C Introduce Oxidant Precursor (e.g., Cl₂, O₃) B->C D Fill with Bath Gas (N₂ or Air) C->D E Initiate Reaction (e.g., UV Photolysis) D->E F Monitor Concentrations vs. Time (e.g., FTIR Spectroscopy) E->F G Plot ln([Reactant]₀/[Reactant]ₜ) vs. ln([Reference]₀/[Reference]ₜ) F->G H Determine Slope = k_Reactant / k_Reference G->H I Calculate k_Reactant H->I

Caption: Workflow for the relative rate method.

Detailed Steps:

  • Mixture Preparation: A mixture of the target compound (e.g., DCDFE), a reference compound with a well-known rate constant for the reaction of interest, and an oxidant precursor is prepared in a reaction chamber (e.g., a smog chamber) filled with a bath gas like N₂ or air.

  • Reaction Initiation: The reaction is initiated, typically by photolysis of the precursor to generate the desired oxidant (e.g., UV irradiation of Cl₂ to form Cl atoms, or photolysis of O₃ in the presence of water vapor to form OH radicals).

  • Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques like Fourier Transform Infrared (FTIR) spectroscopy.[1]

  • Data Analysis: The relative loss of the target compound to the reference compound is plotted. According to the equation: ln([Reactant]₀/[Reactant]ₜ) = (k_Reactant / k_Reference) * ln([Reference]₀/[Reference]ₜ) a plot of ln([Reactant]₀/[Reactant]ₜ) versus ln([Reference]₀/[Reference]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants. From the known rate constant of the reference compound, the rate constant for the target compound can be calculated.

Laser Photolysis - Laser-Induced Fluorescence (LP-LIF)

The LP-LIF technique is an absolute method used to directly measure the rate of reaction of a radical species.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis A Flow Reactor containing Reactant Gas Mixture B Pulsed Laser Photolysis: Generate Radicals (e.g., OH) A->B C Probe Laser: Excite Radicals at specific wavelength B->C D Detect Fluorescence Signal C->D E Vary Time Delay between Photolysis and Probe Pulses C->E F Record Fluorescence Decay D->F G Plot ln(Fluorescence Signal) vs. Time F->G H Determine Pseudo-First-Order Rate Constant (k') G->H I Plot k' vs. [Reactant] H->I J Slope of the plot = k_bimolecular I->J

Caption: Workflow for the LP-LIF technique.

Detailed Steps:

  • Radical Generation: A short pulse of laser light (photolysis laser) is used to photolyze a precursor molecule in a flow reactor, generating a known concentration of radicals (e.g., OH).[2]

  • Radical Excitation and Detection: A second laser (probe laser), tuned to a specific wavelength, excites the radicals. The subsequent fluorescence is detected by a photomultiplier tube.

  • Kinetic Measurement: The time delay between the photolysis and probe laser pulses is varied, allowing for the measurement of the radical concentration as a function of time after their generation.[2]

  • Data Analysis: In the presence of a reactant in excess, the decay of the radical concentration follows pseudo-first-order kinetics. By measuring the decay rate at different reactant concentrations, the bimolecular rate constant for the reaction can be determined from the slope of a plot of the pseudo-first-order rate constant versus the reactant concentration.[2]

Discussion of Reaction Mechanisms

The reactions of halogenated alkenes with atmospheric oxidants can proceed through different pathways, influencing the final products and their environmental impact.

Reaction with Cl and OH Radicals

For unsaturated compounds like DCDFE, the dominant reaction pathway with Cl and OH radicals is electrophilic addition to the double bond. This forms a radical adduct which can then undergo further reactions.

Reaction Pathway with Chlorine Atoms:

G DCDFE C₂Cl₂F₂ Adduct [C₂Cl₃F₂]• (Radical Adduct) DCDFE->Adduct + Cl• Cl Cl• RO2 [C₂Cl₃F₂O₂]• Adduct->RO2 + O₂ Products Oxidation Products (e.g., CClF₂C(O)Cl) O2 O₂ RO2->Products Further Reactions

Caption: Reaction of DCDFE with a chlorine atom.

In the presence of oxygen, the initial radical adduct rapidly adds O₂ to form a peroxy radical, which then undergoes further reactions to form stable oxidation products. For the reaction of DCDFE with Cl atoms in the presence of O₂, chlorodifluoroacetyl chloride (CClF₂C(O)Cl) has been identified as a major product.[3][4]

Thermal Decomposition

Information on the thermal decomposition of DCDFE is scarce in the reviewed literature. However, studies on similar halogenated hydrocarbons suggest that at high temperatures, decomposition can occur through the elimination of halogen atoms or hydrogen halides (if present), or through C-C bond cleavage. For instance, the thermal decomposition of dichlorodifluoromethane has been studied in thermal plasma, leading to the formation of various smaller molecules and radicals.[5] It is plausible that the thermal decomposition of DCDFE would lead to the formation of smaller halogenated compounds and potentially soot under certain conditions.

Comparison with Alternatives

The kinetic data presented allows for a comparison of the atmospheric reactivity of DCDFE with other halogenated alkenes.

  • Reaction with Cl atoms: The rate coefficient for the reaction of DCDFE with Cl atoms is very similar to that of tetrafluoroethylene and cis-1,2-dichloro-1,2-difluoroethylene.[3][4] This suggests that the presence of both chlorine and fluorine atoms on the double bond does not significantly alter the reactivity towards Cl atoms compared to fully fluorinated or other mixed halogenated ethylenes. The high rate constants for all these compounds indicate that reaction with Cl atoms can be a significant atmospheric sink in regions with high chlorine atom concentrations, such as the marine boundary layer.

  • Reaction with OH radicals: While no direct experimental data was found for DCDFE, a comparison with other dichloroethenes suggests that the reaction with OH radicals is likely to be a significant atmospheric removal process. The rate constants for 1,1-dichloroethylene and trans-1,2-dichloroethylene are on the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹, indicating atmospheric lifetimes with respect to OH reaction on the order of days to weeks.[6]

  • Reaction with Ozone: Similarly, no gas-phase kinetic data for the reaction of DCDFE with ozone was found. The available data for other chloroethenes in aqueous solution show a wide range of reactivity.[7] Generally, the reactivity of alkenes with ozone is lower than with OH radicals.

Conclusion

This guide provides a comparative overview of the kinetic studies of this compound reactions. The reaction of DCDFE with atomic chlorine is rapid, with a rate constant comparable to other fluoro- and chloro-substituted ethylenes. While direct experimental data for the reactions of DCDFE with OH radicals and ozone are currently lacking, comparisons with structurally similar compounds suggest that the reaction with OH radicals is likely a significant atmospheric loss process. Further experimental and theoretical studies are needed to fully characterize the atmospheric fate of DCDFE. The provided experimental protocols and reaction pathway diagrams offer a foundational understanding for researchers and professionals working with this and similar compounds.

References

"yield comparison of different synthetic methods for 1,1-Dichloro-2,2-difluoroethylene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methods for obtaining 1,1-dichloro-2,2-difluoroethylene (DCDFE), a valuable precursor in the synthesis of various fluorinated compounds. The following sections detail the reported yields, experimental protocols, and a comparative analysis of different synthetic routes to aid researchers in selecting the most suitable method for their specific needs.

Yield Comparison of Synthetic Methods

The selection of a synthetic route for this compound often depends on the desired yield, available starting materials, and reaction conditions. Below is a summary of the reported yields for various methods.

Synthetic MethodStarting MaterialReagents/CatalystReported Yield (%)
Zinc Dehalogenation1,1,1,2-Tetrachloro-2,2-difluoroethaneZinc powder, Zinc chloride, Methanol89-95%[1]
Dehydrochlorination1,2,2-Trichloro-1,1-difluoroethaneSodium hydroxide or Potassium hydroxide in methanolData not available
Catalytic Dehydrochlorination1,2,2-Trichloro-1,1-difluoroethaneActivated carbon with Barium chloride or Strontium chlorideData not available
Thermal Cleavage1,2,2-Trichloro-1,1-difluoroethaneHigh temperature (590°C)Data not available
Thermal Cleavage of Cyclobutane1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutaneHigh temperature (650°C) over aluminum fluorideData not available

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Zinc Dehalogenation of 1,1,1,2-Tetrachloro-2,2-difluoroethane[1]

This method stands out for its high reported yield and well-documented procedure.

Procedure:

  • A 500-mL three-necked round-bottomed flask is equipped with a 100-mL separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared 100-mL receiver.

  • The flask is charged with 150 mL of methanol, 42.2 g (0.65 g-atom) of powdered zinc, and 0.2 g of zinc chloride.

  • The condenser is circulated with acetone cooled in a dry ice-acetone bath, and the receiver is immersed in an ice-water bath.

  • The mixture in the flask is heated to 60–63°C.

  • A solution of 122.4 g (0.6 mole) of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol is added dropwise from the separatory funnel. An initial 10–15 mL portion is added over a few minutes.

  • The reaction is typically vigorous, and refluxing of the product, this compound, will be observed. The heating bath should be removed at this point.

  • The addition of the tetrachlorodifluoroethane solution is continued at a rate that maintains the temperature at the head of the column between 18–22°C. The flask may require occasional shaking.

  • The rate of product distillation should be about half the rate of the reactant addition. The temperature in the distillation flask will drop to 45–50°C during the addition.

  • The addition takes approximately 45 minutes to 1 hour.

  • After the addition is complete, the heating bath is replaced, and the mixture is heated for another hour to complete the dehalogenation and distill the remaining product. The temperature in the flask will gradually rise to 69–70°C.

  • The collected product, 71–76 g (89–95% yield), is this compound, which distills at 18–21°C.

Dehydrochlorination of 1,2,2-Trichloro-1,1-difluoroethane[1]

General Procedure using Sodium Hydroxide:

  • 1,2,2-Trichloro-1,1-difluoroethane is treated with a solution of sodium hydroxide. The reaction likely requires heating to facilitate the elimination reaction. The product, this compound, being volatile, would be distilled from the reaction mixture.

General Procedure using Potassium Hydroxide in Aqueous Methanol: [1]

  • A solution of potassium hydroxide in aqueous methanol is used to effect the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane. The reaction conditions would be similar to the sodium hydroxide method, with the product being isolated by distillation.

Catalytic Dehydrochlorination over Activated Carbon[1]

This gas-phase method offers an alternative to solution-based reactions.

General Procedure:

  • Vapors of 1,2,2-trichloro-1,1-difluoroethane are passed over a bed of activated carbon impregnated with a catalyst such as barium chloride or strontium chloride at an elevated temperature. The product gas stream is then cooled to condense the this compound.

Thermal Cleavage[1]

High-temperature pyrolysis can also be employed to synthesize DCDFE.

General Procedure:

  • 1,2,2-Trichloro-1,1-difluoroethane is passed through a heated tube at approximately 590°C. The resulting products are then cooled and the desired this compound is isolated.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic pathways to this compound.

Synthetic_Pathways cluster_start Starting Materials cluster_product Product 1_1_1_2_Tetrachloro_2_2_difluoroethane 1,1,1,2-Tetrachloro- 2,2-difluoroethane 1_2_2_Trichloro_1_1_difluoroethane 1,2,2-Trichloro- 1,1-difluoroethane DCDFE 1,1-Dichloro- 2,2-difluoroethylene 1_2_2_Trichloro_1_1_difluoroethane->DCDFE Dehydrochlorination (NaOH or KOH) 1_2_2_Trichloro_1_1_difluoroethane->DCDFE   Catalytic Dehydrochlorination (Activated Carbon) 1_2_2_Trichloro_1_1_difluoroethane->DCDFE Thermal Cleavage (590°C) Cyclobutane_Precursor 1,1,2,2-Tetrachloro- 3,3,4,4-tetrafluorocyclobutane Cyclobutane_Precursor->DCDFE Thermal Cleavage (650°C)

Caption: Synthetic routes to this compound.

Concluding Remarks

The zinc dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane emerges as the most well-documented and highest-yielding method for the laboratory-scale synthesis of this compound. While other methods such as dehydrochlorination and thermal cleavage exist, the lack of readily available, specific yield data and detailed experimental protocols for these alternatives makes a direct quantitative comparison challenging. For researchers requiring a reliable and high-yield synthesis, the zinc dehalogenation method is recommended. Further investigation and optimization of the alternative routes could, however, present opportunities for process improvement, particularly for larger-scale industrial applications where factors such as cost and availability of starting materials are critical.

References

"cost-benefit analysis of using 1,1-Dichloro-2,2-difluoroethylene in industrial synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in industrial synthesis is a critical decision with far-reaching implications for cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of 1,1-Dichloro-2,2-difluoroethylene (DCDFE), a versatile fluorinated monomer, and compares its performance with key alternatives in major industrial applications.

Executive Summary

This compound (DCDFE), also known by its refrigerant designation R-1112a, is a valuable intermediate in the synthesis of specialty chemicals, including the anesthetic methoxyflurane and various fluoropolymers. Its unique chemical structure, possessing both chlorine and fluorine atoms on a double bond, imparts specific reactivity and properties to the resulting products. However, its use must be carefully weighed against its cost, potential health and environmental hazards, and the performance of alternative monomers. This guide will delve into a comparative analysis of DCDFE against prominent alternatives such as Tetrafluoroethylene (TFE), Vinylidene Fluoride (PVDF), and Chlorotrifluoroethylene (CTFE).

Cost-Benefit Analysis: DCDFE vs. Alternatives

The economic viability of using DCDFE in large-scale synthesis is a primary consideration. The following table summarizes the estimated industrial bulk pricing for DCDFE and its common alternatives. It is important to note that prices can fluctuate based on market demand, purity, and supplier.

ChemicalCAS NumberEstimated Industrial Price (USD/kg)Key Applications
This compound (DCDFE) 79-35-6$60 - $100+Methoxyflurane synthesis, specialty copolymers
Tetrafluoroethylene (TFE)116-14-3$8 - $15Polytetrafluoroethylene (PTFE) production
Vinylidene Fluoride (PVDF)75-38-7$15 - $30Polyvinylidene fluoride (PVDF) production
Chlorotrifluoroethylene (CTFE)79-38-9$50 - $80Polychlorotrifluoroethylene (PCTFE) production

Key Cost Considerations:

  • DCDFE exhibits a significantly higher cost compared to high-volume fluoromonomers like TFE and PVDF. This is primarily due to a more complex synthesis process and lower production volumes. Its use is therefore typically justified in applications where its unique properties are essential and the final product has a high market value, such as in the pharmaceutical industry.

  • TFE and PVDF are workhorse monomers in the fluoropolymer industry, with well-established and optimized production processes leading to lower costs.

  • CTFE is also a specialty monomer with a higher price point than TFE and PVDF, but generally lower than DCDFE.

Performance Comparison in Industrial Synthesis

The performance of a monomer in polymerization is a critical factor influencing the overall efficiency and quality of the final product. The following table compares key performance indicators for DCDFE and its alternatives.

ParameterThis compound (DCDFE)Tetrafluoroethylene (TFE)Vinylidene Fluoride (PVDF)Chlorotrifluoroethylene (CTFE)
Polymerization Reactivity Moderate to highHighHighModerate
Typical Polymerization Yield Good to excellentExcellentExcellentGood
Energy Consumption ModerateHigh (requires high pressure)ModerateModerate
Key Polymer Properties Good chemical resistance, specific solubilityExcellent chemical and thermal resistance, low frictionExcellent weatherability, piezoelectricityExcellent barrier properties, chemical resistance

Performance Highlights:

  • DCDFE can be copolymerized with various other monomers to impart specific properties to the resulting polymer, such as improved solubility or adhesion.

  • TFE is known for its high reactivity in free-radical polymerization, leading to the production of the highly stable and inert polymer, PTFE.

  • PVDF offers a good balance of performance and processability, and its resulting polymer has unique piezoelectric properties.

  • CTFE provides polymers with exceptional barrier properties against gases and liquids.

Safety and Environmental Profile

The safety and environmental impact of chemicals are of paramount importance in modern industrial processes.

AspectThis compound (DCDFE)Tetrafluoroethylene (TFE)Vinylidene Fluoride (PVDF)Chlorotrifluoroethylene (CTFE)
Toxicity Toxic by inhalation, can cause liver and kidney damage.Suspected carcinogenLow toxicityToxic by inhalation
Flammability Flammable gasFlammable gasFlammable gasNon-flammable gas
Environmental Fate Limited data, potential to form persistent byproducts.Contributes to the formation of persistent fluorinated compounds.Monomer is volatile, polymer is persistent.Ozone-depleting potential (though low)

Safety and Environmental Considerations:

  • DCDFE is classified as a hazardous substance and requires stringent handling procedures to avoid exposure. Its metabolism can lead to toxic byproducts affecting the liver and kidneys.

  • All the listed monomers are gases at room temperature and pose inhalation hazards, requiring well-ventilated workspaces and appropriate personal protective equipment.

  • The production and use of fluorinated compounds, in general, raise concerns about their environmental persistence. While the polymers themselves are relatively inert, the manufacturing processes and potential breakdown products can have long-term environmental consequences.

Experimental Protocols

Detailed experimental protocols for industrial-scale synthesis are often proprietary. However, the following sections outline the general methodologies for key polymerization techniques used for these monomers.

Suspension Polymerization of Fluoromonomers

Suspension polymerization is a common method for producing granular resins of fluoropolymers.

Methodology:

  • Reactor Preparation: A jacketed, agitated reactor is charged with deionized water, a dispersing agent (e.g., polyvinyl alcohol), and a buffer to control pH.

  • Initiator Addition: A water-soluble initiator (e.g., potassium persulfate) is added to the reactor.

  • Monomer Introduction: The fluoromonomer (e.g., TFE, VDF, or CTFE) is fed into the reactor under pressure.

  • Polymerization: The reactor is heated to the desired temperature to initiate polymerization. The reaction is typically carried out under constant agitation to maintain the suspension of polymer particles.

  • Termination and Work-up: Once the desired conversion is reached, the reaction is terminated by cooling the reactor and venting the unreacted monomer. The polymer slurry is then discharged, washed, and dried to obtain the final granular resin.

Emulsion Polymerization of Fluoromonomers

Emulsion polymerization is used to produce fine, milky dispersions (latices) of fluoropolymers, which can be used directly or coagulated to yield a fine powder.

Methodology:

  • Reactor Charging: A reactor is charged with deionized water, a surfactant (e.g., a fluorinated surfactant), and a buffer.

  • Initiator and Monomer Feed: A water-soluble initiator and the fluoromonomer are continuously fed into the reactor.

  • Polymerization: The polymerization is carried out at a controlled temperature and pressure with agitation. The surfactant forms micelles where the polymerization occurs.

  • Latex Collection: The resulting polymer latex is collected from the reactor.

  • Coagulation and Drying (optional): The latex can be coagulated by adding a coagulating agent, and the resulting polymer is then washed and dried to produce a fine powder.

Visualizing Key Processes

To better understand the relationships and processes discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Suspension_Polymerization cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Isolation A Charge Reactor: - Deionized Water - Dispersing Agent - Buffer B Add Initiator A->B C Introduce Monomer (under pressure) B->C D Heat and Agitate C->D E Terminate Reaction (Cool and Vent) D->E F Discharge Slurry E->F G Wash and Dry F->G H Granular Resin G->H

Suspension Polymerization Workflow

DCDFE_Toxicity_Pathway cluster_liver Liver Metabolism cluster_kidney Kidney DCDFE This compound (DCDFE) P450 Cytochrome P450 (Oxidative Pathway) DCDFE->P450 High Doses GST Glutathione-S-transferase (Conjugation Pathway) DCDFE->GST Epoxide DCDFE-epoxide (reactive intermediate) P450->Epoxide GS_conjugate Glutathione Conjugate GST->GS_conjugate Hepatotoxicity Hepatotoxicity Epoxide->Hepatotoxicity BetaLyase Cysteine Conjugate β-lyase GS_conjugate->BetaLyase Transport to Kidney Thioacyl_fluoride Reactive Thioacyl Fluoride BetaLyase->Thioacyl_fluoride Nephrotoxicity Nephrotoxicity Thioacyl_fluoride->Nephrotoxicity

Bioactivation Pathway of DCDFE

Conclusion

The choice of this compound in industrial synthesis is a nuanced decision that hinges on a careful cost-benefit analysis. While its high cost may preclude its use in large-volume, general-purpose fluoropolymer production, its unique reactivity and the specific properties it imparts to copolymers make it an indispensable monomer in certain high-value applications, particularly in the pharmaceutical and specialty materials sectors.

For applications where extreme chemical and thermal resistance are paramount, TFE remains the monomer of choice, despite the high energy requirements of its polymerization. For applications demanding a balance of processability, weatherability, and unique electronic properties, PVDF presents a cost-effective solution. CTFE offers a compelling alternative when superior barrier properties are the primary objective.

Ultimately, the selection of the appropriate fluoromonomer requires a thorough evaluation of the desired end-product properties, the total cost of production (including monomer price, energy consumption, and safety measures), and the environmental impact of the entire lifecycle of the product. This guide provides a foundational framework for researchers and drug development professionals to make informed decisions in this critical area of industrial synthesis.

Comparative Environmental and Toxicological Assessment: 1,1-Dichloro-2,2-difluoroethylene vs. Select Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental impact and toxicological assessment of 1,1-Dichloro-2,2-difluoroethylene (DCDFE) and three potential alternatives: 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), 1,1,1,2-tetrafluoroethane (HFC-134a), and trans-1,2-dichloroethylene. This document is intended to inform researchers, scientists, and drug development professionals on the potential environmental and health impacts of these compounds, supported by available experimental data.

Executive Summary

This compound (DCDFE) is a halogenated alkene with documented nephrotoxic and hepatotoxic effects. However, a significant data gap exists in the peer-reviewed literature regarding its key environmental impact metrics, namely its Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime. In contrast, substantial data are available for potential alternatives such as HCFC-123, HFC-134a, and trans-1,2-dichloroethylene. This guide summarizes the available quantitative data, outlines the experimental protocols for determining these environmental parameters, and visualizes the known toxicological pathways of DCDFE.

Data Presentation: Comparative Analysis

The following tables summarize the available quantitative data for DCDFE and its alternatives.

Table 1: Comparison of Environmental Impact Parameters

CompoundChemical FormulaCAS NumberAtmospheric LifetimeOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
This compound (DCDFE) C₂Cl₂F₂79-35-6Data not availableData not availableData not available
HCFC-123 C₂HCl₂F₃306-83-21.4 years[1]0.012 - 0.02[2][3][4]76 - 93[1][2][3]
HFC-134a C₂H₂F₄811-97-214 years[5]0[6][7]1,430[6][7][8][9][10]
trans-1,2-dichloroethylene C₂H₂Cl₂156-60-5~12.7 days (photochemical half-life)[11][12][13]0.00024[12][13]Data not available

Table 2: Comparison of Acute Toxicity Data

CompoundEndpointSpeciesRouteValueReference
This compound (DCDFE) LC50RatInhalation (4h)505 mg/m³[4]
LC50MouseInhalation (4h)610 mg/m³[4]
LC50Guinea PigInhalation (4h)700 mg/m³[4]
HCFC-123 LC50RatInhalation (4h)32,000 ppm[14]
NOAEL (cardiac sensitization)DogInhalation1,900 ppm (1-min)[15]
HFC-134a ALCRatInhalation (4h)567,000 ppm[2][16]
NOAEL (cardiac sensitization)DogInhalation75,000 ppm[2][17]
trans-1,2-dichloroethylene LC50RatInhalation (4h)24,100 ppm[18]
LD50RatOral1.0 mL/kg[5][19]
LD50MouseIntraperitoneal3.2 mL/kg[5][19]

Toxicological Profile of this compound (DCDFE)

Studies have shown that DCDFE induces both kidney (nephrotoxicity) and liver (hepatotoxicity) damage in rats, with evidence suggesting two distinct bioactivation pathways are responsible.[11][20][21]

Nephrotoxicity

The nephrotoxicity of DCDFE is primarily attributed to its conjugation with glutathione (GSH), a crucial step in the bioactivation process.[11][20][21] This is followed by enzymatic processing to a cysteine S-conjugate, which is then cleaved by the renal enzyme cysteine conjugate β-lyase to produce a reactive thiol. This reactive metabolite is believed to be the ultimate nephrotoxic species.

Hepatotoxicity

In contrast, the hepatotoxicity observed at higher doses of DCDFE is thought to result from an oxidative metabolic pathway.[11][20][21] This pathway likely involves the epoxidation of the double bond by hepatic cytochrome P450 (CYP) enzymes, leading to the formation of a reactive epoxide intermediate.[11][20][21] This epoxide can then bind to cellular macromolecules in the liver, causing cellular damage.

Signaling Pathways and Experimental Workflows

DCDFE_Toxicity_Pathways cluster_nephro Nephrotoxicity Pathway cluster_hepato Hepatotoxicity Pathway DCDFE_nephro This compound (DCDFE) GSH_conjugate Glutathione Conjugate DCDFE_nephro->GSH_conjugate Glutathione S-transferase GSH Glutathione (GSH) GSH->GSH_conjugate Cysteine_conjugate Cysteine S-Conjugate GSH_conjugate->Cysteine_conjugate γ-Glutamyl- transpeptidase, Dipeptidase Reactive_thiol Reactive Thiol Cysteine_conjugate->Reactive_thiol Cysteine Conjugate β-lyase Nephrotoxicity Nephrotoxicity Reactive_thiol->Nephrotoxicity Covalent Binding to Macromolecules Kidney_Cell Kidney Proximal Tubule Cell DCDFE_hepato This compound (DCDFE) Epoxide Reactive Epoxide Intermediate DCDFE_hepato->Epoxide Epoxidation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Epoxide Hepatotoxicity Hepatotoxicity Epoxide->Hepatotoxicity Covalent Binding to Macromolecules

Caption: Bioactivation pathways of this compound leading to organ-specific toxicity.

Experimental Protocols

Determination of Ozone Depletion Potential (ODP)

The ODP of a compound is determined relative to CFC-11 (ODP = 1.0).[22] It is not a directly measured value but is calculated using atmospheric chemistry and transport models.

Methodology:

  • Laboratory Studies:

    • UV Absorption Spectrum: The ultraviolet (UV) absorption cross-sections of the test compound are measured as a function of wavelength using a spectrophotometer. This determines the compound's susceptibility to photolysis in the stratosphere.

    • Reaction Rate Constants: The rates of reaction of the test compound with key atmospheric radicals, primarily the hydroxyl radical (•OH), are determined in the laboratory over a range of temperatures and pressures relevant to the troposphere and stratosphere. This is often done using techniques like laser flash photolysis coupled with laser-induced fluorescence.

  • Atmospheric Modeling:

    • The laboratory-derived data (UV absorption spectrum and reaction rate constants) are used as inputs for a 2-D or 3-D global atmospheric model.

    • The model simulates the transport and chemical transformation of the test compound in the atmosphere, calculating its atmospheric lifetime and the amount of chlorine or bromine it releases in the stratosphere.

    • The model then calculates the resulting ozone depletion from the release of the test compound.

    • This ozone depletion is compared to the ozone depletion calculated for an equivalent mass emission of CFC-11 in the same model.

    • The ODP is the ratio of the calculated ozone depletion for the test compound to that of CFC-11.

Determination of Global Warming Potential (GWP)

The GWP of a compound is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon (typically 100 years), relative to carbon dioxide (GWP = 1).[23]

Methodology:

  • Laboratory Measurements:

    • Infrared (IR) Absorption Spectrum: The IR absorption spectrum of the test compound is measured using Fourier Transform Infrared (FTIR) spectroscopy. This determines the wavelengths at which the molecule absorbs thermal radiation and its radiative efficiency.

  • Atmospheric Lifetime Determination:

    • The atmospheric lifetime of the compound is determined, as described in the ODP protocol, primarily from its reaction rate with the •OH radical.

  • Radiative Transfer Modeling:

    • The IR absorption spectrum and atmospheric lifetime are used in a radiative transfer model of the atmosphere.

    • The model calculates the instantaneous radiative forcing (the change in the net, downward-minus-upward, radiative flux) at the tropopause caused by the addition of the test compound to the atmosphere.

    • The model then integrates this radiative forcing over a specified time horizon (e.g., 100 years), accounting for the decay of the compound in the atmosphere.

  • GWP Calculation:

    • The integrated radiative forcing of the test compound is divided by the integrated radiative forcing of an equivalent mass of CO₂ over the same time horizon to yield the GWP.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a volatile organic compound is primarily determined by its rate of removal from the atmosphere, which is dominated by its reaction with the hydroxyl radical (•OH) in the troposphere.

Methodology:

  • Laboratory Kinetic Studies:

    • The absolute rate constant for the reaction of the test compound with •OH radicals is measured as a function of temperature and pressure. Common techniques include:

      • Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF): •OH radicals are generated by photolysis of a precursor (e.g., H₂O₂ or HNO₃) with a pulsed laser. The decay of the •OH concentration in the presence of the test compound is monitored by laser-induced fluorescence.

      • Relative Rate Method: The rate of disappearance of the test compound is measured relative to a reference compound for which the •OH reaction rate constant is well-known. This is often done in a smog chamber or a flow tube reactor, with concentrations of the test and reference compounds monitored over time by gas chromatography or mass spectrometry.

  • Atmospheric Lifetime Calculation:

    • The global atmospheric lifetime (τ) with respect to reaction with •OH is calculated using the following equation: τ = 1 / (k_OH * [OH]_global_avg) where:

      • k_OH is the temperature-dependent rate constant for the reaction with •OH.

      • [OH]_global_avg is the globally and seasonally averaged concentration of •OH radicals in the troposphere. This value is typically derived from atmospheric models and is subject to some uncertainty.

Experimental_Workflow_ODP_GWP cluster_ODP ODP Determination cluster_GWP GWP Determination Lab_ODP Laboratory Studies UV_Spec UV Absorption Spectrum Lab_ODP->UV_Spec Rate_Const_ODP Reaction Rate Constants (e.g., with •OH) Lab_ODP->Rate_Const_ODP Model_ODP 2-D or 3-D Atmospheric Model UV_Spec->Model_ODP Rate_Const_ODP->Model_ODP ODP_Calc ODP Calculation (relative to CFC-11) Model_ODP->ODP_Calc Lab_GWP Laboratory Studies IR_Spec Infrared Absorption Spectrum Lab_GWP->IR_Spec Lifetime Atmospheric Lifetime (from •OH reaction rate) Lab_GWP->Lifetime Rad_Model Radiative Transfer Model IR_Spec->Rad_Model Lifetime->Rad_Model GWP_Calc GWP Calculation (relative to CO₂) Rad_Model->GWP_Calc

Caption: General experimental workflow for determining ODP and GWP of a volatile organic compound.

References

Comparative Guide to the Cross-Reactivity of 1,1-Dichloro-2,2-difluoroethylene (DCDFE) in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known cross-reactivity of 1,1-Dichloro-2,2-difluoroethylene (DCDFE) in complex biological and chemical environments. Due to its industrial importance and potential for human exposure, understanding the off-target reactivity of DCDFE and its metabolites is crucial for assessing its toxicological profile and ensuring the safety and efficacy of drug candidates in complex formulations. This document summarizes the current state of knowledge on DCDFE's bioactivation, the formation of reactive intermediates, and their subsequent adduction to cellular macromolecules. It also presents detailed experimental protocols for researchers to assess the cross-reactivity of DCDFE in their specific reaction mixtures of interest.

Executive Summary

This compound (DCDFE) is a haloalkene that undergoes metabolic activation to form electrophilic intermediates capable of reacting with various biological nucleophiles. This cross-reactivity is the underlying mechanism for its observed toxicity, primarily targeting the kidneys and liver. Two principal bioactivation pathways have been identified:

  • Glutathione (GSH) Conjugation: This pathway, catalyzed by glutathione S-transferases (GSTs), is considered a bioactivation route, leading to the formation of a nephrotoxic cysteine conjugate, S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine (DCDFE-Cys). This conjugate can be further processed by β-lyase to generate highly reactive thionoacylating species and thiiranes.

  • Cytochrome P450 (CYP) Mediated Oxidation: This oxidative pathway is presumed to form a reactive epoxide intermediate. This electrophilic species can contribute to hepatotoxicity by forming adducts with liver proteins and potentially DNA.

While the formation of these reactive intermediates and their subsequent adducts with cellular macromolecules has been established, quantitative data on the kinetics of these reactions with a broad range of nucleophiles are limited. This guide provides a framework for researchers to quantitatively assess the cross-reactivity of DCDFE in their specific experimental systems.

Bioactivation and Cross-Reactivity Pathways

The metabolic fate of DCDFE dictates its potential for cross-reactivity. The following diagram illustrates the key bioactivation pathways and the generation of reactive electrophiles.

DCDFE_Metabolism cluster_gsh Glutathione Conjugation Pathway (Kidney) cluster_cyp Cytochrome P450 Oxidation Pathway (Liver) DCDFE This compound (DCDFE) GSH_conjugate S-(1,2-dichloro-2,2-difluoroethyl)glutathione DCDFE->GSH_conjugate  + GSH (GST catalyzed) Epoxide DCDFE Epoxide (putative) DCDFE->Epoxide  CYP450 (e.g., CYP2E1) DCDFE_Cys S-(1,2-dichloro-2,2-difluoroethyl)-L-cysteine (DCDFE-Cys) GSH_conjugate->DCDFE_Cys  Metabolism Thionoacyl_fluoride Dichlorothionoacyl Fluoride DCDFE_Cys->Thionoacyl_fluoride  β-lyase Thiirane 3-Chloro-2,2-difluorothiirane DCDFE_Cys->Thiirane  β-lyase Kidney_Protein_Adducts Kidney Protein Adducts Thionoacyl_fluoride->Kidney_Protein_Adducts Thiirane->Kidney_Protein_Adducts Nephrotoxicity Nephrotoxicity Kidney_Protein_Adducts->Nephrotoxicity Liver_Protein_Adducts Liver Protein Adducts Epoxide->Liver_Protein_Adducts  + Protein Nucleophiles DNA_Adducts DNA Adducts Epoxide->DNA_Adducts  + DNA Nucleophiles Hepatotoxicity Hepatotoxicity Liver_Protein_Adducts->Hepatotoxicity

DCDFE Bioactivation Pathways.

Quantitative Data on Cross-Reactivity

Direct kinetic data for the reaction of DCDFE and its metabolites with a wide array of biological nucleophiles are scarce in the published literature. The available information is largely qualitative or semi-quantitative, focusing on the identification of adducts.

Reactant Nucleophile Enzyme Observed Adduct/Product Quantitative Data Reference
DCDFEGlutathione (GSH)Glutathione S-transferase (GST)S-(1,2-dichloro-2,2-difluoroethyl)glutathioneFormation confirmed, but kinetic parameters not reported.[1]
S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine (DCDFE-Cys)o-phenylenediamine (trapping agent)Cysteine S-conjugate β-lyase2-mercaptoquinoxalineDCDFE-Cys forms 21-fold more 2-mercaptoquinoxaline than TCV-Cys, suggesting a higher propensity to form a thiirane intermediate.[2][2]
DCDFELiver and Kidney ProteinsIn vivo (rat)Covalent protein adductsAdduct formation correlated with toxicity, but specific adduct levels not quantified.[1]
DCDFEDNAIn vivo (rat)Not definitively identifiedPotential for adduct formation exists via the epoxide intermediate, but in vivo evidence is lacking.[1]

Comparison with Alternative Haloalkenes

To provide context for the reactivity of DCDFE, a comparison with other structurally related haloalkenes is useful. The degree of halogenation and the specific halogens present significantly influence the rate and mechanism of bioactivation and subsequent adduct formation.

Compound Structure Primary Bioactivation Pathway(s) Key Reactive Intermediate(s) Primary Toxicological Endpoint
This compound (DCDFE) Cl₂C=CF₂GSH conjugation, CYP oxidationThionoacyl fluoride, Thiirane, EpoxideNephrotoxicity, Hepatotoxicity
Trichloroethylene (TCE) Cl₂C=CHClCYP oxidation, GSH conjugationTCE-epoxide, Dichloracetyl chlorideCarcinogenicity, Neurotoxicity
Tetrachloroethylene (PCE) Cl₂C=CCl₂GSH conjugation, CYP oxidationTrichloroacetyl-CoA, S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC)Nephrotoxicity, Carcinogenicity
Vinyl Chloride (VC) H₂C=CHClCYP oxidationChloroethylene oxide, ChloroacetaldehydeCarcinogenicity (angiosarcoma of the liver)

Experimental Protocols for Assessing Cross-Reactivity

For researchers needing to evaluate the cross-reactivity of DCDFE in a specific complex mixture (e.g., a drug formulation, cell culture medium, or biological matrix), the following experimental workflow is recommended.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Adduct Analysis cluster_quant Quantification and Comparison start Complex Reaction Mixture (e.g., drug formulation, cell lysate) incubation Incubate with DCDFE (with and without metabolic activation system) start->incubation protein_precipitation Protein Precipitation / Extraction incubation->protein_precipitation digestion Proteolytic Digestion (e.g., Trypsin) protein_precipitation->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Open modification search, targeted analysis) lc_ms->data_analysis adduct_identification Identification of DCDFE Adducts (on target and off-target molecules) data_analysis->adduct_identification quantification Relative/Absolute Quantification (using stable isotope-labeled standards if available) adduct_identification->quantification comparison Comparison with Alternative Compounds (e.g., other haloalkenes) quantification->comparison

Workflow for Assessing DCDFE Cross-Reactivity.
Detailed Methodologies

1. In Vitro Incubation

  • Objective: To generate DCDFE adducts in a controlled in vitro environment.

  • Materials:

    • DCDFE solution (in a suitable solvent like DMSO or ethanol).

    • Complex reaction mixture (e.g., purified protein, cell lysate, drug formulation).

    • Metabolic activation system (optional, for studying metabolite-driven cross-reactivity):

      • Human liver microsomes (HLM) or S9 fraction.

      • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

      • Glutathione (GSH) for studying the conjugation pathway.

    • Phosphate buffer (pH 7.4).

  • Procedure:

    • Prepare the reaction mixture containing the complex matrix and buffer.

    • If studying metabolic activation, add the liver microsomes/S9 fraction and the NADPH regenerating system. For the GSH pathway, add GSH.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the DCDFE solution. The final concentration of DCDFE should be determined based on the specific application, but a starting range of 10-100 µM is common for in vitro studies.

    • Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and quench the reaction.

2. Sample Preparation for Mass Spectrometry

  • Objective: To isolate and prepare proteins for adduct analysis.

  • Procedure:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Wash the protein pellet with a cold organic solvent to remove unbound DCDFE and other small molecules.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in ammonium bicarbonate).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAM).

    • Dilute the sample to reduce the urea concentration to < 1 M.

    • Perform proteolytic digestion overnight at 37°C using an appropriate protease (e.g., trypsin).

    • Clean up the resulting peptide mixture using solid-phase extraction (e.g., C18 cartridges).

3. LC-MS/MS Analysis

  • Objective: To identify and quantify DCDFE-peptide adducts.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Procedure:

    • Inject the cleaned-up peptide sample onto the LC-MS/MS system.

    • Separate the peptides using a reversed-phase chromatography gradient.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode to collect MS/MS spectra of the most abundant peptide ions. For untargeted adduct discovery, a data-independent acquisition (DIA) or an open modification search approach is recommended.

4. Data Analysis

  • Objective: To identify peptides modified by DCDFE or its metabolites and to quantify the extent of adduction.

  • Software: Proteomics software capable of open modification searches (e.g., MaxQuant, Proteome Discoverer with Byonic, or specialized tools like Magnum).

  • Procedure:

    • Search the acquired MS/MS data against a protein sequence database relevant to the complex mixture.

    • Perform an open modification search to identify unexpected mass shifts on peptides, which may correspond to DCDFE adducts. The expected mass shifts for DCDFE and its key reactive intermediates should also be included as variable modifications.

    • Manually validate the identified adducted peptide-spectrum matches.

    • For quantification, use label-free quantification (LFQ) of the adducted peptides or, for higher accuracy, synthesize stable isotope-labeled peptide standards for targeted quantification.

Conclusion

This compound is a metabolically activated compound that exhibits significant cross-reactivity with biological nucleophiles, leading to the formation of protein and potentially DNA adducts. This reactivity is the basis for its nephrotoxic and hepatotoxic effects. While quantitative kinetic data on its cross-reactivity are limited, the experimental framework provided in this guide will enable researchers to quantitatively assess the potential for DCDFE to form adducts within their specific complex reaction mixtures. Such an assessment is critical for a comprehensive understanding of its toxicological profile and for ensuring the stability and safety of products where DCDFE may be present as a reactant, intermediate, or impurity. Further research is warranted to fully characterize the kinetics of DCDFE adduction to a wider range of biological targets.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,1-Dichloro-2,2-difluoroethylene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,1-Dichloro-2,2-difluoroethylene (C₂Cl₂F₂), a colorless, volatile liquid often used as a refrigerant or chemical intermediate. Adherence to these protocols is critical due to the compound's toxicity and potential environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with the utmost care in a controlled environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear approved safety glasses or chemical safety goggles.[1]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within an efficient fume hood, to avoid inhalation of vapors.[1] In situations where ventilation is inadequate, a NIOSH-approved respirator is necessary.

Storage:

  • Store in a cool, well-ventilated area in a tightly sealed container.[1][2]

  • Avoid storage in subsurface locations.[2]

  • Keep away from incompatible materials such as oxidizing agents, halogens, and active metals.[1]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, providing a quick reference for safety assessments.

PropertyValueSource
Boiling Point 19°C[1]
Molecular Weight 132.92 g/mol [3]
Inhalation LC50 (rat) 505 mg/m³/4H[1]
Inhalation LC50 (mouse) 610 mg/m³/4H[1]
Inhalation LC50 (guinea pig) 700 mg/m³/4H[1]

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and decisive action is required to mitigate risks.

Small Spills:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, create a dike around the spill to prevent it from spreading.[2]

  • Absorption: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collection: Carefully sweep or shovel the absorbed material into a designated, sealable container for hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly.

Large Spills:

  • If a spill is large or beyond your capacity to handle, evacuate the area and contact your institution's emergency response team or local fire department.

First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Proper Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations.[1][6] As a halogenated hydrocarbon, it is considered hazardous waste and requires specialized disposal methods.

Waste Categorization and Collection:

  • Segregation: this compound waste should be collected separately from non-halogenated solvents and other incompatible waste streams.[7][8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Containerization: Use a designated, compatible, and leak-proof container. Do not fill the container beyond 90% of its capacity to allow for expansion.[9] The exterior of the container must remain clean and free of contamination.[9]

Disposal Methodologies: The primary recommended method for the disposal of halogenated hydrocarbons like this compound is incineration .

  • Experimental Protocol: Incineration

    • Pre-treatment: The waste may be blended with other flammable solvents to improve its combustion characteristics.

    • Incineration: The chemical is introduced into a high-temperature incinerator (typically >850°C) equipped with an afterburner and a flue gas scrubbing system.[4] The high temperature breaks down the molecule into its constituent atoms.

    • Flue Gas Treatment: The resulting gases, which include hydrogen chloride (HCl) and hydrogen fluoride (HF), are passed through a scrubber. The scrubber neutralizes these acidic gases, typically using a caustic solution, before they are released into the atmosphere.

  • Advanced Disposal Technologies: Molten Salt Oxidation (MSO) For certain hazardous wastes, advanced technologies like Molten Salt Oxidation (MSO) offer an alternative to traditional incineration.[10]

    • Methodology: In MSO, the halogenated hydrocarbon is injected along with air into a bath of molten alkali carbonate salt at high temperatures (approximately 1273 K or 1000°C).[10] The organic material is oxidized to carbon dioxide, and the halogens are converted into stable alkali halides within the salt melt.[10] This process can achieve high destruction efficiency and effectively captures the halogen atoms.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Fume Hood A->B C Segregate as Halogenated Waste B->C S1 Spill Occurs B->S1 Accidental Release D Use Designated, Labeled Waste Container C->D E Store Securely for Pickup D->E F Arrange for Pickup by Certified Hazardous Waste Vendor E->F G Transport to Licensed Disposal Facility F->G H High-Temperature Incineration with Flue Gas Scrubbing G->H S2 Evacuate & Ventilate S1->S2 S3 Contain & Absorb S2->S3 S4 Collect in Sealed Container S3->S4 S4->D Dispose as Hazardous Waste S5 Decontaminate Area S4->S5

Caption: Workflow for safe handling and disposal of this compound.

References

Safe Handling and Disposal of 1,1-Dichloro-2,2-difluoroethylene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 1,1-Dichloro-2,2-difluoroethylene. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that presents several risks, including being harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] As a liquefied gas, it poses a risk of explosion if heated.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommendation
Eye and Face Protection ANSI Z87.1-compliant safety glasses are the minimum requirement. For tasks with a splash hazard, chemical splash goggles or a face shield worn over safety glasses are necessary.
Skin and Body Protection A standard laboratory coat should be worn. For work with flammable materials, a flame-resistant lab coat is recommended. Full-length pants and closed-toe shoes are mandatory.[2]
Hand Protection Due to the ability of halogenated solvents to penetrate standard disposable gloves, it is recommended to wear appropriate chemical-resistant gloves.[2] Consult the glove manufacturer's selection guide for specific recommendations for this compound.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][3] In situations where a fume hood is not available or as a backup to engineering controls, a full-face respirator with multi-purpose combination (US) respirator cartridges should be used. A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

2.1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled with the chemical name and hazard warnings.

  • Transport the container on a stable cart to the designated storage area.

2.2. Storage

  • Store cylinders in an upright position and secure them with straps or chains to a wall or benchtop to prevent tipping.[4]

  • Store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Flammable gas cylinders should be separated from oxidizer gas cylinders by at least 20 feet or by a noncombustible wall at least 5 feet high with a fire-resistance rating of at least 30 minutes.[4]

2.3. Use in the Laboratory

  • Preparation :

    • Before handling, ensure that the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an emergency plan in place and ensure all personnel are familiar with it.

    • Locate the nearest eyewash station and safety shower.

  • Handling :

    • Always wear the appropriate PPE as detailed in Table 1.

    • Conduct all transfers and manipulations of this compound within a certified chemical fume hood.[2]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container closed when not in use.[6]

  • After Handling :

    • Wipe down the work area with an appropriate cleaning agent.

    • Properly dispose of any contaminated materials as hazardous waste.

    • Wash hands and arms thoroughly with soap and water after handling the chemical.[7]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • Halogenated Waste Stream : this compound is a halogenated hydrocarbon and must be disposed of in a designated "Halogenated Organic Waste" container.[8]

  • Separate Containers : Use separate, clearly labeled containers for liquid and solid waste.[9]

  • Container Requirements : Waste containers must be:

    • Compatible with the chemical.

    • Leak-proof with a secure cap.[9]

    • Labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6][10]

    • Kept closed except when adding waste.[6][10]

3.2. Disposal Procedure

  • Collect all waste containing this compound in the appropriate, labeled container within a satellite accumulation area in the laboratory.

  • Do not mix halogenated waste with non-halogenated waste, as this can increase disposal costs.[10]

  • Do not overfill waste containers; fill to no more than 90% capacity.[11]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3]

Emergency Procedures

Table 2: Emergency Response Protocol

Emergency SituationAction
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical assistance if irritation persists.[12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Spill or Leak Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Place the absorbed material in a sealed container for disposal as hazardous waste. For large spills or if you are not trained, evacuate the area and contact your institution's EHS or emergency response team.[3]
Fire Use a carbon dioxide, dry powder, or foam extinguisher.[3] Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Review Emergency Plan prep_hood->prep_emergency handle_transfer Transfer Chemical in Fume Hood prep_emergency->handle_transfer handle_use Use in Experiment handle_transfer->handle_use handle_close Keep Container Closed handle_use->handle_close emergency_spill Spill Response handle_use->emergency_spill emergency_exposure First Aid for Exposure handle_use->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose end End: Procedure Complete cleanup_dispose->end emergency_spill->cleanup_dispose emergency_exposure->end Seek Medical Attention start Start: Receive Chemical store Store Securely start->store store->prep_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.